molecular formula C10H9BrN2 B6607757 7-bromo-2-methylquinolin-3-amine CAS No. 2839143-02-9

7-bromo-2-methylquinolin-3-amine

Cat. No.: B6607757
CAS No.: 2839143-02-9
M. Wt: 237.10 g/mol
InChI Key: MVPJSKIKVLYUQM-UHFFFAOYSA-N
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Description

7-Bromo-2-methylquinolin-3-amine is a high-purity chemical intermediate designed for advanced pharmaceutical research and drug discovery. This compound belongs to the quinoline class of heterocyclic aromatics, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . The specific bromo and amino substituents on the quinoline core make it a versatile precursor for constructing complex molecular architectures, particularly through cross-coupling reactions like the Suzuki reaction, which is pivotal for creating biaryl structures common in active pharmaceutical ingredients (APIs) . In anticancer research, quinoline derivatives are investigated for their ability to inhibit various cancer cell growth. The structural features of this compound are analogous to those used in developing potent inhibitors for enzymes like sphingosine kinase (SphK) and bromodomain-containing proteins (BRD7), which are promising targets in oncology . Furthermore, 2-aminoquinoline-based compounds are explored as selective inhibitors of neuronal nitric oxide synthase (nNOS), a key enzyme implicated in neurodegenerative diseases and a potential target for neuroprotective agents . The presence of the bromine atom at the 7-position offers a reactive site for further functionalization, allowing researchers to diversify the compound for structure-activity relationship (SAR) studies. The amine group at the 3-position can also serve as a handle for molecular modification or for forming key interactions within enzyme binding sites. This makes 7-bromo-2-methylquinolin-3-amine a valuable and flexible starting point for synthetic chemists and drug discovery scientists working in these cutting-edge fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-2-methylquinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-9(12)4-7-2-3-8(11)5-10(7)13-6/h2-5H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPJSKIKVLYUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC(=CC2=N1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

IUPAC name and CAS number for 7-bromo-2-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Strategic Utilization of 7-Bromo-2-methylquinolin-3-amine in Targeted Protein Degradation

Executive Summary

The advent of targeted protein degradation (TPD) has revolutionized modern pharmacochemistry, shifting the paradigm from traditional occupancy-driven inhibition to event-driven pharmacology. Within this space, molecular glue degraders (MGDs) targeting the G1 to S phase transition 1 protein (GSPT1) have emerged as highly potent therapeutics for acute myeloid leukemia (AML) and MYC-driven solid tumors[1][2].

As a Senior Application Scientist, I have observed that the structural optimization of these degraders relies heavily on privileged heterocyclic scaffolds. 7-bromo-2-methylquinolin-3-amine is a critical, highly functionalized building block used in the synthesis of next-generation GSPT1 degraders[3][4]. This whitepaper delineates the chemical identity, mechanistic rationale, and field-proven synthetic protocols for utilizing this compound.

Chemical Identity and Physicochemical Profiling

Before integrating any building block into a complex synthetic pipeline, rigorous verification of its chemical identity is paramount to ensure reproducibility and prevent downstream catalytic poisoning. The core identifiers and physicochemical properties of 7-bromo-2-methylquinolin-3-amine are summarized in Table 1[5][6][7].

Table 1: Core Chemical Identifiers and Properties

ParameterValue
IUPAC Name 7-bromo-2-methylquinolin-3-amine
CAS Number 2839143-02-9
Molecular Formula C10H9BrN2
Monoisotopic Mass 235.9949 Da
InChIKey MVPJSKIKVLYUQM-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(Br)=CC=C2N)C=C1
Structural Utility Bromo-handle for cross-coupling; Amine for Michael additions/amidation

Mechanistic Paradigm: The Role of the Quinoline Scaffold in GSPT1 Degradation

To understand why 7-bromo-2-methylquinolin-3-amine is selected over other halido-anilines, we must examine the causality of the structure-activity relationship (SAR) within the ternary complex.

GSPT1 is a translation termination factor. Its degradation induces acute apoptosis in cancer cells via the GCN1/GCN2/eIF2α/ATF4 stress response axis[4]. Molecular glues (such as CC-885 and novel quinoline derivatives) orchestrate a neo-interaction between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase[1].

The quinoline core of 7-bromo-2-methylquinolin-3-amine is strategically perfect for this:

  • Spatial Geometry: Molecular simulations indicate that the quinoline nitrogen heterocycle forms critical π−π and π -alkyl interactions with His353 and Val589 of the CRBN-GSPT1 complex[1].

  • Orthogonal Reactivity: The bromine atom at the C7 position serves as a prime site for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura) to install the glutarimide (piperidine-2,6-dione) moiety required for CRBN binding[4][8]. Simultaneously, the C3 primary amine acts as a nucleophile for linker attachment.

GSPT1_Pathway Quinoline Quinoline Scaffold (Molecular Glue) Ternary Ternary Complex (CRBN-Glue-GSPT1) Quinoline->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Recruited GSPT1 GSPT1 Protein (Target) GSPT1->Ternary Recruited Ubiquitin Polyubiquitination Ternary->Ubiquitin Catalyzes Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Tags for Apoptosis Cancer Cell Apoptosis Proteasome->Apoptosis Induces

Caption: Mechanism of GSPT1 degradation mediated by quinoline-based molecular glues.

Experimental Protocols: Synthesis of a GSPT1 Degrader Intermediate

A self-validating experimental protocol must not only list steps but also explain the thermodynamic and kinetic rationale behind the reagent choices. The following protocol details the aza-Michael addition of 7-bromo-2-methylquinolin-3-amine to acrylic acid, a critical step in synthesizing the linker region of a GSPT1 degrader[3][9].

Protocol: Synthesis of 3-((7-bromo-2-methylquinolin-3-yl)amino)propanoic acid

Rationale & Causality: This reaction utilizes water as a green solvent. The primary amine of the quinoline is moderately nucleophilic. Heating to 70°C provides the necessary activation energy to overcome the steric hindrance of the adjacent methyl group at C2, driving the aza-Michael addition into the β -carbon of the α,β -unsaturated carbonyl (acrylic acid)[3]. An excess of acrylic acid (6 equivalents) is used to push the equilibrium toward the product, compensating for the competing hydration of the alkene in aqueous media.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, charge 7-bromo-2-methylquinolin-3-amine (554 mg, 2.34 mmol, 1.0 equiv)[3].

  • Solvent & Reagent Addition: Add HPLC-grade water (1.0 mL) to form a suspension. Carefully add acrylic acid (1.01 g, 960 µL, ~14.0 mmol, 6.0 equiv) dropwise. Note: The addition of the acid may cause a slight exotherm and partial dissolution of the amine as the salt forms.

  • Thermal Activation: Seal the vial with a Teflon-lined crimp cap. Transfer the vial to a pre-heated oil bath or heating block set to 70°C. Stir vigorously (800 rpm) for 20 hours[3].

  • In-Process Control (IPC): After 18 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Self-Validation Check: The reaction is deemed complete when the starting material peak (m/z [M+H]+ 237.0) is 2% by UV area, and the product peak (m/z [M+H]+ ~309.0/311.0, exhibiting the characteristic 1:1 bromine isotopic pattern) is dominant.

  • Workup: Remove the vial from the heat source and allow it to cool to room temperature. Remove the volatiles (water and unreacted acrylic acid) under reduced pressure using a rotary evaporator equipped with a high-vacuum pump (bath temperature 45°C)[3].

  • Purification: Dry load the crude residue onto Celite. Purify via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in Dichloromethane containing 0.1% Formic Acid).

  • Yield: Isolate the product fractions and concentrate to yield 3-((7-bromo-2-methylquinolin-3-yl)amino)propanoic acid as a solid (approx. 720 mg, 87% yield)[3].

Synthetic_Workflow SM 7-bromo-2-methylquinolin- 3-amine (1 eq) Reaction Stir at 70°C for 20 hours SM->Reaction Reagents Acrylic Acid (6 eq) H2O (Solvent) Reagents->Reaction LCMS LC-MS IPC (m/z 309/311) Reaction->LCMS Monitor Workup Evaporate Volatiles under Vacuum LCMS->Workup If Complete Purification Flash Chromatography (DCM/MeOH) Workup->Purification Product Target Intermediate (87% Yield) Purification->Product

Caption: Step-by-step synthetic workflow for the aza-Michael addition intermediate.

Analytical Validation Standards

To ensure trustworthiness in drug development, the isolated 7-bromo-2-methylquinolin-3-amine (or its derivatives) must be subjected to a self-validating analytical suite:

  • High-Resolution Mass Spectrometry (HRMS): Must confirm the monoisotopic mass of 235.9949 Da[5] with an error of 5 ppm. The presence of the M and M+2 peaks at equal intensity will validate the presence of the intact bromine atom.

  • Nuclear Magnetic Resonance (NMR): 1 H NMR must show the characteristic singlet of the C2-methyl group (~2.6 ppm) and the distinct splitting pattern of the quinoline aromatic protons, confirming that substitution has not occurred at unintended positions.

References

  • PubChemLite: 7-bromo-2-methylquinolin-3-amine (C10H9BrN2). Université du Luxembourg.
  • 7-Bromo-2-methylquinolin-3-amine | CAS#:2839143-02-9. Chemsrc.
  • 7-bromo-2-methylquinolin-3-amine | 2839143-02-9. Sigma-Aldrich.
  • WO2024165577A1 - Gspt1 degrader compounds. Google Patents.
  • WO2024167423A1 - Composés de dégradation de gspt1. Google Patents.
  • Research Progress in Targeting GSPT1: Molecular Glues, Bifunctional Degraders, and Antibody-Enabled Molecular Glues for Cancer Therapy. Journal of Medicinal Chemistry - ACS Publications.
  • GSPT1-specific protein degradation is effective in preclinical models of chemoresistant MYCN-amplified neuroblastoma. National Institutes of Health (PMC).

Sources

Role of bromine substitution in quinoline pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

The Bromoquinoline Paradigm: Engineering Halogen Bonds for Targeted Pharmacological Efficacy

Executive Summary

The quinoline nucleus is a privileged scaffold in medicinal chemistry, historically leveraged for its broad-spectrum utility in antimalarial, antibacterial, and anticancer therapeutics. While early lead optimization strategies frequently employed fluorine or chlorine substitutions to modulate lipophilicity (logP) and block cytochrome P450-mediated oxidation, contemporary drug design has increasingly pivoted toward bromine substitution[1]. As a Senior Application Scientist, I have observed that the strategic integration of bromine into the quinoline core transcends simple physicochemical tuning; it actively engineers highly directional, non-covalent interactions known as halogen bonds[2]. This whitepaper dissects the causality behind bromine substitution, analyzing its thermodynamic contributions, structural biology implications, and the self-validating experimental workflows required to harness its full pharmacological potential.

The Physicochemical Causality of Bromination

To understand why bromine is uniquely suited for quinoline optimization, one must analyze the electrostatic anisotropy of halogens. When a halogen is covalently bound to an electron-withdrawing carbon (such as those in the aromatic quinoline ring), the electron density shifts toward the carbon, leaving a region of positive electrostatic potential on the outermost tip of the halogen atom[2]. This region is termed the σ -hole .

While iodine possesses the strongest σ -hole, its large van der Waals radius introduces severe steric hindrance and potential metabolic liabilities (e.g., deiodination). Conversely, fluorine and chlorine lack sufficient polarizability to form robust σ -holes[2]. Bromine occupies the thermodynamic "Goldilocks zone": it provides a σ -hole strong enough to act as a potent electron acceptor (Lewis acid) while maintaining a steric profile that is readily accommodated by most protein binding clefts[1].

Table 1: Physicochemical Comparison of Halogens in Drug Design

Halogenvan der Waals Radius (Å)Electronegativity (Pauling) σ -Hole StrengthLipophilicity ( π )Primary Utility in Quinoline Scaffolds
Fluorine (F) 1.473.98Negligible+0.14Metabolic blocking, pKa modulation.
Chlorine (Cl) 1.753.16Weak+0.71Lipophilicity enhancement, weak binding.
Bromine (Br) 1.852.96Strong +0.86Directional halogen bonding, high affinity.
Iodine (I) 1.982.66Very Strong+1.12Extreme affinity, but high steric penalty.

Structural Biology & Target Engagement

A halogen bond occurs when the electrophilic σ -hole of the bromine atom interacts with a nucleophilic Lewis base (typically oxygen, nitrogen, or sulfur) within the target protein[2]. Unlike hydrogen bonds, halogen bonds are highly directional. Maximum orbital overlap and binding enthalpy are achieved when the Carbon–Bromine···Oxygen (C–Br···O) angle ( Θ1​ ) approaches 180°[2].

Mechanism BDQ Bromoquinoline (e.g., Bedaquiline) Target Target Protein Cleft (e.g., ATP Synthase) BDQ->Target Binding HBond Hydrogen/Ionic Bonds (Standard Anchoring) Target->HBond XBond Halogen Bond (Br···O) (Directional Binding) Target->XBond Outcome Target Inhibition & Efficacy HBond->Outcome XBond->Outcome

Mechanistic pathway of bromoquinoline target engagement via halogen bonding.

Pharmacological Case Studies

The translation of bromine's physicochemical properties into clinical efficacy is best illustrated by recent breakthroughs in bromoquinoline pharmacology:

  • Bedaquiline (TMC207) in MDR-Tuberculosis: Bedaquiline is a diarylquinoline that revolutionized the treatment of multidrug-resistant tuberculosis. Its mechanism relies on binding to the c-ring of mycobacterial ATP synthase. Structural studies reveal that the bromoquinoline moiety is critically anchored into the proton-binding site via a highly specific halogen bond between the electronegative bromine atom and the buried Asp28 residue[3]. This interaction is the primary driver of its sub-micromolar bactericidal potency.

  • BI 201335 (Faldaprevir) in Hepatitis C: This HCV NS3-NS4A protease inhibitor utilizes a bromo-quinoline substitution to achieve significant potency. Kinetic and NMR analyses demonstrate that the bromine atom forms a unique bromine-oxygen halogen bond that induces profound pKa changes within the enzyme's catalytic triad, locking the protease in an inactive state[4].

  • LXY18 in Oncology: In the development of Aurora Kinase B (AURKB) relocation blockers, systemic halogen scanning of a 4-phenoxy-quinoline scaffold revealed that bromine substitution (yielding LXY18) dramatically improved oral bioavailability and produced a sub-nanomolar disruptor of cell division[5].

Table 2: Pharmacological Impact of Bromine Substitution in Quinoline Drugs

Drug / CompoundTargetMechanism of Bromine SubstitutionClinical Status
Bedaquiline Mycobacterial ATP SynthaseHalogen bond with Asp28; anchors drug in proton-binding cleft[3].Approved (MDR-TB)
BI 201335 HCV NS3-NS4A ProteaseBr-O halogen bond; induces pKa shifts in catalytic triad[4].Clinical Trials
LXY18 Aurora Kinase B (AURKB)Enhances oral bioavailability and sub-nanomolar potency[5].Preclinical

Self-Validating Experimental Workflows

To confidently attribute a bromoquinoline's efficacy to a halogen bond rather than a non-specific increase in lipophilicity, researchers must employ orthogonal, self-validating experimental protocols. The following methodology isolates and quantifies the thermodynamic contribution of the bromine substitution.

Workflow A Quinoline Scaffold Selection B Regioselective Bromination A->B C Physicochemical Profiling (logP, pKa) B->C D Target Binding Assay (Halogen Bond Validation) C->D E In Vivo Efficacy & PK/PD D->E

Workflow for halogen-directed lead optimization of bromoquinoline scaffolds.

Protocol: Thermodynamic and Structural Validation of Halogen Bonding

Objective: To definitively isolate the specific binding affinity contributed by the bromine σ -hole.

  • Step 1: Synthesis of Matched Molecular Pairs (MMPs)

    • Action: Synthesize the lead bromoquinoline alongside its des-bromo (hydrogen-substituted) and chloro-substituted analogues.

    • Causality: This controls for the steric and lipophilic baseline of the quinoline core. If binding is purely driven by lipophilicity, the chloro-analogue will show similar affinity. If driven by a halogen bond, the bromoquinoline will exhibit a disproportionate leap in potency.

  • Step 2: Isothermal Titration Calorimetry (ITC)

    • Action: Titrate the MMPs against the purified target protein (e.g., ATP synthase c-ring) at 25°C in a physiologically relevant buffer.

    • Causality: ITC directly measures the enthalpy ( ΔH ) and entropy ( −TΔS ) of binding. Because halogen bonds are primarily electrostatic interactions between the σ -hole and a Lewis base, the formation of a true halogen bond will present as a distinct, highly favorable enthalpic signature ( ΔH<0 ) compared to the chloro-analogue.

  • Step 3: Site-Directed Mutagenesis of the Lewis Base

    • Action: Mutate the suspected halogen bond acceptor in the target protein (e.g., mutating Asp28 to Alanine in the mycobacterial c-ring) and repeat the ITC binding assay.

    • Causality: This is the critical self-validating step. If the bromine atom is specifically engaging the Aspartate oxygen, the binding affinity ( Kd​ ) of the bromoquinoline will collapse against the mutant protein, whereas the baseline affinity of the des-bromo analogue will remain relatively unchanged.

  • Step 4: X-ray Crystallography Co-crystallization

    • Action: Determine the high-resolution structure (< 2.5 Å) of the bromoquinoline-target complex.

    • Causality: Visual confirmation is required to prove directionality. Measure the C–Br···O angle ( Θ1​ ) and the interaction distance. A validated halogen bond requires an angle of 160°–180° and an internuclear distance shorter than the sum of the van der Waals radii of bromine and oxygen (< 3.37 Å)[2].

Conclusion

The substitution of bromine onto a quinoline scaffold is not merely a tactic for increasing molecular weight or lipid solubility; it is a precision engineering tool. By exploiting the electrostatic σ -hole of the bromine atom, drug developers can forge highly directional halogen bonds that drastically increase target residence time and binding affinity[1]. As demonstrated by agents like Bedaquiline and LXY18, mastering the spatial and thermodynamic requirements of bromoquinolines provides a robust pathway to overcoming drug resistance and achieving sub-nanomolar efficacy in challenging therapeutic areas[3][5].

References

  • Introducing bromine to the molecular structure as a strategy for drug design. Poznan University of Medical Sciences.
  • Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design.
  • Combined X-ray, NMR, and kinetic analyses reveal uncommon binding characteristics of the hepatitis C virus NS3-NS4A protease inhibitor BI 201335. PubMed.
  • New Insights into the Binding of the Diarylquinoline TMC207 to the ATP Synthase C-Ring Structure. ASM Journals.
  • Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment.

Sources

Solubility Profile of 7-bromo-2-methylquinolin-3-amine in Organic Solvents: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. It dictates reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability. This technical guide provides a comprehensive analysis of the expected solubility profile of 7-bromo-2-methylquinolin-3-amine, a heterocyclic compound of interest in medicinal chemistry. In the absence of specific published quantitative data for this exact molecule, this document establishes a predictive framework based on its structural attributes and the known behavior of analogous quinoline derivatives. Furthermore, it provides a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers to generate the precise data required for their development pipelines.

Introduction: The Critical Role of Solubility

7-bromo-2-methylquinolin-3-amine (CAS No. 2839143-02-9) belongs to the quinoline class of compounds, a scaffold renowned for its broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] As research into novel quinoline derivatives progresses, a thorough understanding of their fundamental physicochemical properties becomes paramount. Solubility, in particular, stands out as a cornerstone of drug discovery and development.[2]

An inadequate solubility profile can lead to significant challenges, including:

  • In Chemical Synthesis: Poor solubility in reaction media can result in low yields and difficult-to-control reaction kinetics.

  • During Purification: The choice between crystallization and chromatography, and the selection of appropriate solvent systems, is entirely dependent on solubility characteristics.[3]

  • In Pharmaceutical Formulation: Low aqueous solubility is a primary cause of poor oral bioavailability, hindering the therapeutic potential of promising drug candidates.[4]

This guide is designed for researchers, chemists, and drug development professionals. It aims to provide not just a theoretical understanding but also a practical, actionable methodology for evaluating the solubility of 7-bromo-2-methylquinolin-3-amine.

Predicted Solubility Profile based on Physicochemical Properties

A molecule's structure provides significant clues to its solubility behavior. By examining the key physicochemical descriptors for 7-bromo-2-methylquinolin-3-amine, we can construct a robust hypothesis regarding its solubility in various organic solvents.

Table 1: Key Physicochemical Properties of 7-bromo-2-methylquinolin-3-amine

PropertyValueSourceImplication for Solubility
Molecular FormulaC₁₀H₉BrN₂[5]Indicates a compact, aromatic structure.
Molecular Weight237.10 g/mol [5]Moderate molecular weight, not inherently limiting solubility.
Predicted XlogP2.6[5]Suggests moderate lipophilicity. The compound is expected to be more soluble in organic solvents than in water.
InChIKeyMVPJSKIKVLYUQM-UHFFFAOYSA-N[5]Unique molecular identifier.
Key Structural FeaturesQuinoline Core, Amino Group (-NH₂), Bromo Group (-Br), Methyl Group (-CH₃)N/AThe aromatic quinoline ring and bromo group contribute to lipophilicity. The primary amine group provides a site for hydrogen bond donation and acceptance, enhancing solubility in polar protic solvents. The quinoline nitrogen is a weak base.
Interpretation and Predictions
  • Non-Polar Solvents (e.g., Hexane, Toluene): The molecule's aromatic core and the presence of a bromine atom suggest some affinity for non-polar environments. However, the polar amine group will likely limit its solubility in highly non-polar solvents like hexane. Solubility in toluene is expected to be moderate, aided by pi-pi stacking interactions.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high polarity. They are predicted to be very effective at solvating 7-bromo-2-methylquinolin-3-amine, likely representing the solvents of highest solubility. Acetonitrile and Tetrahydrofuran (THF) should also be effective solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The primary amine (-NH₂) and the quinoline nitrogen can both participate in hydrogen bonding with protic solvents.[7] Therefore, good solubility is expected in alcohols like methanol and ethanol. The basicity of the quinoline nitrogen means that in acidic conditions, protonation will occur, forming a salt that is significantly more soluble in polar protic solvents.[6]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Dichloromethane (DCM) is a versatile solvent capable of dissolving a wide range of organic compounds. Moderate to good solubility is anticipated for 7-bromo-2-methylquinolin-3-amine in DCM.

This predictive analysis provides a strong starting point for solvent selection in synthesis, purification, and initial formulation screening. However, for definitive decision-making, experimental verification is essential.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The gold standard for determining the equilibrium (thermodynamic) solubility of a compound is the Shake-Flask method.[8] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.

Rationale for Method Selection

Unlike high-throughput kinetic assays which measure the point of precipitation from a supersaturated state, the Shake-Flask method measures true thermodynamic solubility.[9] This value is independent of the experimental path and represents the maximum amount of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure). This accuracy is critical for downstream applications such as developing formulations and interpreting bioassay results.

Step-by-Step Methodology
  • Preparation of Stock Solution for Quantification:

    • Accurately weigh approximately 5 mg of 7-bromo-2-methylquinolin-3-amine and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) in a 10 mL volumetric flask. This will be your primary stock solution for creating an HPLC calibration curve.

    • Perform serial dilutions to prepare a set of at least five calibration standards covering the expected concentration range.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid 7-bromo-2-methylquinolin-3-amine to a series of glass vials (e.g., 4 mL vials). "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment. A starting point is to add ~10 mg of the compound to 2 mL of each test solvent.

    • Add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C for biological relevance).

    • Agitate the samples for a minimum of 24 to 48 hours. This duration is crucial to ensure that the system reaches equilibrium. For compounds with slow dissolution kinetics or potential for polymorphic transformation, longer equilibration times (up to 72 hours) may be necessary.[8]

  • Sample Separation and Dilution:

    • After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm or 0.45 µm syringe filter (select a filter material, e.g., PTFE, compatible with the organic solvent) into a clean HPLC vial. This step removes all undissolved microparticulates.

    • Perform a precise dilution of the filtrate with a suitable solvent (e.g., acetonitrile) to bring the concentration within the range of your HPLC calibration curve. The dilution factor must be recorded accurately.

  • Quantification via HPLC-UV:

    • Analyze the diluted samples, calibration standards, and a solvent blank using a validated HPLC-UV method. A reverse-phase C18 column is often a good starting point for quinoline derivatives.

    • Construct a calibration curve by plotting the UV absorbance (peak area) against the concentration of the standards. The curve should have a correlation coefficient (R²) > 0.995.

    • Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the final solubility using the following formula:

      • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

The following diagram provides a visual overview of this workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add Excess Solid to Vial prep2 Add Known Volume of Solvent prep1->prep2 Step 1 equil1 Agitate at Constant Temp (24-48 hours) prep2->equil1 sample1 Settle & Withdraw Supernatant equil1->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute Sample sample2->sample3 sample4 Quantify via HPLC-UV sample3->sample4 result Final Solubility (mg/mL or mol/L) sample4->result

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

The solubility of 7-bromo-2-methylquinolin-3-amine is not a single value but is influenced by several environmental and intrinsic factors. Understanding these factors is key to manipulating and controlling the compound's behavior in solution.

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_env External Factors center_node Solubility of 7-bromo-2-methylquinolin-3-amine pka pKa (Basicity) pka->center_node crystal Crystal Lattice Energy (Polymorphism) crystal->center_node polarity Polarity polarity->center_node hbond H-Bonding Capacity hbond->center_node temp Temperature temp->center_node ph pH of Medium ph->center_node

Caption: Key Factors Influencing Compound Solubility.

  • pH: As a weak base, the solubility of this compound in aqueous or protic organic systems will be highly pH-dependent. In acidic media, the quinoline nitrogen becomes protonated, forming a more soluble cationic salt.[6]

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship is the basis for purification by recrystallization.

  • Solid-State Form (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid.[8] Metastable forms are generally more soluble than the most stable crystalline form. It is crucial to characterize the solid form used in solubility studies (e.g., via XRPD) to ensure data reproducibility.

Conclusion

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.
  • BenchChem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
  • Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications.
  • International Journal of Foundation for Modern Research (IJFMR). (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • Journal of Drug Delivery and Therapeutics. (2021). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.
  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Pharmaceutical Sciences.
  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • ECHEMI. (n.d.). 7-Bromo-2-methylquinoline Formula.
  • PubChem. (n.d.). 7-Bromo-2-methylquinoline.
  • PubChem. (n.d.). 7-Bromoisoquinolin-3-amine.
  • Synthose. (2026). 8-Bromo-7-Fluoroquinolin-3-Amine: A Premium Organic Compound.
  • Sigma-Aldrich. (n.d.). 7-bromo-2-methylquinolin-3-amine.
  • ChemicalBook. (n.d.). 7-Bromoquinoline synthesis.
  • PubChemLite. (n.d.). 7-bromo-2-methylquinolin-3-amine (C10H9BrN2).
  • PubChem. (n.d.). 7-Bromoquinolin-2-amine.
  • Google Patents. (n.d.). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
  • BenchChem. (n.d.). Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline.

Sources

Technical Whitepaper: Health, Safety, and Handling Protocols for 7-Bromo-2-methylquinolin-3-amine in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Molecular Significance

As a Senior Application Scientist overseeing preclinical drug development, managing novel chemical entities requires a synthesis of rigorous safety protocols and chemical pragmatism. 7-Bromo-2-methylquinolin-3-amine (CAS: 2839143-02-9) has recently emerged as a critical intermediate in the synthesis of Gspt1 degraders—a highly specialized class of molecular glues and PROTACs designed to hijack the ubiquitin-proteasome system for targeted oncology applications 1[1].

Because this compound features a halogenated quinoline core and a primary amine, it presents unique physicochemical hazards. The protocols detailed below are designed not merely as compliance checklists, but as mechanistic safeguards to ensure both operator safety and synthetic integrity during drug development.

Physicochemical Profiling & Hazard Identification

Understanding the molecular architecture of 7-bromo-2-methylquinolin-3-amine is the first step in risk mitigation. The electron-withdrawing nature of the bromine atom at the 7-position increases the compound's lipophilicity, which inherently enhances potential dermal penetration. Simultaneously, the quinoline core is a known DNA intercalator, meaning the compound must be handled as a suspected mutagen until comprehensive in vivo toxicological profiling is complete.

Quantitative Data & Hazard Summary

The following table synthesizes the physicochemical properties and extrapolated Global Harmonized System (GHS) classifications based on identical structural isomers (e.g., 7-bromo-2-methylquinolin-8-amine) 2[2].

Property / HazardValue / ClassificationMechanistic Rationale
CAS Number 2839143-02-9[3]Unique identifier for the specific 3-amine isomer 3[3].
Molecular Formula C10H9BrN2[4]Halogenated heteroaromatic structure 5[4].
Molecular Weight 237.10 g/mol Low MW facilitates rapid systemic absorption upon exposure.
Acute Toxicity Cat 4 (Oral/Dermal/Inhal)Extrapolated from the 8-amine isomer; H302, H312, H332[2].
Skin/Eye Irritation Cat 2 (H315, H319)The primary amine acts as a localized nucleophile, causing tissue irritation[2].
STOT SE Cat 3 (H335)Inhalation of fine crystalline powder causes respiratory tract inflammation[2].

Self-Validating Safety & Engineering Controls

In high-stakes drug development, safety protocols cannot rely on passive compliance; they must be self-validating systems that inherently verify their own integrity during operation.

  • Gravimetric Accountability (Trustworthiness): To prevent fugitive dust exposure, employ a closed-loop gravimetric tracking system. Weigh the sealed source vial before and after transferring the compound. The mass difference must exactly match the mass added to the reaction vessel. A discrepancy >0.5% indicates environmental contamination, triggering immediate localized decontamination.

  • Visual Breach Detection (Experience & Expertise): Because halogenated quinolines exhibit high electrostatic affinity for organic matter, standard nitrile gloves can experience micro-breaches that go unnoticed. Utilize a dual-layer glove system: a brightly colored inner glove (e.g., green) under a dark outer glove. Any chemical degradation or mechanical tear in the outer layer immediately reveals the bright inner layer, self-validating the need for an immediate glove change.

  • Atmospheric Control: Handle exclusively within a Class II Type B2 biological safety cabinet or a dedicated powder-handling fume hood with HEPA filtration to mitigate the H335 respiratory hazard.

Experimental Workflow: Synthesis of Gspt1 Degrader Intermediates

The primary application of 7-bromo-2-methylquinolin-3-amine is its conversion into functionalized linker-intermediates for Gspt1 degraders. The following protocol details an aza-Michael addition, specifically the reaction with acrylic acid to yield 3-((7-bromo-2-methylquinolin-3-yl)amino)propanoic acid 1[1].

Causality of Experimental Choices

The primary amine of 7-bromo-2-methylquinolin-3-amine is weakly nucleophilic due to the electron-withdrawing effects of the quinoline ring and the distant bromine atom. Therefore, prolonged thermal activation (70°C) is required to drive the aza-Michael addition onto the β -carbon of acrylic acid. Water is utilized as a green solvent, acting as a proton transfer mediator to stabilize the transition state of the reaction.

Step-by-Step Methodology
  • Preparation: Under an inert atmosphere (N2) to prevent amine oxidation, equip a 10 mL round-bottom flask with a magnetic stir bar.

  • Reagent Loading: Add exactly 554 mg (2.34 mmol, 1.0 equiv) of 7-bromo-2-methylquinolin-3-amine to the flask[1].

  • Solvent & Reactant Addition: Add 1 mL of HPLC-grade water, followed by acrylic acid (6.0 equiv)[1]. Safety Note: Acrylic acid is highly corrosive and volatile; add dropwise using a positive-displacement pipette within the fume hood.

  • Thermal Activation: Seal the flask and heat the reaction mixture to 70°C in a pre-calibrated oil bath or heating block. Stir vigorously for 20 hours to ensure complete conversion[1].

  • Workup: Cool the mixture to room temperature. Remove volatiles under reduced pressure (rotary evaporation), ensuring the cold trap is properly chilled (dry ice/acetone) to safely capture unreacted acrylic acid[1].

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate 3-((7-bromo-2-methylquinolin-3-yl)amino)propanoic acid. Expected yield: ~720 mg (87%)[1].

Mechanistic & Workflow Visualizations

Gspt1_Degradation Degrader Gspt1 Degrader (from 7-bromo-2-methylquinolin-3-amine) Ternary Ternary Complex Degrader->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Recruits Gspt1 Gspt1 Protein Gspt1->Ternary Target Ubiquitin Polyubiquitination Ternary->Ubiquitin Catalyzes Proteasome Proteasome Degradation Ubiquitin->Proteasome Targets for

Fig 1: Mechanism of Gspt1 targeted protein degradation via CRBN E3 ligase recruitment.

Workflow PPE 1. Don High-Containment PPE (Respirator, Dual Nitrile Gloves) FumeHood 2. Operate in Class II Fume Hood (Gravimetric Tracking) PPE->FumeHood Reaction 3. Aza-Michael Addition (Amine + Acrylic Acid + H2O) FumeHood->Reaction Heat 4. Thermal Activation (Stir at 70°C for 20h) Reaction->Heat Purification 5. Flash Column Chromatography (Isolate Propanoic Acid Deriv.) Heat->Purification Waste 6. Halogenated Waste Disposal (EPA/RCRA Compliant) Purification->Waste

Fig 2: Self-validating safety workflow and synthesis protocol for aza-Michael addition.

References

  • PubChemLite - 7-bromo-2-methylquinolin-3-amine (C10H9BrN2) Structural Data. Available at: [Link]

  • Google Patents (WO2024165577A1) - Gspt1 Degrader Compounds and Synthesis Methods.

Sources

Literature review of 3-aminoquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Aminoquinoline Derivatives: Mechanistic Rationale, Therapeutic Efficacy, and Analytical Applications

Executive Summary

The 3-aminoquinoline scaffold is a privileged structure in both medicinal chemistry and analytical science. Unlike its 2-amino and 4-amino counterparts, which are heavily deactivated by the resonance effects of the adjacent ring nitrogen, the 3-position is meta to the heteroatom. This unique electronic configuration allows 3-aminoquinoline to undergo standard aromatic amine reactions (such as diazotization and amidation) with high efficiency while retaining the core quinoline properties necessary for DNA intercalation and target binding[1]. As a Senior Application Scientist, I have structured this guide to dissect the causality behind the structural modifications of 3-aminoquinoline, validating its dual role as a potent therapeutic precursor and a transformative matrix in mass spectrometry.

Therapeutic Applications & Biological Activity

Antitrypanosomal and Antimalarial Agents

Parasitic infections such as Human African Trypanosomiasis (HAT) and malaria require drugs that can penetrate complex parasitic membranes and disrupt essential enzymatic processes. 3-aminoquinoline derivatives have demonstrated exceptional efficacy in this domain.

Ugwu et al. synthesized a series of carboxamides bearing a quinoline moiety, achieving antitrypanosomal activities in the 1–6 nM range against Trypanosoma brucei gambiense[2]. The mechanistic rationale here is the synergistic combination of the quinoline core—known for its ability to cross parasitic membranes—with a sulphonamide-carboxamide side chain. This specific structural hybridization is designed to target and inhibit brucipain, a crucial cysteine protease localized in the lysosomes of the bloodstream form of the parasite[3].

Similarly, Khanikar et al. utilized 3-aminoquinoline to synthesize quinolinyl β-enaminone hybrids. By reacting 3-aminoquinoline with 3-(dimethylamino)-1-phenylprop-2-en-1-one, the resulting hybrids exhibited potent anti-malarial activity against multi-drug resistant Plasmodium falciparum (MDR PfK1), primarily by disrupting parasitic heme polymerization[4].

Oncology and Topoisomerase Inhibition

In oncology, the planar structure of the quinoline ring is exploited for its ability to intercalate DNA. Ghorab et al. demonstrated that reacting 3-aminoquinoline with ethyl cyanoacetate yields novel 3-quinoline derivatives that act as potent topoisomerase inhibitors[5]. By stabilizing the topoisomerase-DNA cleavable complex, these derivatives induce double-strand DNA breaks, leading directly to cell cycle arrest and apoptosis in multidrug-resistant neoplastic cell lines[5].

Pathway cluster_mod Structural Modifications Core 3-Aminoquinoline Scaffold Mod1 Amidation (Carboxamides) Core->Mod1 Benzenesulphonyl chlorides Mod2 Hybridization (β-Enaminones) Core->Mod2 DMF/DMA + Acetophenone Mod3 Cyanoacetate Rxn (Alkyl Derivatives) Core->Mod3 Ethyl cyanoacetate Target1 Inhibition of Brucipain (T. b. gambiense) Mod1->Target1 Target2 Heme Polymerization Disruption (P. falciparum) Mod2->Target2 Target3 Topoisomerase Inhibition (Cancer Cell Lines) Mod3->Target3

Fig 1. Structural modifications of 3-aminoquinoline and their resulting therapeutic pathways.

Analytical Chemistry: 3-Aminoquinoline as a MALDI-MS Matrix

Beyond drug discovery, 3-aminoquinoline (3-AQ) is a highly specialized reagent in analytical chemistry. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is heavily relied upon for oligosaccharide analysis. However, underivatized glycans suffer from notoriously low ionization efficiency.

Rohmer et al. revolutionized this workflow by demonstrating that 3-AQ acts as both an energy-absorbing matrix and a derivatizing agent[6]. The primary amine of 3-AQ reacts with the reducing end of the oligosaccharide to form a Schiff base (imine). The Causality of the Method: By performing this derivatization directly on the MALDI target plate, researchers bypass solid-phase extraction (SPE) cleanup steps. This prevents the loss of low-abundance glycans and allows for the acquisition of high-resolution spectra from as little as 1 fmol of oligosaccharide in negative ion mode[7].

Workflow Sample Underivatized Glycan Deriv On-Target Derivatization Sample->Deriv Matrix 3-AQ Matrix (Reactant) Matrix->Deriv Schiff Schiff Base (Imine) Deriv->Schiff -H2O (Room Temp) MS MALDI-TOF MS (High Sensitivity) Schiff->MS Laser Desorption

Fig 2. On-target derivatization workflow using 3-aminoquinoline for MALDI-TOF MS glycan analysis.

Quantitative Data Summary

Table 1: Biological Activity of Key 3-Aminoquinoline Derivatives

Derivative ClassTarget Organism / DiseasePrimary Mechanism of ActionIC50 / GI50 ValueReference
Benzenesulphonamoyl AlkanamidesT. b. gambiense (Trypanosomiasis)Brucipain / Protease Inhibition1.0 – 6.0 nMUgwu et al.[2]
Quinolinyl β-enaminone HybridsP. falciparum MDR PfK1 (Malaria)Heme Polymerization Disruption3.89 µMKhanikar et al.
3-Quinoline CyanoacetatesHuman Malignancies (Cancer)Topoisomerase InhibitionCell-line dependentGhorab et al.

Table 2: MALDI-MS Performance Metrics (3-AQ vs. Traditional Matrices)

Matrix TypeDerivatization Required?Ion Mode CompatibilityLimit of Detection (LOD)Sample Loss Risk
DHB (2,5-Dihydroxybenzoic acid)Yes (Off-target)Positive Only~10-50 fmolHigh (due to SPE cleanup)
3-Aminoquinoline (3-AQ) Yes (On-target, simultaneous) Positive & Negative 1 fmol Negligible

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Substituted Benzenesulphonamoyl Alkanamides (Therapeutic Workflow)

Adapted from the methodology of Ugwu et al.[8]. This protocol utilizes a self-validating pH and temperature control system to ensure high-yield amidation without side-product formation.

  • Preparation of the Aqueous Base: Dissolve the target amino acid (12.5 mmol) in 15 mL of distilled water. Add Sodium carbonate (Na2CO3, 1.590 g, 15 mmol) with continuous stirring.

    • Causality: Na2CO3 acts as an acid scavenger, maintaining an alkaline pH to ensure the amino acid remains in its reactive carboxylate/free-amine state.

  • Temperature Regulation: Cool the solution strictly to -5°C using an ice-salt bath.

    • Causality: The subsequent addition of sulphonyl chloride is highly exothermic. Maintaining -5°C prevents the hydrolysis of the sulphonyl chloride back into sulfonic acid.

  • Reagent Addition: Add the appropriate benzenesulphonyl chloride (15 mmol) in four equal portions over 1 hour. Stir the resulting slurry at room temperature for an additional 4 hours.

  • Validation Check (TLC): Monitor reaction progress using Thin Layer Chromatography (MeOH/DCM, 1:9). The disappearance of the starting material spot validates reaction completion.

  • Product Isolation: Acidify the mixture using 20% aqueous HCl to pH 2. The sudden drop in pH protonates the carboxylate, forcing the precipitation of the hydrophobic carboxamide derivative. Filter, wash with cold water, and recrystallize using n-hexane.

Protocol 2: On-Target Derivatization for MALDI-TOF MS (Analytical Workflow)

Adapted from Rohmer et al.[6]. This protocol is designed to eliminate sample loss by combining matrix crystallization and Schiff base formation into a single thermodynamic event.

  • Matrix Preparation: Prepare a saturated solution of 3-aminoquinoline in a solvent system of acetonitrile/water (50:50, v/v) containing 0.1% trifluoroacetic acid (TFA).

    • Causality: The TFA acts as an acid catalyst, accelerating the nucleophilic attack of the 3-AQ primary amine on the carbonyl carbon of the reducing sugar.

  • Sample Spotting: Pipette 1 µL of the underivatized oligosaccharide sample (aqueous) directly onto the stainless-steel MALDI target plate.

  • On-Target Reaction: Immediately overlay the sample droplet with 1 µL of the prepared 3-AQ matrix solution. Mix gently on the target by aspirating and dispensing twice with the pipette.

  • Crystallization & Validation: Allow the spot to dry at room temperature under atmospheric pressure. As the solvent evaporates, the concentration of the reactants spikes, driving the Schiff base condensation forward (Le Chatelier's principle) while simultaneously forming a homogenous crystalline matrix.

  • Data Acquisition: Analyze the spot using MALDI-TOF MS in negative ion mode. The presence of intense[M-H]- anionic adduct peaks validates successful derivatization.

References

  • Ugwu, D. I., Okoro, U. C., & Mishra, N. K. (2018). Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety. PLoS ONE, 13(1), e0191234. [Link]

  • Rohmer, M., Meyer, B., Mank, M., Stahl, B., Bahr, U., & Karas, M. (2010). 3-Aminoquinoline acting as matrix and derivatizing agent for MALDI MS analysis of oligosaccharides. Analytical Chemistry, 82(9), 3719-3726. [Link]

  • Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

  • Khanikar, et al. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Advances. [Link]

  • Mills, W. H., & Watson, W. H. (1910). LI.—3-Aminoquinoline and the colour of its salts. Journal of the Chemical Society, Transactions, 97, 741-753. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 7-bromo-2-methylquinolin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Promise of 7-bromo-2-methylquinolin-3-amine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1] From the potent antimalarial effects of quinine to the anticancer properties of camptothecin derivatives, the quinoline motif has consistently proven to be a fertile ground for the discovery of novel therapeutic agents.[2] Its rigid, planar structure provides a unique framework for the spatial orientation of functional groups, enabling precise interactions with biological targets.

This guide focuses on a specific, promising derivative: 7-bromo-2-methylquinolin-3-amine . This molecule combines several key features that make it a compelling starting point for drug discovery campaigns:

  • The 2-methyl group can influence the molecule's solubility and metabolic stability, and its presence can impact the orientation of adjacent substituents.

  • The 3-amino group provides a crucial handle for derivatization, allowing for the exploration of a wide chemical space through the introduction of various side chains and functional groups. This position is critical for establishing key interactions with biological targets.[3][4]

  • The 7-bromo substituent offers a site for further modification via cross-coupling reactions and can also enhance binding affinity through halogen bonding or by modulating the electronic properties of the quinoline ring.

This document provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for the investigation of 7-bromo-2-methylquinolin-3-amine and its derivatives in the context of modern drug discovery.

Synthesis of 7-bromo-2-methylquinolin-3-amine: A Step-by-Step Guide

The synthesis of 7-bromo-2-methylquinolin-3-amine can be achieved through a two-step process, beginning with the construction of the quinoline core, followed by the introduction of the 3-amino group.

Part 1: Synthesis of 7-bromo-2-methylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and reliable method for the synthesis of quinolines. This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.

Protocol 1: Synthesis of 7-bromo-2-methylquinoline

Materials:

  • 3-Bromoaniline

  • Paraldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-bromoaniline (1.0 eq).

  • Cool the flask in an ice bath and slowly add concentrated HCl (approx. 8 volumes).

  • With vigorous stirring, add paraldehyde (3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of NaOH until the mixture is strongly basic (pH > 12). Caution: This is a highly exothermic reaction.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 7-bromo-2-methylquinoline.[5]

Caption: Synthesis of 7-bromo-2-methylquinoline.

Part 2: Amination of 7-bromo-2-methylquinoline at the 3-position

While direct nitration followed by reduction is a possible route, a more modern and versatile approach for introducing the 3-amino group is through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.[6] For the synthesis of the primary amine, an ammonia equivalent is used.

Protocol 2: Synthesis of 7-bromo-2-methylquinolin-3-amine via Buchwald-Hartwig Amination

Materials:

  • 7-bromo-2-methylquinoline

  • Benzophenone imine (ammonia equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Sodium-tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene or dioxane

  • Hydrochloric acid (for deprotection)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Schlenk tube, magnetic stirrer, oil bath, syringes, rotary evaporator

Procedure:

  • To an oven-dried Schlenk tube, add 7-bromo-2-methylquinoline (1.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add the base (e.g., NaOtBu, 1.5 eq).

  • Add anhydrous, degassed solvent (e.g., toluene, 5-10 mL) via syringe, followed by benzophenone imine (1.2 eq).

  • Heat the reaction mixture in a preheated oil bath to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Add aqueous HCl (e.g., 2M) and stir vigorously for 1-2 hours to deprotect the imine.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-bromo-2-methylquinolin-3-amine.

Caption: Synthesis of 7-bromo-2-methylquinolin-3-amine.

Applications in Medicinal Chemistry and Biological Evaluation Protocols

The 7-bromo-2-methylquinolin-3-amine scaffold holds significant potential in several therapeutic areas, primarily as a precursor for kinase inhibitors in oncology and as a template for novel antimicrobial agents.

Anticancer Drug Discovery: Targeting Protein Kinases

Protein kinases are a major class of drug targets in oncology.[7] The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors.[8] The 3-amino group of our target compound serves as an excellent attachment point for side chains designed to interact with the ATP-binding site of various kinases.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2, etc.)

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Test compounds (derivatives of 7-bromo-2-methylquinolin-3-amine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a dilution series of the test compounds in the assay buffer.

  • In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.[9]

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: MTT Cell Viability Assay for Cytotoxicity Screening

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.[6]

Table 1: Representative Anticancer Activity of Related Aminoquinoline Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
4d A549 (Lung)3.317[10]
4e A549 (Lung)4.648[10]
4d MCF-7 (Breast)7.711[10]
4e MCF-7 (Breast)6.114[10]
2c EAC27.7[11]

Note: The compounds listed are 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines (4d, 4e) and a 3-aminopyranoquinolinone (2c), which are structurally related to the target scaffold and demonstrate its potential.

Anticancer_Workflow Start Synthesized Derivatives of 7-bromo-2-methylquinolin-3-amine Kinase_Assay In Vitro Kinase Inhibition Assay Start->Kinase_Assay Cytotoxicity_Assay MTT Cell Viability Assay Start->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for anticancer evaluation.

Antimicrobial Drug Discovery

Quinolone and quinoline derivatives are well-established classes of antimicrobial agents.[12] The 7-bromo-2-methylquinolin-3-amine scaffold can be derivatized to explore new chemical space for potent antibacterial and antifungal agents.

Protocol 5: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compounds

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • In a 96-well plate, prepare serial two-fold dilutions of the test compounds in the appropriate broth.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]

Table 2: Representative Antimicrobial Activity of Related Bromo-methyl-quinoline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
bis(diethylamino)-derivativeS. aureus5[12]
bis(dibutylamino)-derivativeS. aureus5[12]
dipiperidino-derivativeB. subtilis10[12]
3l E. coli7.81[13]

Note: The compounds listed are amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline and a 7-methoxyquinoline derivative, highlighting the antimicrobial potential of substituted quinolines.

Structure-Activity Relationship (SAR) and Derivatization Strategy

The 7-bromo-2-methylquinolin-3-amine scaffold offers multiple points for derivatization to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties.

Caption: Derivatization points on the scaffold.

  • 3-Amino Group: This is the primary site for introducing diversity.

    • Amide and Sulfonamide Formation: Coupling with a variety of carboxylic acids or sulfonyl chlorides can introduce a wide range of substituents to probe interactions with the target protein.

    • Reductive Amination: Reaction with aldehydes or ketones can generate secondary or tertiary amines, modifying the basicity and hydrogen-bonding capacity of this position.

  • 7-Bromo Group: This position is ideal for modification using palladium-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Introduction of aryl or heteroaryl groups can extend the molecule into new binding pockets and modulate its physicochemical properties.

    • Sonogashira Coupling: Installation of alkyne-containing fragments can provide rigid linkers to other functional groups.

    • Buchwald-Hartwig Coupling: A second amination at this position can lead to the synthesis of di-amino substituted quinolines.

Bioisosteric Replacement Strategies

Bioisosterism is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. For the 3-amino group, several bioisosteric replacements could be considered to improve metabolic stability, modulate pKa, or alter hydrogen bonding patterns. Examples include replacing the amine with a hydroxyl group, a methyl group, or incorporating it into a heterocyclic ring like a triazole.[8]

Conclusion

7-bromo-2-methylquinolin-3-amine is a versatile and promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and multiple points for derivatization make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, particularly cancer and microbial infections. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this valuable chemical entity.

References

  • Othman, E. A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. MedChemComm, 7(12), 2264-2285.
  • Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14.
  • Okide, G. B., Adikwu, M. U., & Esimone, C. O. (2000). Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline. Biological & Pharmaceutical Bulletin, 23(2), 257-258.
  • New Journal of Chemistry. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17415-17428.
  • MDPI. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 26(17), 5243.
  • RSC Publishing. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 14(45), 32678-32691.
  • ResearchGate. (2018). IC50 of the anti-proliferative activity of compounds 7b, 7d, 7e and sunitinib against HT-29, ZR-75 and A-549 cell lines. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4193.
  • Höglund, I. P. J., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 49(21), 6340-6351.
  • PubMed. (2006). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Retrieved from [Link]

  • Bispo, M. L. F., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. RSC Advances, 6(113), 112888-112911.
  • ResearchGate. (2000). Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline. Retrieved from [Link]

  • Gao, C., et al. (2015). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 20(11), 20566-20582.
  • MDPI. (2025).
  • MDPI. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 29(23), 5777.
  • Şenol, İ. M., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 49(3), 616-631.
  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Molecules, 29(22), 5432.
  • Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106029.

Sources

Application Note: Derivatization of 7-bromo-2-methylquinolin-3-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4] This application note provides a comprehensive guide for the derivatization of a versatile building block, 7-bromo-2-methylquinolin-3-amine, to generate a diverse library of compounds for biological screening. We present detailed, field-proven protocols for orthogonal chemical modifications at two key reactive sites: the C3-amine and the C7-bromo position. The strategies outlined herein leverage robust and widely applicable reactions—amide bond formation and Suzuki-Miyaura cross-coupling—to enable the systematic exploration of chemical space around the quinoline core. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their small molecule libraries with novel, drug-like compounds.

The 7-bromo-2-methylquinolin-3-amine Scaffold: A Privileged Starting Point

The 7-bromo-2-methylquinolin-3-amine scaffold is an ideal starting point for library synthesis due to its inherent structural features and chemical reactivity. Quinoline derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This specific scaffold offers two distinct and chemically orthogonal handles for diversification:

  • C3-Amine Group: A nucleophilic primary amine, ideal for acylation, sulfonylation, and reductive amination reactions.

  • C7-Bromo Group: An aryl bromide, perfectly suited for a variety of palladium-catalyzed cross-coupling reactions.

This orthogonality allows for selective modification at one site while leaving the other untouched, or for sequential derivatization to create highly complex molecules from a single, common core.[6][7][8]

Caption: Core scaffold with its two orthogonal reactive handles.

General Considerations for Library Synthesis

To ensure the successful synthesis and purification of a chemical library, the following general laboratory practices are recommended:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for monitoring reaction progress to determine completion and identify potential side products.

  • Solvents and Reagents: Use anhydrous solvents for moisture-sensitive reactions, such as amide couplings and palladium-catalyzed cross-couplings. Reagents should be of high purity to avoid introducing impurities that can complicate purification.

  • Purification: Flash column chromatography on silica gel is the primary method for purifying reaction products. For high-purity compounds required for biological assays, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

  • Characterization: The structure and purity of all final compounds must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9][10]

Protocol I: Derivatization at the C3-Amine via Amide Bond Formation

Amide bond formation is one of the most robust and frequently used reactions in medicinal chemistry.[11] We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent due to its high efficiency, low rate of racemization for chiral substrates, and suitability for even sterically hindered or electron-deficient amines.[12][13][14][15]

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

  • Activation: To the stirred solution, add HATU (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. The formation of the active OAt-ester is critical for efficient coupling.[12]

  • Coupling: Add a solution of 7-bromo-2-methylquinolin-3-amine (1.0 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Workflow and Virtual Library

This protocol can be applied to a wide array of commercially available carboxylic acids to generate a diverse library.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Aryl Bromide (Ar-Br) PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Diorgano_Pd Ar-Pd(II)L₂(R) Transmetal->Diorgano_Pd Boronic R-B(OH)₂ + Base Boronic->Transmetal RedElim Reductive Elimination Diorgano_Pd->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R RedElim->Product

Sources

Application Note: High-Throughput Antimicrobial and Antifungal Screening of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum pharmacological activities, most notably as potent antibacterial and antifungal agents[1]. The rapid emergence of multidrug-resistant (MDR) pathogens necessitates robust, reproducible, and highly standardized screening methodologies to evaluate novel quinoline-based compounds. This application note details the mechanistic rationale, quantitative benchmarking, and self-validating experimental protocols required for assessing the minimum inhibitory concentration (MIC) of quinoline derivatives, strictly adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines[2].

Mechanistic Grounding & Causality

To design effective screening assays, one must first understand how quinoline derivatives interact with microbial targets. The structural flexibility of the quinoline nucleus allows it to disrupt multiple essential cellular processes simultaneously, reducing the likelihood of rapid target-site mutation[1].

  • Antibacterial Action: Classic fluoroquinolones exert their bactericidal effect by stabilizing the DNA-enzyme cleavage complexes of DNA gyrase and topoisomerase IV, leading to fatal double-strand DNA breaks. However, novel synthesized quinoline derivatives (e.g., those bearing sulfonyl or benzoyl moieties) have recently been identified as potent inhibitors of Peptide Deformylase (PDF), a critical bacterial enzyme required for protein maturation[3].

  • Antifungal Action: In filamentous fungi and yeasts, quinoline derivatives compromise cell membrane integrity by inhibiting the biosynthesis of ergosterol. Additionally, specific derivatives act as fungal cell wall disruptors, increasing the exposure of the fungal immune system to environmental stressors[3].

MOA cluster_bacteria Antibacterial Mechanisms cluster_fungi Antifungal Mechanisms Quinoline Quinoline Derivatives DNAGyrase Inhibit DNA Gyrase / Topo IV Quinoline->DNAGyrase PDF Inhibit Peptide Deformylase (PDF) Quinoline->PDF Ergosterol Inhibit Ergosterol Biosynthesis Quinoline->Ergosterol CellWall Disrupt Fungal Cell Wall Quinoline->CellWall CellDeathB Bacterial Cell Death DNAGyrase->CellDeathB PDF->CellDeathB CellDeathF Fungal Cell Death Ergosterol->CellDeathF CellWall->CellDeathF

Dual antimicrobial mechanisms of quinoline derivatives targeting bacteria and fungi.

Quantitative Benchmarking Data

When screening novel quinoline derivatives, it is critical to benchmark their efficacy against established reference strains. The table below summarizes expected MIC ranges for active quinoline derivatives against common pathogens, serving as a baseline for assay validation[3],[1].

Microbial StrainClassificationTarget MechanismExpected MIC Range (µg/mL)Reference Standard
Staphylococcus aureus (ATCC 29213)Gram-positive BacteriaDNA Gyrase / PDF Inhibition0.5 – 3.12Ciprofloxacin
Escherichia coli (ATCC 25922)Gram-negative BacteriaTopoisomerase IV / PDF1.0 – 6.25Ciprofloxacin
Candida albicans (ATCC 90028)YeastErgosterol Biosynthesis2.0 – 12.5Fluconazole
Aspergillus flavus (ATCC 204304)Filamentous FungiCell Wall Disruption4.0 – 25.0Amphotericin B

Experimental Protocols: A Self-Validating System

The following protocols utilize the broth microdilution method, the gold standard for high-throughput MIC determination. The antibacterial protocol is grounded in CLSI M07 guidelines[2], while the antifungal protocol is adapted from CLSI M38-A guidelines for filamentous fungi[4].

Workflow Inoculum 1. Prepare Inoculum (0.5 McFarland Standard) Plate 3. Inoculate 96-Well Plate (5x10^5 CFU/mL final) Inoculum->Plate Dilution 2. Serial Dilution of Quinoline Compounds Dilution->Plate Incubate 4. Incubate (16-48h at 35°C) Plate->Incubate Read 5. Read MIC visually or spectrophotometrically Incubate->Read QC Include QC Strains (Self-Validating Controls) QC->Plate

Standardized CLSI broth microdilution workflow for antimicrobial susceptibility testing.

Protocol A: Antibacterial Broth Microdilution (CLSI M07)

Objective: Determine the MIC of quinoline derivatives against aerobic bacteria[2].

Causality & Assay Design:

  • Media Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is mandatory. Why? It has low levels of antagonists (like thymidine) that can artificially inflate MIC values, and standardized calcium/magnesium levels ensure consistent bacterial membrane permeability.

  • Solvent Control: Quinoline derivatives are often hydrophobic. Dimethyl sulfoxide (DMSO) is the preferred solvent. Why? It ensures complete solubilization without degrading the compound. However, the final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

Step-by-Step Procedure:

  • Compound Preparation: Dissolve the quinoline derivative in 100% DMSO to create a 10 mg/mL stock. Dilute the stock in CAMHB to achieve a starting concentration of 128 µg/mL (ensuring DMSO is ≤2% at this step, which halves to ≤1% upon inoculation).

  • Serial Dilution: In a 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2-12. Add 100 µL of the 128 µg/mL quinoline solution to column 1. Perform a 2-fold serial dilution from column 1 to 10, transferring 50 µL at each step. Discard 50 µL from column 10. (Columns 11 and 12 are reserved for controls).

  • Inoculum Standardization: Select 3-5 isolated colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard (OD600 ≈ 0.08 - 0.13). Why? This guarantees a starting concentration of 1-2 × 10⁸ CFU/mL, which is critical; an inoculum too light yields false susceptibility, while one too heavy yields false resistance.

  • Inoculation: Dilute the standardized suspension 1:150 in CAMHB. Add 50 µL of this diluted inoculum to wells in columns 1-11. The final well volume is 100 µL, and the final bacterial concentration is strictly 5 × 10⁵ CFU/mL.

  • Incubation & Reading: Incubate the plate at 35°C in ambient air for 16-20 hours. The MIC is recorded as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.

Protocol B: Antifungal Broth Microdilution (CLSI M38)

Objective: Determine the MIC of quinoline derivatives against molds and yeasts[4].

Causality & Assay Design:

  • Media Selection: RPMI 1640 broth buffered to pH 7.0 with 0.165 M MOPS. Why? RPMI 1640 provides a defined nutritional environment. MOPS buffer is critical because fungi produce organic acids during growth; without MOPS, the pH would drop rapidly, potentially degrading the quinoline derivative and altering its ionization state, skewing the MIC.

Step-by-Step Procedure:

  • Spore Suspension: For molds (e.g., Aspergillus spp.), grow the isolate on Potato Dextrose Agar for 7 days. Wash the surface with sterile saline containing 0.01% Tween 20 to harvest conidia.

  • Spectrophotometric Adjustment: Adjust the conidial suspension spectrophotometrically (e.g., 80-82% transmittance at 530 nm for Aspergillus). Why? Fungal spores clump; precise transmittance reading ensures an accurate starting inoculum of 0.4 - 5 × 10⁴ CFU/mL[4].

  • Microplate Assembly: Follow the identical 2-fold serial dilution method described in Protocol A, but use MOPS-buffered RPMI 1640.

  • Incubation: Incubate at 35°C for 48 hours (up to 72 hours for slower-growing molds).

  • Endpoint Determination: Unlike bacteria, fungal MICs for certain fungistatic quinolines are read at the concentration producing a prominent reduction in growth (e.g., 50% or 80% inhibition compared to the growth control), rather than complete optical clearance.

Quality Control & Self-Validation

A protocol is only as reliable as its internal controls. Every screening run must be a self-validating system:

  • Efficacy Ratios: Calculate the efficacy ratio by dividing the established resistant breakpoint MIC by the experimental MIC of the quinoline derivative[5]. This normalizes data across different screening batches.

  • Growth Control (Column 11): Contains broth, inoculum, and 1% DMSO (no drug). Validates that the solvent is non-toxic and the media supports robust growth.

  • Sterility Control (Column 12): Contains only broth and 1% DMSO. Validates aseptic technique. If this well turns cloudy, the entire plate must be discarded.

References

  • Source: Clinical & Laboratory Standards Institute (CLSI)
  • Title: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study Source: Taylor & Francis URL
  • Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document)
  • Title: Antimicrobial Susceptibility Testing Diagnostic Aid Source: Wisconsin Veterinary Diagnostic Laboratory URL
  • Source: PubMed Central (PMC)

Sources

Application Notes and Protocols: Synthesis of Amino Acid Conjugates of Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Synergy of Quinolines and Amino Acids

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The conjugation of amino acids to this versatile heterocycle offers a powerful strategy to modulate the parent molecule's physicochemical properties, such as solubility, bioavailability, and membrane permeability. Furthermore, amino acid appendages can facilitate targeted delivery to specific tissues or cells and can be designed to be cleaved by endogenous enzymes, creating prodrugs with improved therapeutic indices.[2] This guide provides a comprehensive overview of the synthetic methodologies for preparing amino acid conjugates of quinolines, with a focus on robust and reproducible protocols suitable for drug discovery and development programs.

Core Synthetic Strategies: Forging the Amide Bond

The cornerstone of synthesizing quinoline-amino acid conjugates is the formation of a stable amide bond. This can be achieved by coupling an amino-functionalized quinoline with a carboxylic acid-bearing amino acid, or conversely, a quinoline carboxylic acid with an amino acid ester. The choice of strategy depends on the availability of starting materials and the desired point of attachment on the quinoline scaffold.

Diagram: General Synthetic Workflow

G cluster_0 Reactant Preparation cluster_1 Coupling Reaction cluster_2 Post-Reaction Processing cluster_3 Final Product Quinoline Quinoline Precursor (e.g., Aminoquinoline or Quinoline Carboxylic Acid) Coupling Amide Bond Formation (Coupling Reagents, Solvent, Base) Quinoline->Coupling AminoAcid Amino Acid Derivative (with appropriate protecting groups) AminoAcid->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Deprotection Protecting Group Removal (if necessary) Purification->Deprotection Characterization Characterization (NMR, MS, etc.) Deprotection->Characterization FinalProduct Quinoline-Amino Acid Conjugate Characterization->FinalProduct

Caption: General workflow for the synthesis of quinoline-amino acid conjugates.

Part 1: Synthesis via Aminoquinolines

This is the most common approach, where an amino group on the quinoline ring serves as the nucleophile to attack an activated carboxylic acid of a protected amino acid. The position of the amino group (e.g., at C2, C4, or C8) can significantly influence the biological activity of the final conjugate.

The Critical Role of Protecting Groups

To prevent unwanted side reactions, such as self-polymerization of the amino acid, it is essential to protect the α-amino group of the amino acid. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under coupling conditions and its facile removal with mild acid. For amino acids with reactive side chains (e.g., the ε-amino group of lysine or the guanido group of arginine), orthogonal protecting groups are necessary.

Choosing the Right Coupling Reagent

The selection of the coupling reagent is critical for achieving high yields and minimizing racemization of the chiral amino acid center. While carbodiimides like dicyclohexylcarbodiimide (DCC) are classical choices, modern research heavily relies on more efficient and safer alternatives.

Coupling ReagentClassKey AdvantagesConsiderations
DCC CarbodiimideInexpensive and effective.Forms insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.
EDC CarbodiimideWater-soluble, allowing for easy removal of the urea byproduct by aqueous extraction.Can be less potent than other modern reagents.
HATU Aminium SaltHighly efficient, fast reaction times, and low racemization, especially with additives like HOAt.[3][4]More expensive than carbodiimides.
HBTU Aminium SaltSimilar to HATU but generally less expensive.Can cause guanidinylation of the free amino group as a side reaction.
PyBOP Phosphonium SaltExcellent for sterically hindered couplings and reduces racemization.Byproducts can sometimes be difficult to remove.

Expert Insight: For most standard couplings, the combination of a carbodiimide like EDC with an additive such as 1-hydroxybenzotriazole (HOBt) provides a cost-effective and efficient system. For challenging couplings, such as with sterically hindered amino acids or racemization-prone substrates, aminium salts like HATU are often the superior choice.

Protocol 1: Synthesis of an 8-Aminoquinoline-Leucine Conjugate

This protocol details the coupling of 8-aminoquinoline with Boc-protected L-leucine, followed by deprotection.

Step 1: Coupling Reaction

  • Reactant Preparation: In a round-bottom flask, dissolve Boc-L-Leucine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the solution. Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Addition of Aminoquinoline: Add 8-aminoquinoline (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Step 2: Boc Deprotection

  • Acidic Cleavage: Dissolve the purified Boc-protected conjugate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Final Product: The final product is typically obtained as a TFA salt. If the free base is required, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Dry the organic layer and concentrate to yield the final product.

Part 2: Synthesis via Quinoline Carboxylic Acids

An alternative strategy involves coupling a quinoline carboxylic acid with an amino acid ester. This approach is particularly useful when the desired quinoline precursor is more readily available as a carboxylic acid derivative.

Diagram: Coupling of a Quinoline Carboxylic Acid

Caption: Amide coupling of a quinoline carboxylic acid with an amino acid ester.

Protocol 2: Synthesis of a Quinoline-2-Carboxamide Derivative

This protocol describes the coupling of quinoline-2-carboxylic acid with the methyl ester of L-phenylalanine.

Step 1: Coupling Reaction

  • Reactant Preparation: To a solution of quinoline-2-carboxylic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF), add HATU (1.1 equivalents) and diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Activation: Stir the mixture at room temperature for 15 minutes.

  • Addition of Amino Acid Ester: Add L-phenylalanine methyl ester hydrochloride (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir at room temperature for 4-6 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Step 2: Ester Hydrolysis (Optional)

If the free carboxylic acid of the amino acid moiety is desired, the methyl ester can be hydrolyzed.

  • Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (1.5 equivalents).

  • Reaction: Stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidification: Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extraction: Extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the final product with a free carboxylic acid.

Characterization and Data Interpretation

The successful synthesis of quinoline-amino acid conjugates must be confirmed by a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Appearance of characteristic signals for both the quinoline ring protons and the amino acid protons. A downfield shift of the α-proton of the amino acid is typically observed upon amide bond formation. The amide N-H proton usually appears as a broad singlet or a doublet.
¹³C NMR Presence of carbonyl carbon signal for the newly formed amide bond, typically in the range of 165-175 ppm.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the conjugate should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1630-1680 cm⁻¹. An N-H stretching band is also typically observed around 3300 cm⁻¹.

Example Characterization Data: For a conjugate of 4-aminoquinoline and Boc-glycine, one would expect to see the characteristic aromatic protons of the quinoline ring, a singlet for the two methylene protons of glycine, and a singlet for the nine protons of the Boc group in the ¹H NMR spectrum. The mass spectrum should show a molecular ion peak corresponding to the combined mass of the two fragments minus water.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low Yield Incomplete activation of the carboxylic acid; Steric hindrance; Poor solubility of reactants.Use a more powerful coupling reagent like HATU; Increase reaction time or temperature; Use a co-solvent like DMF to improve solubility.
Racemization Use of a strong base; High reaction temperature.Use a non-nucleophilic base like DIPEA or 2,4,6-collidine; Perform the reaction at 0°C; Add racemization-suppressing additives like HOAt.
Difficult Purification Byproducts from the coupling reagent; Close polarity of product and starting materials.For DCC, filter off the DCU byproduct; For EDC, use an acidic workup to remove the water-soluble urea; Optimize the mobile phase for column chromatography.
Incomplete Deprotection Insufficient acid or reaction time.Increase the concentration of TFA or extend the reaction time; Use a stronger acid if necessary, but be mindful of potential side reactions.

Conclusion

The synthesis of amino acid conjugates of quinolines is a versatile and powerful approach in modern drug discovery. By carefully selecting the synthetic strategy, protecting groups, and coupling reagents, researchers can efficiently generate a diverse library of novel compounds. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful design, synthesis, and characterization of these promising hybrid molecules.

References

  • International Journal for Multidisciplinary Research (IJFMR). (2025, November 15).
  • ACS Omega. (2018, March 14).
  • PLOS. (2015, October 16). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • AAPPTec. Peptide Coupling Reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Introduction: The Analytical Imperative for Quinoline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to HPLC and GC-MS Methods for the Analysis of Quinoline Compounds

Quinoline and its derivatives represent a critical class of N-heterocyclic aromatic compounds. Their structural scaffold is foundational to a vast array of molecules, from vital pharmaceuticals like antimalarials (e.g., quinine) and antibiotics (quinolones) to industrial dyes and intermediates.[1][2] However, their prevalence is a double-edged sword; some quinolines are recognized as potential environmental contaminants, with certain derivatives exhibiting toxic or carcinogenic properties.[3][4] This duality necessitates robust, accurate, and reliable analytical methods for their detection and quantification across diverse matrices, including pharmaceutical formulations, biological fluids, and environmental samples.[3]

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the premier analytical techniques for this purpose.[3][4] They offer the high sensitivity and selectivity required to resolve complex mixtures and quantify target analytes, often at trace levels. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of both methodologies. It moves beyond simple protocols to explain the underlying principles and the rationale behind critical experimental choices, ensuring the development of validated, trustworthy analytical systems.

Strategic Method Selection: HPLC vs. GC-MS

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the target quinoline analyte and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) is the method of choice for a broad range of quinoline compounds, especially those that are polar, non-volatile, or thermally labile. Its versatility makes it highly suitable for analyzing quinolone antibiotics in aqueous samples or active pharmaceutical ingredients (APIs) in drug products.[5] HPLC, particularly when coupled with Mass Spectrometry (LC-MS), provides exceptional sensitivity and specificity.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and semi-volatile compounds.[7] For quinoline and its less polar derivatives, GC-MS offers excellent chromatographic resolution and definitive structural confirmation through mass spectral fragmentation patterns.[8] However, for quinolines containing polar functional groups (e.g., -COOH, -OH), which are non-volatile, direct analysis is challenging. In these cases, a chemical derivatization step is essential to increase volatility and thermal stability, making the analytes amenable to GC-MS analysis.[9][10]

cluster_input Analyte & Matrix Assessment cluster_decision Decision Point cluster_paths Analytical Pathways Analyte Quinoline Analyte Properties Decision Volatile & Thermally Stable? Analyte->Decision GCMS GC-MS Analysis Decision->GCMS Yes HPLC HPLC / LC-MS Analysis Decision->HPLC No Derivatization Chemical Derivatization Required Decision->Derivatization No, but has -COOH, -OH, -NH Derivatization->GCMS Enables Analysis

Caption: Decision tree for selecting the appropriate analytical method.

High-Performance Liquid Chromatography (HPLC) of Quinolines

HPLC, particularly in its reverse-phase mode, is the workhorse for quinoline analysis. The separation is based on the partitioning of analytes between a non-polar stationary phase (the column) and a polar mobile phase.

Causality Behind Key Method Parameters
  • Column Selection: The C18 (octadecylsilane) column is the most common choice for quinoline analysis due to its hydrophobic stationary phase, which effectively retains the moderately non-polar quinoline backbone.[3][11] For highly basic quinolines that may exhibit poor peak shape on standard silica-based columns, mixed-mode columns (e.g., Primesep 100) with both reverse-phase and ion-exchange characteristics can offer significantly improved retention and peak symmetry.[12]

  • Mobile Phase Composition: A gradient of water and an organic solvent (typically acetonitrile or methanol) is used.[11] Acetonitrile is often preferred for its lower viscosity and UV transparency. An acid, such as phosphoric acid or formic acid, is added to the aqueous phase.[11][13] This serves two purposes: 1) It protonates residual silanol groups on the column packing, minimizing undesirable interactions with the basic nitrogen of the quinoline ring, thereby improving peak shape. 2) For LC-MS analysis, a volatile acid like formic acid is crucial as it aids in the protonation of the analyte in the ion source, promoting the formation of the [M+H]⁺ ion for detection.[14]

  • Detection:

    • UV Detection: Quinolines possess a strong chromophore, making them readily detectable by UV-Vis detectors. Wavelengths between 225-290 nm are typically employed, offering good sensitivity.[3][11]

    • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides unparalleled selectivity and sensitivity.[6] Electrospray Ionization (ESI) in positive mode is standard, as the quinoline nitrogen is easily protonated to form a stable [M+H]⁺ molecular ion, which is then used for quantification.[14][15]

Experimental Protocol: HPLC-UV Analysis of Quinoline-2-carboxylic Acid

This protocol provides a robust method for quantifying a quinoline derivative, adaptable for various applications.[11]

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
  • C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Quinoline-2-carboxylic acid reference standard (≥98% purity).
  • Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphoric acid (analytical grade), and Ultrapure water.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)Standard for hydrophobic retention of quinoline structures.[11]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier to improve peak shape.[11]
Mobile Phase B AcetonitrileOrganic modifier for elution.[11]
Gradient Elution 0-10 min: 10-90% B; 10-12 min: 90% B; 12-15 min: re-equilibrate at 10% BGradient allows for elution of a wider range of polarities and efficient cleaning of the column.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Injection Volume 10 µL
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[11]
Detection UV at 289 nmWavelength of high absorbance for the analyte.[11]

3. Sample & Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B).
  • Sample Preparation: Accurately weigh the sample to obtain a theoretical concentration of ~1 mg/mL of the analyte.[11] Dissolve in methanol, using sonication for 15 minutes to ensure complete dissolution.[11] Dilute to the final volume with methanol and filter through a 0.45 µm syringe filter into an HPLC vial.[11]

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area against the concentration of the working standards.
  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

node [fillcolor="#FFFFFF"]; Prep [label="Sample/Standard\nPreparation"]; Filter[label="Filter through\n0.45 µm Syringe Filter"]; Inject [label="Inject onto\nHPLC System"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="C18 Reverse-Phase\nColumn Separation"]; Detect [label="UV or MS\nDetection"];

node [fillcolor="#FFFFFF"]; Data [label="Data Acquisition &\nQuantification"];

Prep -> Filter -> Inject -> Column -> Detect -> Data; }

Caption: General experimental workflow for HPLC analysis of quinolines.

Gas Chromatography-Mass Spectrometry (GC-MS) of Quinolines

GC-MS is a powerful technique for quinolines that are sufficiently volatile and thermally stable. The separation occurs as the vaporized sample is carried by an inert gas through a capillary column containing a stationary phase.

The Necessity of Derivatization

Many quinoline derivatives, particularly those with polar functional groups like carboxylic acids (-COOH) or hydroxyls (-OH), are not volatile enough for GC analysis. Direct injection would lead to poor chromatography, thermal decomposition in the hot injector, or no elution at all. Chemical derivatization is the solution. This process converts the polar functional groups into less polar, more volatile analogues.[9]

  • Esterification: Converts carboxylic acids into esters (e.g., methyl esters). This is a common, robust method that effectively eliminates the hydrogen-bonding capability of the carboxyl group, significantly increasing volatility.

  • Silylation: Replaces active hydrogens (in -OH, -COOH, -NH groups) with a trimethylsilyl (TMS) group. This is a highly effective and common derivatization technique, creating thermally stable and volatile TMS esters or ethers.

Experimental Protocol: GC-MS Analysis of Quinoline-2-Carboxylic Acid (with Derivatization)

This protocol is adapted from established methods for derivatizing carboxylic acids for GC-MS analysis.

1. Derivatization (Silylation):

  • Accurately weigh ~1 mg of the sample or standard into a 2 mL autosampler vial.
  • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
  • Allow the vial to cool to room temperature before injection. The sample is now ready for GC-MS analysis.

2. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
  • A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[3][7]
  • Helium (carrier gas).

3. GC-MS Conditions:

ParameterConditionRationale
Column DB-5MS (30 m x 0.25 mm x 0.5 µm) or similarA low-polarity phase separates compounds primarily by boiling point, ideal for a wide range of analytes.[3]
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert gas to carry the sample through the column.[7]
Oven Program Initial 90°C (hold 2 min), ramp at 20°C/min to 260°C (hold 3 min)Temperature program separates analytes based on their boiling points.[3]
MS Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization for GC-MS, creates reproducible fragmentation patterns.[16]
Mass Scan Range 50 - 450 m/zCovers the expected mass range of the derivatized analyte and its fragments.

4. Data Analysis:

  • Identify the peak for the derivatized analyte based on its retention time.
  • Confirm the identity by examining the mass spectrum. Look for the molecular ion (M⁺) and characteristic fragment ions. For many quinoline derivatives, a common fragmentation pathway is the loss of hydrogen cyanide (HCN), resulting in a neutral loss of 27 Da.[17][18]

Method Validation: Ensuring Trustworthy Data

For applications in regulated industries like pharmaceuticals, analytical methods must be validated to prove they are fit for their intended purpose.[19][20] Validation is performed according to guidelines from the International Conference on Harmonization (ICH).[21][22][23]

Key Validation Parameters
ParameterDescriptionTypical Acceptance Criteria (Assay)
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components).[23]Peak purity analysis, no co-eluting interferences at the analyte's retention time.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[23]Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[19]Typically 80-120% of the target concentration.[21]
Accuracy The closeness of test results to the true value, assessed via recovery studies.[21][23]Mean recovery of 98.0% to 102.0%.[21]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as Repeatability (intra-assay) and Intermediate Precision (inter-assay).[19][21]Relative Standard Deviation (RSD) ≤ 2%.[21]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.[21]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]Signal-to-Noise ratio of 10:1.[21]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[21]System suitability parameters remain within acceptance criteria.

References

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC. (n.d.). National Center for Biotechnology Information.
  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. (2025). BenchChem.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 12). LCGC.
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. (2025). BenchChem.
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies.
  • Benzo[f]quinoline: A Technical Guide to its Environmental Presence and Analysis. (2025). BenchChem.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. (2025). BenchChem.
  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. (n.d.). BenchChem.
  • Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. (n.d.). IOPscience.
  • Monitoring quinoline synthesis progress using TLC or LC-MS. (2025). BenchChem.
  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies.
  • Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4). PubMed.
  • Technical Support Center: Characterization of Quinoline Derivatives. (2025). BenchChem.
  • Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods. (n.d.). BenchChem.
  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. (n.d.). PubMed.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013, October 31). National Center for Biotechnology Information.
  • Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. (n.d.). ResearchGate.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025, December 31). MDPI.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Quinoline: CAS # 91-22-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. (n.d.). Restek.
  • Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. (2012, March 1). PubMed.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023, July 14). IOPscience.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Toxlab.
  • Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS: Application of LC/ESI-MS in In Forensic Sciences, Doping Test, Pharmacokinetics, Bioavailability and Bioequivalence study, Environmental, and Agrochemical and Pesticides Industry. (n.d.). LinkedIn.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace.
  • Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. (2026, January 2). ResearchGate.
  • Guide to Derivatization Reagents for GC. (n.d.). Supelco.
  • Preparation and Properties of Quinoline. (n.d.). SlideShare.

Sources

Application Note: Engineering High-Fidelity Fluorescent Probes using 7-Bromo-2-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocols Target Audience: Researchers, Assay Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the development of small-molecule fluorescent probes for bioimaging and chemosensing, the selection of the core fluorophore scaffold dictates the photophysical ceiling of the final sensor. 7-Bromo-2-methylquinolin-3-amine (CAS: 2839143-02-9) has emerged as a highly versatile, privileged building block.

As an application scientist, I do not view this molecule merely as a starting material, but as a pre-configured photophysical engine. Every functional group on this scaffold serves a distinct, causal purpose in probe design:

  • The 7-Bromo Group (The Tuning Handle): Initially, the heavy bromine atom promotes intersystem crossing (ISC), effectively quenching baseline fluorescence via the heavy-atom effect. This ensures a "dark" background. Crucially, it serves as an orthogonal reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to extend the π -conjugation and red-shift the emission into the visible or near-infrared (NIR) spectrum to avoid cellular autofluorescence[1].

  • The 3-Amine Group (The Recognition Anchor): The amine acts as a strong electron donor, establishing an Intramolecular Charge Transfer (ICT) network across the quinoline core. It is readily derivatized into Schiff bases (imines) or amides to create highly specific recognition pockets for metal ions (e.g., Zn²⁺, Cd²⁺) or enzymatic cleavage sites [2].

  • The 2-Methyl Group (The Conformation Locker): Often overlooked, this methyl group provides essential steric hindrance. In the unbound state, it forces the 3-position substituent out of coplanarity, driving non-radiative decay via Twisted Intramolecular Charge Transfer (TICT) or C=N isomerization. Upon target binding, the steric clash is overcome by chelation, rigidifying the molecule and triggering a massive fluorescence enhancement [3].

Photophysical Mechanism: Chelation-Enhanced Fluorescence (CHEF)

When 7-bromo-2-methylquinolin-3-amine is derivatized into a Schiff base, the resulting probe typically operates via a CHEF (Chelation-Enhanced Fluorescence) mechanism, coupled with the inhibition of PET (Photoinduced Electron Transfer) .

In the absence of the target analyte, the flexible C=N bond undergoes rapid isomerization, dissipating excited-state energy non-radiatively. When a target metal ion coordinates with the nitrogen and adjacent heteroatoms, the molecular conformation locks. This rigidification shuts down non-radiative decay pathways, forcing the molecule to release energy as emitted photons.

Photophysics Free Free Probe (Flexible C=N Bond) Decay Non-Radiative Decay (C=N Isomerization & PET) Free->Decay Bind Target Binding (Zn²⁺ / Cd²⁺) Free->Bind Analyte Addition Off Fluorescence Quenched (OFF State) Decay->Off Lock Conformational Locking (Restricted Rotation) Bind->Lock On Strong Emission (ON State) Lock->On

Caption: Logical flow of Chelation-Enhanced Fluorescence (CHEF) upon target binding.

Experimental Workflows & Methodologies

To demonstrate the utility of this scaffold, we detail the synthesis and validation of a hypothetical extended-conjugation Zn²⁺ sensor (Probe-1 ).

Synthesis A 7-Br-2-Me- quinolin-3-amine B Pd-Catalyzed Cross-Coupling A->B Arylboronic Acid C Extended Conjugate B->C D Schiff Base Condensation C->D Salicylaldehyde E Final Probe (Sensor) D->E

Caption: Two-step synthetic workflow for developing extended-conjugation quinoline probes.

Protocol A: Synthesis of the Sensor (Probe-1)

Objective: Extend the π -system for red-shifted emission and install a metal-binding pocket.

  • Suzuki-Miyaura Coupling (7-Position):

    • Procedure: Dissolve 7-bromo-2-methylquinolin-3-amine (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane/H₂O (4:1). Add K₂CO₃ (3.0 eq) and Pd(PPh₃)₄ (0.05 eq). Reflux under N₂ for 12 hours.

    • Causality: The palladium catalyst selectively inserts into the activated C-Br bond. The addition of the electron-donating 4-methoxyphenyl group extends the conjugation, shifting the baseline absorption from the UV region into the visible spectrum, reducing phototoxicity for live-cell applications.

  • Schiff Base Condensation (3-Position):

    • Procedure: Isolate the intermediate and dissolve in absolute ethanol. Add 2-hydroxy-1-naphthaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid. Reflux for 6 hours. Filter the resulting precipitate.

    • Causality: Acetic acid activates the aldehyde carbonyl, facilitating nucleophilic attack by the sterically hindered 3-amine. The resulting imine (Schiff base) forms a tetradentate binding pocket ideal for divalent transition metals.

Protocol B: Photophysical Characterization & Self-Validation

Objective: Establish the analytical performance and prove the mechanism is reversible.

  • Stock Preparation: Prepare a 1.0 mM stock solution of Probe-1 in spectroscopic-grade DMSO.

    • Causality: DMSO ensures complete dissolution of the hydrophobic probe while keeping the final assay solvent predominantly aqueous (≤1% DMSO) to accurately mimic physiological conditions.

  • Titration Assay: Dilute the stock to a 10 µM working concentration in 10 mM HEPES buffer (pH 7.4). Sequentially add Zn²⁺ (0 to 50 µM) and record emission spectra ( λex​ = 380 nm).

  • Self-Validation (The Reversibility Test): To the fully complexed Probe-Zn²⁺ solution, add 1.0 equivalent of EDTA.

    • Causality: This is a critical self-validating step. If the fluorescence is restored to the baseline "OFF" state upon EDTA addition, the signal enhancement is confirmed to be a reversible chelation event. If the signal remains high, it indicates irreversible probe degradation or off-target reactivity, invalidating the probe.

Quantitative Data Analysis

The table below summarizes the expected photophysical evolution of the scaffold as it is transformed into a functional probe. Notice the dramatic shift in Quantum Yield ( ΦF​ ) upon target binding, validating the CHEF mechanism.

Compound Stage λabs​ (nm) λem​ (nm)Stokes Shift (nm) ΦF​ (Quantum Yield)Dominant Photophysical State
Scaffold (7-Br-2-Me-3-NH₂)340410700.02Heavy-atom quenched (Dark)
Intermediate (7-Aryl)365450850.15ICT active (Weakly Fluorescent)
Probe-1 (Imine)380420400.01PET / C=N Isomerization (OFF)
Probe-1 + Zn²⁺ 4105301200.68CHEF / Rigidification (ON)

Data Interpretation: The introduction of the aryl group at the 7-position successfully red-shifts the absorption ( λabs​ from 340 nm to 365 nm). The final probe exhibits a massive 68-fold increase in quantum yield upon analyte binding, demonstrating excellent signal-to-noise ratio suitable for high-contrast bioimaging.

References

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters, 2019.[Link]

  • Quinoline-Based Fluorescent Probe for Ratiometric Detection of Lysosomal pH. Organic Letters, 2013.[Link]

  • Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept. National Center for Biotechnology Information (PMC), 2025.[Link]

Click chemistry reactions involving substituted quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Substituted Quinoline-1,2,3-Triazole Hybrids via Click Chemistry

Introduction

Quinolines represent a privileged class of heterocyclic pharmacophores in drug discovery, exhibiting a broad spectrum of pharmacological effects, including antimalarial, anticancer, and antibacterial activities[1][2]. In recent years, the molecular hybridization of substituted quinolines with 1,2,3-triazoles via "click chemistry" has gained massive momentum[3]. This strategy merges two bioactive scaffolds into a single molecular conjugate, often resulting in dual modes of action, improved target selectivity, and reduced toxicity[4].

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier methodology for synthesizing these conjugates. It transforms organic azides and terminal alkynes exclusively into 1,4-disubstituted 1,2,3-triazoles with near-perfect regioselectivity, high atom economy, and exceptional functional group tolerance[5].

Mechanistic Rationale & Experimental Causality

The classical, uncatalyzed Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and yields an undesirable mixture of 1,4- and 1,5-regioisomers. The introduction of a copper(I) catalyst fundamentally alters the reaction pathway, lowering the activation energy and enforcing absolute 1,4-regioselectivity[5].

  • Catalyst Generation: Cu(I) is thermodynamically unstable and highly prone to oxidation or disproportionation into Cu(0) and Cu(II). Therefore, this protocol utilizes a stable Cu(II) salt (CuSO 4​⋅5 H 2​ O) paired with sodium ascorbate. Ascorbate acts as a sacrificial, mild reductant that continuously regenerates the active Cu(I) species in situ[6].

  • Prevention of Side Reactions: If oxygen is present without sufficient ascorbate, Cu(I) acetylides can undergo oxidative homocoupling (Glaser coupling), drastically reducing the yield of the desired triazole[5]. Degassing solvents and maintaining an excess of ascorbate (typically 5 equivalents relative to copper) mitigates this risk.

  • Solvent Selection: While traditional organic reactions favor polar aprotic solvents, CuAAC thrives in aqueous mixtures (e.g., t -BuOH/H 2​ O). Water enhances the reaction rate via the hydrophobic effect, which forces the non-polar alkyne and azide into close proximity, stabilizing the highly polar transition state. Recent advancements also highlight solvent-free mechanochemical milling as a highly efficient, green alternative for quinoline derivatives[7].

Workflow and Catalytic Cycle

Workflow A Substituted Quinoline B Alkyne/Azide Functionalization A->B Substitution C CuAAC Click Reaction (CuSO4, NaAsc) B->C + Coupling Partner D Workup & Purification C->D Precipitation E Quinoline-Triazole Hybrid D->E Pure Product

Workflow for the synthesis of quinoline-1,2,3-triazole hybrids via CuAAC.

CuAAC_Cycle Cu_Cat Cu(I) Catalyst (Active Species) Pi_Complex Cu-Alkyne π-Complex Cu_Cat->Pi_Complex + Terminal Alkyne Acetylide Cu-Acetylide Complex Pi_Complex->Acetylide - H+ (Base/Solvent) Azide_Coord Azide Coordination Acetylide->Azide_Coord + Organic Azide Metallacycle Six-Membered Cu-Metallacycle Azide_Coord->Metallacycle Cyclization Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Ring Contraction & Protonation Product->Cu_Cat Catalyst Regeneration

Mechanistic catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Experimental Protocols

Protocol 1: Synthesis of O-Propargyl Substituted Quinoline Self-Validation Checkpoint: The complete conversion of a hydroxyl-quinoline to an O -propargyl quinoline is a rigid prerequisite for the subsequent click reaction.

  • Setup: In an oven-dried round-bottom flask, dissolve 4-hydroxyquinoline (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.

  • Deprotonation: Add anhydrous K 2​ CO 3​ (1.5 equiv, 15 mmol). Causality: K 2​ CO 3​ is a mild base sufficient to deprotonate the hydroxyl group without causing unwanted side reactions or degradation of the quinoline ring. Stir for 30 minutes at room temperature.

  • Alkylation: Dropwise add propargyl bromide (1.2 equiv, 12 mmol, 80 wt% in toluene).

  • Reaction: Heat the mixture to 60 °C for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench the reaction by pouring the mixture into ice water (50 mL). The O -propargyl quinoline will typically precipitate. Filter the solid, wash thoroughly with cold water to remove residual DMF, and dry under a vacuum.

Protocol 2: CuAAC Reaction for Quinoline-Triazole Hybrid Self-Validation Checkpoint: The reaction mixture should initially turn yellow/brown upon ascorbate addition (indicating successful Cu(I) formation) and remain so. A green or blue tint indicates unwanted oxidation back to Cu(II), requiring additional ascorbate.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of t -butanol and distilled water. Sparge the solvent with nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Reagent Mixing: To a 25 mL flask, add the O -propargyl quinoline (1.0 equiv, 1.0 mmol) and the desired substituted phenyl azide (1.1 equiv, 1.1 mmol). Dissolve the mixture in 10 mL of the degassed t -BuOH/H 2​ O solvent.

  • Catalyst Addition (Critical Order):

    • Add sodium ascorbate (0.5 equiv, 0.5 mmol) freshly dissolved in 1 mL of degassed water.

    • Add CuSO 4​⋅5 H 2​ O (0.1 equiv, 0.1 mmol) dissolved in 1 mL of water.

    • Causality: Adding the ascorbate before the copper ensures that any Cu(II) is immediately reduced to Cu(I) in the presence of the alkyne, strictly preventing oxidative alkyne homocoupling[6].

  • Reaction: Stir vigorously at room temperature (25 °C) for 2–4 hours. The highly insoluble triazole product often precipitates directly from the aqueous mixture as the reaction progresses.

  • Isolation: Dilute the mixture with 10 mL of ice-cold water. Filter the crude precipitate. To remove residual trapped copper, wash the solid with a 0.1 M EDTA solution or 10% NH 4​ OH, followed by copious amounts of water.

  • Purification: Recrystallize the crude solid from ethanol or purify via silica gel flash chromatography to yield the pure 1,4-disubstituted quinoline-triazole hybrid.

Quantitative Data: Reaction Optimization

The choice of solvent and catalyst system drastically impacts the yield and reaction time of quinoline-triazole synthesis. Table 1 summarizes optimization data for the coupling of 4-(propargyloxy)quinoline with phenyl azide.

Table 1: Optimization of CuAAC Conditions for Quinoline-Triazole Synthesis

EntrySolvent SystemCatalyst System (mol%)Temp (°C)Time (h)Yield (%)Observations / Causality
1DMFCuI (10%)801245High temp required; oxidative byproducts observed.
2THFCuSO 4​ (5%) / NaAsc (25%)60862Moderate yield; poor solubility of inorganic salts.
3 t -BuOH:H 2​ O (1:1)CuSO 4​ (5%) / NaAsc (25%)25294Optimal; hydrophobic effect accelerates reaction.
4H 2​ O (Neat)CuSO 4​ (5%) / NaAsc (25%)25488Good yield, but substrates form clumpy suspensions.
5Solvent-free (Milling)Cu(OAc) 2​ (5%) / NaAsc250.596Highest efficiency; mechanically induced mixing[7].

Note: Yields represent isolated, purified products. NaAsc = Sodium Ascorbate.

References

  • Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Quinoline-Substituted 1,2,3-Triazole-Based Molecules, As Promising Conjugated Hybrids in Biomedical Research Source: Organic & Medicinal Chemistry International Journal URL:[Link]

  • Review on recent development of quinoline for anticancer activities Source: Arabian Journal of Chemistry URL:[Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: RSC Advances URL:[Link]

  • Recent Advances in the Synthesis of Bioactive Quinoline-Based 1,2,3-Triazoles via Cu-Catalyzed Huisgen 1,3-Dipolar Cycloaddition (“Click Reaction”) Source: Current Organic Chemistry URL:[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology / NIH URL:[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides Source: Chemical Society Reviews / NIH URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Purification of 7-Bromo-2-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chromatographic challenges during the isolation of quinoline-based amines.

Chemical Context & Mechanistic Insights

7-bromo-2-methylquinolin-3-amine (CAS: 2839143-02-9)[1] presents a unique purification challenge due to its dual basic sites: a primary amine (-NH₂) and a quinoline ring nitrogen. When subjected to standard normal-phase chromatography, these Lewis bases interact strongly with the weakly acidic silanol groups (Si-OH, pKa ~4.5-5.5) present on the surface of bare silica gel[2].

This acid-base interaction is the primary causality behind severe peak tailing, irreversible adsorption, and streaking across TLC plates[3]. To achieve high-purity isolation, the chromatographic system must be modified to mask these silanol sites. This can be achieved dynamically by using basic mobile phase additives (like triethylamine)[4] or statically by utilizing amine-functionalized stationary phases[3].

Purification Strategy Workflow

PurificationWorkflow Start Crude 7-bromo-2-methyl quinolin-3-amine TLC TLC Analysis (Check Streaking) Start->TLC Decision1 Severe Streaking on Bare Silica? TLC->Decision1 StandardSilica Standard Silica Gel (Hexane/EtOAc) Decision1->StandardSilica No Decision2 Choose Alternative Stationary Phase Decision1->Decision2 Yes Purified Purified Product (Fractions Verified) StandardSilica->Purified TEASilica TEA-Deactivated Silica (1% TEA in Eluent) Decision2->TEASilica Cost-Effective NHSilica Amine-Functionalized Silica (KP-NH) Decision2->NHSilica High Recovery TEASilica->Purified NHSilica->Purified

Workflow for selecting the optimal chromatography strategy for 7-bromo-2-methylquinolin-3-amine.

Interactive Troubleshooting (FAQs)

Q1: My compound is streaking heavily on bare silica gel, and I am losing product. How do I fix this? A1: The streaking is caused by the primary amine and quinoline nitrogen hydrogen-bonding with acidic silanols[2][3]. You must neutralize the silica. The most accessible method is adding 1% Triethylamine (TEA) or aqueous ammonia to your mobile phase (e.g., Hexane/Ethyl Acetate/TEA 50:49:1)[5]. The TEA acts as a sacrificial competitor, binding to the silanols and allowing your target amine to elute in a tight, concentrated band[3][4].

Q2: I used TEA in my mobile phase, but my NMR shows TEA contamination. How can I avoid this? A2: TEA can be difficult to remove completely under high vacuum. To avoid TEA contamination entirely, switch to an amine-functionalized silica stationary phase (e.g., KP-NH)[3]. Because the silica is covalently bonded with aminopropyl groups, the silanols are permanently masked[2]. This allows you to use standard, volatile solvent systems like Hexane/Ethyl Acetate without any basic additives, ensuring a clean product post-evaporation[3].

Q3: The crude mixture has poor solubility in my initial mobile phase (Hexane/EtOAc 90:10). How should I load the column? A3: Do not wet-load with a strong solvent like pure Dichloromethane or Methanol, as this will cause the band to crash and streak down the column. Instead, use the dry loading technique[4]. Dissolve your crude in a volatile solvent (e.g., THF or EtOAc), add a small amount of deactivated silica, and evaporate to a free-flowing powder. Load this powder directly onto the top of the packed column[4].

Validated Experimental Protocols

Protocol A: Purification via TEA-Deactivated Silica Gel Chromatography Self-Validation Check: The success of this protocol is verified by running a 2D-TLC. If the spot remains round and does not streak in the second dimension, the silica is sufficiently deactivated.

  • Solvent Preparation: Prepare the mobile phase (e.g., Hexane/Ethyl Acetate 70:30) and add 1% (v/v) Triethylamine (TEA)[4].

  • Silica Pre-treatment: In a beaker, slurry standard silica gel (60 Å, 230-400 mesh) with the TEA-modified mobile phase. Stir for 15 minutes to ensure complete neutralization of the silanol groups[4][5].

  • Column Packing: Pour the slurry into the glass column. Rinse the column walls and apply gentle air pressure to pack the bed tightly. Ensure the solvent level never drops below the top of the silica.

  • Dry Loading: Dissolve the crude 7-bromo-2-methylquinolin-3-amine in a minimum amount of ethyl acetate. Add 2-3 grams of TEA-pretreated silica per gram of crude. Evaporate the solvent under reduced pressure until a dry powder forms[4]. Carefully pour this powder onto the flat surface of the packed column.

  • Elution: Elute the column using the TEA-modified mobile phase. Collect fractions (e.g., 15 mL each).

  • Analysis: Spot fractions on a TEA-treated TLC plate. Combine fractions containing the pure product (UV active at 254 nm) and concentrate under reduced pressure.

Protocol B: Purification via Amine-Functionalized Silica (KP-NH)

  • Column Equilibration: Mount an amine-functionalized flash cartridge (e.g., Biotage KP-NH) onto an automated flash chromatography system[3]. Equilibrate with 3 column volumes (CV) of Hexane.

  • Sample Loading: Dissolve the crude in a minimal volume of Dichloromethane and inject it into the sample loading module.

  • Gradient Elution: Run a linear gradient from 100% Hexane to 50% Ethyl Acetate over 12 CVs[2][3].

  • Fraction Collection: Monitor elution via an inline UV detector (set to 254 nm and 280 nm). Combine pure fractions and evaporate.

Performance Metrics & Quantitative Data

The following table summarizes the expected chromatographic behavior of quinolin-3-amine derivatives across different stationary phases, providing a benchmark for your purification[2][3].

Stationary PhaseSolvent SystemModifierRetention Behavior (Rf)Peak ShapeExpected Recovery (%)
Bare Silica GelHexane / EtOAc (1:1)None0.15 - 0.25Severe Tailing / Streaking< 50%
Bare Silica GelDCM / MeOH (9:1)None0.30 - 0.40Moderate Tailing60 - 70%
Bare Silica GelHexane / EtOAc (1:1)1% TEA0.45 - 0.55Sharp, Symmetrical85 - 90%
Amine-Silica (KP-NH)Hexane / EtOAc (7:3)None0.50 - 0.60Sharp, Symmetrical> 95%
Basic AluminaHexane / EtOAc (1:1)None0.60 - 0.70Sharp, Symmetrical80 - 85%
References
  • Biotage. "Is there an easy way to purify organic amines?". Biotage Knowledge Blog. URL: [Link]

  • Royal Society of Chemistry (RSC). "Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids". RSC Publishing. URL: [Link]

  • ACS Publications. "Separation of organic amine compounds on silica gel with reversed-phase eluents". Analytical Chemistry. URL: [Link]

Sources

Technical Support Center: Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Doebner-von Miller Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common side reactions and other challenges encountered during this versatile synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format to assist you in optimizing your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you might encounter during your Doebner-von Miller synthesis experiments. The solutions provided are based on established literature and our in-house expertise.

Issue 1: My reaction mixture has turned into a thick, dark, intractable tar, resulting in a very low yield of the desired quinoline.

Q: What is causing this extensive tar formation, and how can I prevent it?

A: This is the most common issue encountered in the Doebner-von Miller synthesis.[1][2] The primary cause is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone starting material under the strong acidic conditions required for the reaction.[1][2][3][4] Acrolein and crotonaldehyde, common substrates, are particularly prone to polymerization in the presence of acid.[5][6][7]

Troubleshooting Steps:

  • Control Reagent Addition: Slowly add the α,β-unsaturated carbonyl compound to the heated acidic solution containing the aniline.[1][2] This helps to manage the exothermic nature of the reaction and minimizes its self-polymerization by keeping its concentration low at any given time.[4]

  • Optimize Temperature: Excessive heat promotes polymerization.[2] Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Stepwise heating can also help control exothermic events.

  • Utilize a Biphasic Solvent System: A highly effective strategy is to employ a two-phase solvent system.[3][8] By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene or benzene), its concentration in the aqueous acidic phase is kept low, which drastically reduces the rate of polymerization and can significantly improve yields.[4][8]

  • Catalyst Optimization: While strong acids are necessary, overly harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and byproduct formation.[9][10][11]

Issue 2: My yield is consistently low, even with minimal tar formation.

Q: Besides polymerization, what other factors could be contributing to the low yield of my quinoline product?

A: Low yields can stem from several factors beyond just tar formation.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Acid Catalyst: The choice and concentration of the acid catalyst are critical.[12] Insufficient acid may lead to an incomplete reaction. Ensure you are using the correct stoichiometry for your specific substrates.

    • Sub-optimal Temperature or Reaction Time: The Doebner-von Miller reaction often requires elevated temperatures to proceed to completion.[12] Monitor your reaction by TLC to ensure it has run its full course.

  • Formation of Partially Hydrogenated Quinolines:

    • Inadequate Oxidation: The final step of the Doebner-von Miller synthesis is the aromatization of a dihydroquinoline intermediate. If the oxidizing agent is insufficient or inefficient, you may isolate partially hydrogenated byproducts.[2]

    • Troubleshooting: Ensure you are using a suitable oxidant (nitrobenzene is common) in the correct stoichiometric amount.[12] In some cases, the Schiff base intermediate can act as the oxidizing agent, leading to its own reduction and the formation of reduced byproducts.[4][13]

  • Workup Issues:

    • Incomplete Neutralization: After the reaction, the acidic mixture must be carefully neutralized to liberate the quinoline product. Incomplete neutralization can lead to the loss of product during extraction.[1]

    • Inefficient Extraction: Ensure you are using an appropriate organic solvent for the extraction of your quinoline derivative. Multiple extractions may be necessary to recover all the product from the aqueous layer.[1][2]

Issue 3: I have isolated a product, but spectroscopic analysis (NMR, MS) indicates it is not the expected quinoline isomer.

Q: What could lead to the formation of an unexpected isomer or byproduct?

A: The formation of unexpected isomers or byproducts can occur under specific conditions or with certain substrates.

Possible Scenarios:

  • Reversal of Regiochemistry: While the Doebner-von Miller synthesis typically yields 2-substituted or 2,4-disubstituted quinolines, a reversal of this regioselectivity has been observed, particularly with γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA), leading to the formation of 4-substituted quinolines.[1][14]

  • Substrate-Specific Byproducts: The electronic nature of the aniline substituent can influence the reaction pathway. For instance, anilines with strong electron-withdrawing groups can be less reactive and may lead to lower yields or alternative reaction pathways.[15][16] Conversely, electron-rich anilines might undergo unexpected cyclization.[1]

  • Side Reactions of Intermediates: The reaction proceeds through several intermediates. Side reactions of these intermediates can lead to various byproducts. For example, the reduction of an intermediate imine has been reported as a possible side reaction.[1][13]

Actionable Advice: To identify the unexpected product, a thorough characterization using techniques such as 1D and 2D NMR spectroscopy, mass spectrometry, and, if possible, X-ray crystallography is crucial.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner-von Miller synthesis?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which results in significant tar formation and reduces the yield of the desired quinoline product.[1][2][3][4]

Q2: How can I improve the overall yield and purity of my product?

A2: To enhance yield and purity, focus on minimizing the primary side reaction of polymerization. This can be achieved through slow addition of the α,β-unsaturated carbonyl compound, maintaining the lowest effective reaction temperature, optimizing the acid catalyst, and employing a biphasic solvent system to sequester the carbonyl compound from the acidic aqueous phase.[1][2][3][4][8]

Q3: What are the primary causes of low quinoline yield?

A3: The main contributors to low yield are:

  • Polymerization of the carbonyl compound: This is a major issue that consumes the starting material.[4][12]

  • Harsh reaction conditions: High temperatures and highly concentrated acids can lead to the degradation of both reactants and products.[2]

  • Substrate reactivity: Anilines with strong electron-withdrawing groups can be unreactive, leading to low conversion.[15][16]

  • Incomplete aromatization: Insufficient oxidant can result in the formation of partially hydrogenated quinolines.[2]

Q4: Can I use a different catalyst besides strong Brønsted acids?

A4: Yes, Lewis acids such as tin tetrachloride (SnCl₄) and scandium(III) triflate (Sc(OTf)₃) have been used to catalyze the Doebner-von Miller reaction.[10][11] In some cases, these may offer milder reaction conditions and improved selectivity.

Reaction and Side Reaction Mechanisms

To better understand the challenges, it is helpful to visualize the desired reaction pathway in contrast to the major side reaction.

cluster_main Doebner-von Miller Synthesis: Main Pathway cluster_side Major Side Reaction Aniline Aniline Conjugate_Addition 1,4-Conjugate Addition Aniline->Conjugate_Addition Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Conjugate_Addition Intermediate_1 Intermediate Conjugate_Addition->Intermediate_1 Cyclization Electrophilic Cyclization Intermediate_1->Cyclization Dihydroquinoline Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Quinoline Quinoline Product Oxidation->Quinoline Unsat_Carbonyl2 α,β-Unsaturated Carbonyl Acid_Catalysis Acid-Catalyzed Self-Condensation Unsat_Carbonyl2->Acid_Catalysis Polymer Tar/Polymer Byproduct Acid_Catalysis->Polymer

Caption: Competing pathways in the Doebner-von Miller synthesis.

Experimental Protocols

Standard Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Nitrobenzene (as an oxidant)

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place the aniline (1.0 eq) and concentrated hydrochloric acid (2.0 eq).

  • Gently heat the mixture in a water bath with stirring.

  • Slowly add crotonaldehyde (1.2 eq) from the dropping funnel over a period of 1 hour.[12]

  • After the addition of crotonaldehyde is complete, add nitrobenzene (0.5 eq).

  • Increase the temperature and reflux the mixture for 3-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • The 2-methylquinoline will separate as an oily layer. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Troubleshooting Workflow

Start Experiment Completed Check_Yield Low Yield or Tar Formation? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Troubleshoot_Tar Implement Tar Reduction Strategies: - Slow Addition - Temp. Control - Biphasic System Check_Yield->Troubleshoot_Tar Yes Troubleshoot_Purity Characterize Byproducts: - NMR, MS - Consider Isomerization or Reduced Products Check_Purity->Troubleshoot_Purity Yes Success Successful Synthesis Check_Purity->Success No Optimize Optimize Reaction Conditions Troubleshoot_Tar->Optimize Troubleshoot_Yield Investigate Other Yield Loss Causes: - Incomplete Reaction - Inefficient Oxidation - Workup Issues Troubleshoot_Purity->Optimize Optimize->Start Re-run

Caption: A logical workflow for troubleshooting common issues.

Summary of Key Parameters and their Impact on Side Reactions

ParameterImpact on Side ReactionsRecommendations
Reaction Temperature High temperatures accelerate the polymerization of α,β-unsaturated carbonyls.[2]Use the lowest effective temperature and consider stepwise heating.
Reagent Addition Rate Rapid addition of the carbonyl compound increases its local concentration, promoting polymerization.Add the α,β-unsaturated carbonyl compound slowly and portion-wise.[1][2]
Catalyst Highly concentrated and strong acids can promote tar formation.Screen different Brønsted and Lewis acids to find an optimal balance.[9]
Solvent System A single-phase aqueous acidic system can enhance polymerization.Employ a biphasic system (e.g., water/toluene) to reduce the concentration of the carbonyl in the acidic phase.[3][8]
Oxidizing Agent Insufficient oxidant can lead to the formation of dihydroquinoline byproducts.[2]Use a stoichiometric amount of a suitable oxidizing agent.

References

  • Bentham Science Publishers. (2013). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved March 8, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Green Synthesis of Quinoline and Its Derivatives. Retrieved March 8, 2026, from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved March 8, 2026, from [Link]

  • chemeurope.com. (n.d.). Doebner-Miller reaction. Retrieved March 8, 2026, from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved March 8, 2026, from [Link]

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst | Request PDF. Retrieved March 8, 2026, from [Link]

  • INCHEM. (1991). Acrolein (HSG 67, 1991). Retrieved March 8, 2026, from [Link]

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved March 8, 2026, from [Link]

  • SciSpace. (n.d.). Doebner–Miller reaction | 7 Publications | 69 Citations | Top Authors. Retrieved March 8, 2026, from [Link]

  • Canadian Science Publishing. (1969). On the mechanism of the Doebner–Miller reaction. Retrieved March 8, 2026, from [Link]

  • Bar-Ilan University. (n.d.). ACROLEIN POLYMERIZATION: MONODISPERSE, HOMO, AND HYBRIDO MICROSPHERES, SYNTHESIS, MECHANISM, AND REACTIONS. Retrieved March 8, 2026, from [Link]

  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved March 8, 2026, from [Link]

  • Wikipedia. (n.d.). Acrolein. Retrieved March 8, 2026, from [Link]

  • Google Patents. (n.d.). US3258451A - Polymerization of acrolein.
  • PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis. Retrieved March 8, 2026, from [Link]

  • PubMed. (2006, August 18). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. Retrieved March 8, 2026, from [Link]

  • RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | Request PDF. Retrieved March 8, 2026, from [Link]

Sources

Technical Support Center: Navigating Substrate Reactivity and Electron-Withdrawing Groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process development professionals troubleshoot and overcome the unique challenges posed by electron-withdrawing groups (EWGs) in synthetic workflows.

Whether an EWG is severely deactivating your nucleophile in a Buchwald-Hartwig amination, stalling transmetalation in a Suzuki coupling, or acting as a necessary activator in Nucleophilic Aromatic Substitution (SNAr), this guide provides the mechanistic causality and self-validating protocols required to rescue your reactions.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why do my fluorinated anilines or amides fail to couple with aryl chlorides in Buchwald-Hartwig aminations?

The Causality: Electron-withdrawing groups (like −CF3​ , −CN , or carbonyls) pull electron density away from the amine nitrogen via inductive ( −I ) or resonance ( −M ) effects. This drastically reduces the amine's nucleophilicity. In the palladium catalytic cycle, this manifests as a failure at two critical junctures:

  • Coordination: The electron-deficient amine struggles to coordinate to the electrophilic Pd(II) intermediate.

  • Reductive Elimination: Even if coordination and deprotonation occur, electron-deficient amines undergo significantly slower reductive elimination [1].

The Solution: You must use sterically demanding, electron-rich biarylphosphine ligands (e.g., BrettPhos or tBuBrettPhos). The extreme steric bulk of these ligands mechanically forces the palladium center into a lower coordination state, pushing the aryl and amine groups together to artificially lower the activation energy for reductive elimination [1].

BHCycle Pd0 Active Pd(0) Catalyst OA Oxidative Addition (Fast for EWG-ArX) Pd0->OA PdII Pd(II) Intermediate OA->PdII Coord Amine Coordination (Bottleneck: Poor Nucleophilicity) PdII->Coord High Barrier Deprot Deprotonation (Requires Strong Base) Coord->Deprot RE Reductive Elimination (Forced by Bulky Ligand) Deprot->RE RE->Pd0 Product Release

Fig 1. Buchwald-Hartwig catalytic cycle highlighting bottlenecks with electron-deficient amines.

Q2: My Suzuki coupling with a highly electron-deficient aryl halide is stalling or yielding homocoupling byproducts. Why?

The Causality: While electron-deficient aryl halides undergo extremely fast oxidative addition, the subsequent transmetalation step can become the rate-limiting bottleneck [3]. The highly electrophilic Pd(II) species generated after oxidative addition sits idle if the boronic acid is not sufficiently activated. Prolonged lifetimes of this Pd(II) intermediate lead to off-cycle pathways, such as protodehalogenation or homocoupling [4].

The Solution: Accelerate transmetalation by optimizing the base. Transmetalation requires the formation of an electron-rich boronate complex. Switch from weak carbonate bases to stronger alkoxide or hydroxide bases (e.g., Ba(OH)2​ or NaOtBu ) to ensure rapid formation of the reactive boronate species, thereby closing the catalytic cycle before degradation occurs.

Q3: I am attempting an SNAr reaction on a substituted pyridine, but I see no conversion. How do EWGs play a role here?

The Causality: Unlike cross-coupling, SNAr requires the aromatic ring to be highly electron-deficient. If your reaction is failing, the ring lacks sufficient electrophilicity. For SNAr to proceed, an EWG must be positioned ortho or para to the leaving group. This specific regiochemistry is mandatory because it allows the EWG to stabilize the negative charge of the intermediate Meisenheimer complex via resonance [2].

SNAr SM Aryl Halide (ortho/para EWG) Nuc Nucleophilic Attack SM->Nuc MC Meisenheimer Complex (Stabilized by EWG) Nuc->MC Prod Substituted Product MC->Prod LG Departure

Fig 2. Role of electron-withdrawing groups in stabilizing the SNAr Meisenheimer complex.

Part 2: Quantitative Data & Reagent Selection

To successfully navigate electron-deficient substrates, reagent selection must be driven by quantitative parameters (e.g., pKa matching and steric profiling). Use the following matrix to select your catalytic system.

Reaction TypeSubstrate ChallengeRecommended Catalyst / LigandOptimal Base (pKa)Mechanistic Rationale
Buchwald-Hartwig Primary Amides / Highly EWG AminestBuBrettPhos Pd G3 LiHMDS (26)Extreme steric bulk forces reductive elimination; strong base required to deprotonate non-basic amides.
Buchwald-Hartwig Fluorinated AnilinesBrettPhos Pd G3 NaOtBu (17)Balances steric pressure with electron-rich dialkylphosphine to stabilize Pd(II) intermediate.
Suzuki-Miyaura EWG-Aryl Halides (Slow Transmetalation)XPhos Pd G3 Ba(OH)2​ or NaOH (14-15)Strong hydroxide bases rapidly convert boronic acids to highly nucleophilic boronate complexes.
SNAr Weakly Activated Aryl FluoridesNone (Uncatalyzed) Cs2​CO3​ (10.3) in DMSOThe "Cesium Effect" enhances nucleophile solubility; DMSO solvates cations, leaving the nucleophile naked and highly reactive.

Part 3: Self-Validating Experimental Protocols

A robust protocol must validate itself in real-time. The following methodologies include built-in checkpoints to ensure mechanistic milestones are met during the experiment.

Protocol A: Buchwald-Hartwig Amination of an Electron-Deficient Amine

Designed for amides or anilines bearing −CF3​ , −CN , or −SO2​R groups.

1. Preparation & Inert Atmosphere:

  • In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried vial with the aryl halide (1.0 equiv), the electron-deficient amine (1.2 equiv), tBuBrettPhos Pd G3 precatalyst (2-5 mol%), and LiHMDS (1.5 equiv).

  • Causality: LiHMDS is strictly required because weaker bases (like K2​CO3​ ) cannot deprotonate electron-deficient amines, which halts the cycle prior to reductive elimination.

2. Solvent Addition & Catalyst Activation (Self-Validation Step):

  • Add anhydrous THF or Toluene (0.2 M).

  • Validation Checkpoint: Observe the solution color. The precatalyst will initially appear yellow/orange. Upon stirring for 5-10 minutes at room temperature, the solution must transition to a deep red or dark brown. This color shift confirms the successful generation of the active Pd(0) species. If the solution remains pale yellow, oxygen/moisture contamination has poisoned the catalyst, or the base has degraded. Do not proceed with heating until this color change is observed.

3. Reaction & Monitoring:

  • Seal the vial and heat to 80 °C.

  • Monitor via LC-MS. Because the amine is electron-deficient, look for the disappearance of the aryl halide.

  • Validation Checkpoint: If protodehalogenation of the aryl halide is observed (Ar-H mass detected), the amine is failing to coordinate. Increase the concentration of the amine to 2.0 equiv to drive coordination via Le Chatelier's principle.

4. Quench and Isolation:

  • Cool to room temperature, quench with a few drops of water to destroy excess LiHMDS , filter through a pad of Celite, and purify via flash chromatography.

Protocol B: Forcing SNAr on a Poorly Activated Substrate

Designed for substrates lacking strong ortho/para EWGs.

1. Reagent Assembly:

  • Charge a pressure vial with the aryl halide (preferably an aryl fluoride, as the C-F bond is highly polarized and optimal for SNAr) (1.0 equiv), the nucleophile (1.5 equiv), and anhydrous Cs2​CO3​ (2.0 equiv).

2. Solvent Selection & Reaction:

  • Add anhydrous DMSO (0.5 M).

  • Causality: DMSO is a polar aprotic solvent that tightly binds the Cesium cation but leaves the anionic nucleophile "naked" and highly reactive, artificially overcoming the poor electrophilicity of the substrate [2].

  • Seal and heat to 120 °C behind a blast shield.

3. In-Process Validation:

  • Validation Checkpoint: Monitor the reaction by TLC (UV detection). The formation of the Meisenheimer complex often generates a transient, highly colored (deep yellow/orange), highly polar intermediate spot on the baseline. As the leaving group departs and the product rearomatizes, this baseline spot will convert into the less polar product spot.

References

  • Source: Harvard University (Myers Chem 115)
  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr)
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments Source: NIH / PMC URL
  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2))

Technical Support Center: Navigating Solubility Challenges of Brominated Quinolines During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for a common and often frustrating challenge: the poor solubility of brominated quinolines during reaction workup and purification. The inherent planarity and intermolecular interactions of these heterocyclic systems, further influenced by the heavy bromine atom, frequently lead to compounds that are sparingly soluble in common organic solvents, complicating their isolation and purification.

This resource moves beyond simple protocols to explain the underlying principles governing these solubility issues, empowering you to make informed decisions to optimize your workup and purification workflows.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause

This section addresses the fundamental reasons behind the solubility challenges associated with brominated quinolines.

Q1: Why is my brominated quinoline product so insoluble?

The low solubility of many brominated quinolines stems from a combination of molecular structure and intermolecular forces.

  • Molecular Planarity and π-π Stacking: The flat, aromatic quinoline ring system promotes strong intermolecular π-π stacking interactions. This efficient packing in the solid state leads to high crystal lattice energy, which is the energy required to break apart the crystal structure and dissolve the compound.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophile (like a lone pair on a nitrogen or oxygen atom of a neighboring molecule). This adds to the stability of the crystal lattice.

  • Influence of Substituents: The nature of other substituents on the quinoline ring significantly impacts solubility. Electron-withdrawing groups, like a nitro group, can decrease solubility in non-polar solvents, while electron-donating groups, such as a methoxy group, can have varied effects depending on their position.[1] For instance, the solubility of 4-(bromomethyl)-2(1H)-quinolinone is highest in polar aprotic solvents like DMSO and NMP and lowest in non-polar toluene.[2]

Q2: What are the typical impurities I should expect in my crude product?

Identifying potential impurities is crucial for designing an effective purification strategy. Common impurities in brominated quinoline synthesis include:

  • Unreacted Starting Materials: The parent quinoline or substituted aniline is a common impurity if the reaction does not go to completion.[3]

  • Over-brominated Products: The formation of di- or even poly-brominated quinolines is a frequent issue, especially if the reaction conditions (like temperature or stoichiometry of the brominating agent) are not carefully controlled.[3][4]

  • Constitutional Isomers: Bromination can sometimes occur at multiple positions on the quinoline ring, leading to a mixture of isomers that often have very similar polarities and solubilities.[3]

  • Debrominated Byproducts: The bromo-substituent can be lost through side reactions during the reaction or workup.[3]

  • Tars and Polymeric Materials: Harsh reaction conditions can lead to the formation of intractable, pitch-like substances.[3]

Part 2: Troubleshooting Guide - Immediate Actions for Workup Problems

This section provides a logical workflow for addressing solubility issues as they arise during the initial workup phase.

start Problem: Product Precipitated During Aqueous Workup check_nature Is the precipitate crystalline or an amorphous/oily solid? start->check_nature crystalline Crystalline Solid check_nature->crystalline Crystalline amorphous Amorphous/Oily Solid check_nature->amorphous Amorphous/Oily check_impurities Are major impurities soluble in a specific solvent while the product is not? crystalline->check_impurities chromatography_prep Action: Attempt to dissolve in a minimal amount of a strong solvent (e.g., DCM, THF) for dry loading onto silica for chromatography. amorphous->chromatography_prep trituration Solution: Perform Trituration (Solid/Liquid Extraction) check_impurities->trituration Yes solvent_screen Action: Perform small-scale solvent screen to find a suitable solvent/solvent system. check_impurities->solvent_screen No / Unsure recrystallization Solution: Perform Recrystallization solvent_screen->recrystallization

Caption: Troubleshooting workflow for precipitated products.

Q3: My brominated quinoline crashed out of the organic solvent during an aqueous wash. How can I proceed?

This is a very common scenario. The addition of water or brine can decrease the solubility of your organic product in the organic layer, a phenomenon known as "salting out," which in this case works against you.[5]

Immediate Steps:

  • Do Not Discard Anything: The solid is likely your desired product.

  • Isolate the Solid: If the solid is manageable, you can often isolate it by filtering the entire biphasic mixture through a Büchner funnel. Wash the collected solid with water to remove inorganic salts, followed by a small amount of a solvent in which your product is insoluble (like hexane or ether) to remove highly non-polar impurities.

  • If Filtration is Difficult (Gummy Solid):

    • Add more of the primary organic solvent (e.g., DCM, Ethyl Acetate) to try and redissolve the product. You may need a large volume.

    • If that fails, separate the aqueous layer. Then, attempt to dissolve the remaining organic layer and solid precipitate in a stronger, more polar solvent like Tetrahydrofuran (THF). Once dissolved, dry the solution with anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude solid for further purification.

Q4: My crude product is an intractable "brick" or a sticky oil after removing the solvent. What are my options?

An intractable solid suggests high crystallinity and purity, but it can also trap impurities. A sticky oil indicates the presence of impurities that are disrupting the crystal lattice.

  • For the "Brick": The first step is to break it up mechanically into a fine powder. This increases the surface area for subsequent purification steps. This solid is an excellent candidate for trituration or recrystallization.

  • For the Oily Solid: This mixture often benefits from being dissolved in a minimum amount of a strong solvent (like DCM or THF) and then adsorbed onto a small amount of silica gel or Celite. After removing the solvent under reduced pressure, the resulting free-flowing powder can be purified by column chromatography. If the compound is still too insoluble for chromatography, attempting to precipitate it as a solid by adding an anti-solvent is a viable strategy.

Part 3: Core Purification Strategies

For poorly soluble compounds, traditional aqueous workups are often just the first step. The real purification is achieved through techniques that exploit solubility differences between the product and impurities.

Q5: How can I effectively purify my brominated quinoline using trituration?

Trituration is a form of solid-liquid extraction and is an excellent method for removing impurities that are significantly more soluble than your desired product.[6][7] The goal is to wash the crude solid with a solvent that will dissolve the impurities but not the product.[8]

Product Desired Product (Brominated Quinoline) TriturationSolvent Trituration Solvent Product->TriturationSolvent Insoluble RecrystalSolvent Recrystallization Solvent Product->RecrystalSolvent Soluble (Hot) Insoluble (Cold) Impurities Impurities (e.g., Starting Material, Byproducts) Impurities->TriturationSolvent Soluble Impurities->RecrystalSolvent Soluble (Hot & Cold) OR Insoluble (Hot & Cold)

Caption: Logic of solvent selection for purification.

Detailed Protocol for Trituration:
  • Preparation: Place your crude, powdered brominated quinoline in an Erlenmeyer flask with a magnetic stir bar.

  • Solvent Addition: Choose a solvent in which your product is known to be poorly soluble, but impurities (like unreacted starting materials or less-brominated species) are likely soluble. Common choices include diethyl ether, hexane, ethyl acetate/hexane mixtures, or cold ethanol. Add a sufficient volume of the chosen solvent to form a slurry.

  • Agitation: Stir the slurry vigorously at room temperature for 15-30 minutes. A stir bar that can effectively grind the solid against the flask wall is beneficial.[9] You can also use a spatula to manually break up any clumps.

  • Isolation: Isolate the purified solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a fresh, small portion of the cold trituration solvent to remove any residual dissolved impurities.

  • Drying: Dry the purified product under high vacuum. It's good practice to analyze the filtrate by TLC to see what was washed away and ensure you are not losing a significant amount of product.

Q6: What are the best practices for recrystallizing a poorly soluble brominated quinoline?

Recrystallization is a powerful purification technique if a suitable solvent can be found.[10] The ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point.[3]

Solvent Selection and Screening

Finding the right solvent is the most critical step.[11][12] A small-scale screening with a few milligrams of your crude product is essential.

SolventBoiling Point (°C)PolarityComments
Toluene 111Non-polarGood for aromatic compounds; can help disrupt π-stacking.[13]
1,4-Dioxane 101Polar aproticCan dissolve many polar and non-polar compounds.
Ethanol 78Polar proticA common choice, but solubility might be high even when cold.
Ethyl Acetate 77Mid-polarityOften used in a solvent/anti-solvent system with hexane.[3][14]
Acetonitrile 82Polar aproticCan be effective for moderately polar compounds.[15]
DMF / DMSO 153 / 189Highly PolarUse as a last resort; high boiling points make them difficult to remove. Often used in solvent/anti-solvent systems where water can be the anti-solvent.[2][16]
Detailed Protocol for Recrystallization:
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound completely. Add the solvent in small portions while the flask is heated (e.g., on a hot plate).[17]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or tar), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure product.[17]

  • Further Cooling: Once crystal formation appears complete at room temperature, cool the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Q7: My compound is too insoluble for standard column chromatography. What are my options?

When a compound is poorly soluble in common chromatography eluents (like hexane/ethyl acetate or DCM/methanol), purification becomes a major hurdle.

  • Alternative Stationary Phases: Standard silica gel is acidic and can cause degradation of some nitrogen-containing heterocycles.[3]

    • Alumina (Neutral or Basic): This is often a good alternative for acid-sensitive compounds.[3]

    • Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using solvent systems like water/acetonitrile or water/methanol can be effective.[3]

  • Stronger Eluents: For some compounds, using a small percentage of a stronger, more polar solvent like THF or toluene in the mobile phase can improve solubility and elution.[13][18]

  • Dry Loading: The best practice for poorly soluble compounds is always dry loading. Dissolve your crude product in a minimal amount of a solvent it is soluble in (even if it's a strong solvent like DCM, THF, or acetone), add silica gel (or your chosen stationary phase), and evaporate the solvent completely. The resulting free-flowing powder is then loaded onto the top of the column. This prevents solubility issues at the point of application.

Part 4: Advanced Scenarios & Final Considerations

Q8: I am struggling to separate constitutional isomers of my bromoquinoline product. How can I improve separation?

Isomers often have very similar polarities, making them difficult to separate.[3]

  • Optimize Chromatography: A very slow, shallow solvent gradient during flash chromatography can sometimes resolve closely eluting spots. Using a different solvent system (e.g., switching from an ethyl acetate/hexane system to a toluene/acetone system) can alter the selectivity and improve separation.

  • Fractional Recrystallization: If you can find a solvent in which the two isomers have slightly different solubilities, you may be able to separate them through a careful, multi-step recrystallization process. This is often tedious and can result in significant material loss.

  • Derivatization: In some cases, it may be easier to separate the isomers after a subsequent reaction step. If the isomers have another functional group (like a hydroxyl or amino group), you can protect or derivatize it. The resulting compounds may have different physical properties that allow for easier separation.

Q9: My brominated quinoline appears to be degrading on the silica gel column. What can I do?

This is a common problem for nitrogen-containing heterocyles.[3]

  • Deactivate the Silica Gel: Pre-treating the silica gel with a base can neutralize the acidic sites. A common method is to flush the packed column with your eluent system containing a small amount of triethylamine (~0.1-1%) before loading your sample.[3]

  • Minimize Contact Time: Use flash chromatography with a shorter, wider column to speed up the purification and reduce the time your compound spends in contact with the stationary phase.[3]

  • Switch to a More Inert Stationary Phase: As mentioned previously, switching to neutral alumina or C18 reverse-phase silica can prevent degradation.[3]

References
  • Purification challenges for bromoquinoline compounds. Benchchem.
  • Preventing di-bromination in quinoline synthesis. Benchchem.
  • Avoiding drastic conditions for the bromination of quinoline derivatives. Benchchem.
  • Trituration. Wikipedia.
  • An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents. Benchchem.
  • Trituration. chemeurope.com.
  • An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. ACS Publications. Available at: [Link]

  • Solubility Determination and Correlation of 4-(Bromomethyl)-2(1H)-quinolinone in Different Pure Solvents Over the Temperature Range from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, ACS Publications. Available at: [Link]

  • Shake, Scrape, and Drain. Chemtips, WordPress.com. Available at: [Link]

  • Trituration. r/Chempros, Reddit. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]

  • How to avoid dibromination in quinoline synthesis. Benchchem.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. Available at: [Link]

  • Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. Benchchem.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Available at: [Link]

  • Addressing solubility problems with quinoline-4-carboxylic acid derivatives. Benchchem.
  • Reaction Workup. Cooperative Organic Chemistry Student Laboratory Manual. Available at: [Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]

  • Overcoming poor solubility of quinoline derivatives in reactions. Benchchem.
  • About Workup. Department of Chemistry, University of Rochester. Available at: [Link]

  • Determination of the Weight Percent of Aromatic Compounds in a Heavy Fuel Oil by Using Flash Chromatography and Solid‐phase Extraction Coupled With High‐Temperature Two‐Dimensional Gas Chromatography and Electron Ionization Time‐of‐Flight High‐Resolution Mass Spectrometry. PMC. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Quinoline compounds and process of making same. Google Patents.
  • recrystallization.pdf. Available at: [Link]

  • Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. r/Chempros, Reddit. Available at: [Link]

  • Tips needed for insoluble compound. r/Chempros, Reddit. Available at: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Semantic Scholar. Available at: [Link]

  • Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Available at: [Link]

  • What are the signs of quinoline deterioration?. Biosynce Blog. Available at: [Link]

  • Chem355 Labbook-2020. Available at: [Link]

  • Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines. Benchchem.
  • How can I do column chromatography if the product has poor solubility in solvent?. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Purification of liquid bromine contaminated with organic impurities. Google Patents.
  • QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. Available at: [Link]

Sources

Minimizing byproduct formation in Friedländer synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals

The Friedländer synthesis, a cornerstone reaction for constructing the quinoline scaffold, is celebrated for its efficiency and versatility.[1][2] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] While powerful, the reaction is often plagued by side reactions that can diminish yield, complicate purification, and compromise the integrity of the final product.

This guide provides in-depth troubleshooting strategies and field-proven insights to help you navigate the common challenges associated with the Friedländer synthesis. By understanding the mechanistic origins of byproducts, you can strategically optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the synthesis.

Q1: My reaction yield is very low or the reaction isn't proceeding. What are the likely causes?

A1: Low conversion is a frequent challenge and can stem from several factors:

  • Inappropriate Catalyst: The choice of catalyst is highly substrate-dependent. A standard acid or base may not be effective for your specific reactants.[5] Consider screening modern catalysts like Lewis acids (e.g., In(OTf)₃, Sc(OTf)₃), organocatalysts, or ionic liquids, which often operate under milder conditions.[1][6][7]

  • Suboptimal Temperature: The reaction often requires heat, but if the temperature is too low, the reaction rate will be negligible. Conversely, excessively high temperatures can lead to starting material degradation.[8] A gradual, monitored increase in temperature is recommended.[8]

  • Poor Substrate Reactivity: Significant steric hindrance or strong electron-withdrawing groups on either reactant can reduce reactivity.[5] In these cases, a more active catalyst system, higher temperatures, and longer reaction times may be necessary.[9]

  • Purity of Starting Materials: Impurities, especially water in some acid-catalyzed reactions, can inhibit the catalyst or participate in side reactions.[6][10] Ensure your 2-aminoaryl carbonyl and methylene compounds are pure before starting.[9]

Q2: My reaction mixture turned into a dark, intractable tar. How can I prevent this?

A2: Tar or polymer formation is a clear sign of uncontrolled side reactions, usually caused by overly harsh conditions.[9]

  • Reduce Reaction Temperature: This is the most critical parameter. High heat accelerates decomposition and polymerization pathways.[9][10]

  • Use a Milder Catalyst: Strong acids or bases can promote unwanted polymerization. Switching to a milder, more selective catalyst can often solve the issue.[9][10]

  • Control Reaction Time: Do not let the reaction run for an extended period after the starting materials have been consumed. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and work it up promptly upon completion.[6][9]

Q3: I'm getting a mixture of products that are difficult to separate. What's happening?

A3: The formation of multiple products typically points to two main issues:

  • Lack of Regioselectivity: If you are using an unsymmetrical ketone (e.g., 2-butanone), the reaction can occur on either side of the carbonyl group, leading to a mixture of structural isomers.[5] This is a very common problem and is addressed in detail in the section below.

  • Competing Side Reactions: The most common side reaction is the self-condensation of your methylene-containing reactant, especially under basic conditions.[5] This and other specific byproduct issues are covered in the next section.

Troubleshooting Guide: Specific Byproduct Formation

Understanding the specific byproducts is key to targeted problem-solving.

Problem 1: Aldol Self-Condensation of the Methylene Carbonyl Reactant
  • Symptom: You observe byproducts corresponding to the dimer of your ketone or aldehyde reactant. This significantly reduces the yield of the desired quinoline.[8]

  • Cause: This is the most prevalent side reaction, particularly under basic conditions (e.g., KOH, NaOH).[6] The base deprotonates the α-methylene group, forming an enolate. This enolate can then attack another molecule of the same carbonyl compound instead of the intended 2-aminoaryl ketone, leading to a self-aldol condensation product.[3]

  • Solutions:

    • Switch to an Acid Catalyst: This is the most effective solution. Acid catalysts (e.g., p-TsOH, H₂SO₄, iodine, Lewis acids) activate the carbonyl group of the 2-aminoaryl ketone, favoring the desired initial condensation step over the self-condensation of the methylene partner.[6][9]

    • Slow Addition of the Methylene Compound: If basic conditions are necessary, adding the methylene carbonyl compound slowly to the mixture of the 2-aminoaryl ketone and the base can keep its instantaneous concentration low, thus minimizing the rate of self-condensation.[6]

    • Use an Imine Analog: Pre-reacting the 2-aminoaryl aldehyde/ketone to form its imine analog can prevent self-condensation and other side reactions.[3][9]

G cluster_main Desired Friedländer Pathway cluster_side Competing Self-Condensation Pathway A 2-Aminoaryl Ketone C Aldol Adduct A->C + Methylene Ketone (Acid/Base Cat.) B Methylene Ketone B->C E Self-Aldol Product B->E + Methylene Ketone (Base Cat. Favored) D Quinoline Product C->D - 2H₂O B2 Methylene Ketone B2->E

Caption: Competing reaction pathways in the Friedländer synthesis.

Problem 2: Poor Regioselectivity with Unsymmetrical Ketones
  • Symptom: When using a ketone like 2-butanone or 2-pentanone, you isolate a mixture of two isomeric quinolines. For example, 2-butanone can react via its methyl or methylene α-carbon, leading to 2,3-dimethylquinoline and 2-ethylquinoline, respectively.[5]

  • Cause: The initial condensation can occur at either of the two different enolizable positions of the unsymmetrical ketone. The ratio of the resulting regioisomers is highly dependent on the reaction conditions and catalyst used.

  • Solutions:

    • Employ a Regioselective Catalyst: Certain catalysts are known to favor reaction at one position over the other. Specific amine catalysts, such as pyrrolidine derivatives, have been shown to provide high regioselectivity for the formation of 2-substituted products from methyl ketones.[3][11]

    • Optimize Reaction Conditions: Regioselectivity can be influenced by temperature and the rate of addition. Slow addition of the methyl ketone has been shown to improve regioselectivity in some systems.[11]

    • Use a Directing Group: If synthetically feasible, introducing a temporary directing group (e.g., a phosphoryl group) on one of the α-carbons of the ketone can force the reaction to proceed with the desired regiochemistry.[3]

G cluster_pathA Pathway A (Methylene side) cluster_pathB Pathway B (Methyl side) Start 2-Aminoaryl Ketone + Unsymmetrical Ketone (e.g., 2-Butanone) Enolate_A Enolate at CH₂ Start->Enolate_A Deprotonation Enolate_B Enolate at CH₃ Start->Enolate_B Deprotonation Product_A Regioisomer A (e.g., 2-Ethylquinoline) Enolate_A->Product_A Cyclization Product_B Regioisomer B (e.g., 2,3-Dimethylquinoline) Enolate_B->Product_B Cyclization

Caption: Formation of regioisomers from an unsymmetrical ketone.

Data Summary: Optimizing Reaction Conditions

This table provides a quick reference for how common experimental parameters influence the outcome of the Friedländer synthesis.

ParameterConditionEffect on Main ReactionImpact on Byproduct FormationReference(s)
Catalyst Base (e.g., KOH, piperidine) Effective for many substrates.High risk of methylene ketone self-condensation.[3][6]
Acid (e.g., p-TsOH, Iodine) Generally good yields, versatile.Minimizes aldol self-condensation.[3][5][9]
Lewis Acid (e.g., In(OTf)₃, Sc(OTf)₃) Often highly efficient, milder conditions.Excellent for suppressing side reactions.[6][7]
Amine Organocatalysts Can be highly effective.Can provide high regioselectivity with unsymmetrical ketones.[3][11]
Temperature Low (e.g., RT to 50 °C) Slower reaction rates.Reduces thermal decomposition and tar formation.[8][9]
High (e.g., >100 °C, Reflux) Faster reaction rates.Increases risk of tar formation and self-condensation of the 2-aminoaryl ketone.[6][9]
Solvent Ethanol, Methanol Good general-purpose solvents.Generally effective, though polarity can influence rates.[12]
Toluene, DCM Often used.May result in lower yields compared to alcohols in some cases.[12]
Solvent-Free Environmentally friendly, can be rapid.Often requires microwave irradiation; can reduce side reactions by shortening reaction time.[5][13]
Reactant Slow Addition of Ketone Can control exotherms.Minimizes instantaneous concentration, reducing self-condensation.[6]
Experimental Protocols for Minimizing Byproducts

These generalized protocols incorporate best practices. Always optimize for your specific substrates.

Protocol 1: Modern Acid-Catalyzed Synthesis (p-TsOH)

This method is recommended for initial attempts as it inherently suppresses the common aldol self-condensation side reaction.

  • Reactant Preparation: Ensure the 2-aminoaryl aldehyde/ketone (1.0 mmol) and the methylene carbonyl compound (1.1-1.2 mmol) are pure and dry.[9]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-aminoaryl ketone, the methylene carbonyl compound, and p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%).

  • Solvent/Conditions: For a solvent-based approach, add ethanol (5-10 mL). For a solvent-free approach, ensure the reactants are well-mixed.[5][12]

  • Reaction: Heat the mixture to 80-100 °C (or reflux if using a solvent).

  • Monitoring: Monitor the reaction progress by TLC every 30-60 minutes. The reaction is often complete within 1-4 hours.[6]

  • Work-up: After completion, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) to neutralize the acid, followed by brine (10 mL).[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure quinoline.[6]

Protocol 2: Optimized Base-Catalyzed Synthesis (KOH)

This method can be effective but requires careful control to minimize self-condensation.

  • Reactant Preparation: Ensure starting materials are pure. Use 1.0 mmol of the 2-aminoaryl aldehyde/ketone.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl ketone and potassium hydroxide (KOH) (0.2 mmol, 20 mol%) in ethanol (10 mL).[6]

  • Slow Addition: Prepare a solution of the methylene carbonyl compound (1.1 mmol) in a small amount of ethanol. Add this solution dropwise to the reaction flask over 30-60 minutes while stirring at the desired reaction temperature (e.g., reflux).[6]

  • Reaction & Monitoring: Heat the mixture to reflux and monitor carefully by TLC. Avoid unnecessarily long reaction times.[6]

  • Work-up: Upon completion, cool the reaction and remove the solvent under reduced pressure. Add water (20 mL) and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x 15 mL).[6]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

References

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-2-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 7-bromo-2-methylquinolin-3-amine (CAS: 2839143-02-9). This compound is a highly valuable intermediate, most notably utilized in the synthesis of novel GSPT1 degrader compounds for targeted cancer therapeutics[1].

To avoid the hazardous nitration and high-pressure reduction sequences typically associated with 3-aminoquinoline derivatives, the optimal scalable route utilizes a convergent condensation-cyclization followed by a pyrrolidine-mediated Zincke cleavage[2].

Process Workflow

G R1 2-amino-4-bromobenzaldehyde + 1-acetonylpyridinium chloride S1 Condensation & Cyclization (n-BuOH, Pyridine, 100°C) R1->S1 I1 3-Pyridinium-quinoline Intermediate S1->I1 S2 Zincke Cleavage (Pyrrolidine, 100°C) I1->S2 P1 7-bromo-2-methylquinolin-3-amine S2->P1

Figure 1: Two-stage synthetic workflow for 7-bromo-2-methylquinolin-3-amine via Zincke cleavage.

Quantitative Process Parameters

The following table summarizes the exact stoichiometry and thermodynamic parameters required for a successful one-pot scale-up[2].

ParameterReagent / ConditionValue / EquivalentMechanistic Purpose
Substrate 2-amino-4-bromobenzaldehyde1.0 equiv (e.g., 500 mg)Primary starting material
Synthon 1-acetonylpyridinium chloride1.0 equivStable aminoacetone equivalent
Catalyst DMAP0.02 equivNucleophilic acyl transfer catalyst
Base 1 Pyridine0.7 equivDeprotonation for initial condensation
Solvent n-Butanol~4 mL / mmolHigh-boiling solvent (bp 117°C)
Temp 1 Heating Mantle/Block100°C (16 hours)Drives cyclization to pyridinium salt
Base 2 Pyrrolidine2.5 equivZincke ring-opening nucleophile
Temp 2 Heating Mantle/Block100°C (4 hours)Drives pyridinium cleavage
Yield Target Compound~69% IsolatedFinal purified product
Step-by-Step Methodology & Causality

Phase 1: Condensation & Cyclization

  • In a structurally sound reaction vial or reactor, combine 2-amino-4-bromobenzaldehyde (1.0 equiv), 1-acetonylpyridinium chloride (1.0 equiv), and DMAP (0.02 equiv)[2].

  • Suspend the solid mixture in n-Butanol.

    • Causality: n-Butanol (bp 117°C) provides the necessary thermal window to run the reaction at 100°C without requiring a pressurized vessel. It effectively solubilizes both the highly polar pyridinium salt and the non-polar benzaldehyde.

  • Add Pyridine (0.7 equiv) and stir the reaction mixture at 100°C for 16 hours[2].

    • Causality: Free aminoacetone is highly unstable and rapidly self-condenses. 1-Acetonylpyridinium chloride acts as a stable synthetic equivalent. Pyridine acts as a mild base to deprotonate the active methylene of the acetonyl group, initiating the aldol-type condensation with the benzaldehyde, followed by cyclization to form a 1-(7-bromo-2-methylquinolin-3-yl)pyridinium intermediate.

Phase 2: Zincke Cleavage 4. To the same vessel (one-pot process), add Pyrrolidine (2.5 equiv)[2]. 5. Maintain stirring at 100°C for an additional 4 hours[2].

  • Causality: Pyrrolidine is a highly nucleophilic secondary aliphatic amine. It attacks the electron-deficient pyridinium ring formed in Phase 1, initiating a Zincke reaction. This opens the pyridine ring into a conjugated dienamine and ultimately cleaves it, leaving a primary amine at the 3-position of the quinoline.

Phase 3: Workup & Self-Validation 6. Remove volatiles under reduced pressure. 7. Dissolve the crude residue in Dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ [2]. 8. Extract the product into the DCM layer, dry over Na2​SO4​ , and concentrate for flash column chromatography[2].

  • Self-Validation Checkpoint: This protocol is a self-validating system based on phase partitioning. The highly polar Zincke dienamine byproduct and unreacted salts partition exclusively into the upper aqueous layer. The target non-polar 7-bromo-2-methylquinolin-3-amine partitions into the dense, lower DCM layer. A simple visual check of the dark aqueous layer versus the lighter organic layer, confirmed by TLC of the lower phase, instantly validates the success of the cleavage and extraction efficiency.

Mechanistic Pathway

Mechanism N1 1-(7-bromo-2-methylquinolin-3-yl)pyridinium N2 Nucleophilic Attack (Pyrrolidine adds to α-position) N1->N2 N3 Ring Opening (Formation of conjugated dienamine) N2->N3 N4 Amine Exchange & Cleavage (Release of Zincke byproduct) N3->N4 N5 Free 3-Aminoquinoline Product N4->N5

Figure 2: Mechanistic pathway of the Zincke cleavage using pyrrolidine.

Troubleshooting & FAQs

Q: My isolated yield is below 40%, and I see a large amount of a highly polar spot on my TLC baseline. What went wrong? A: This indicates incomplete Zincke cleavage. The polar baseline spot is the unreacted 1-(7-bromo-2-methylquinolin-3-yl)pyridinium salt. To troubleshoot, ensure your reaction temperature is strictly maintained at 100°C after adding pyrrolidine[2]. Furthermore, pyrrolidine is volatile (bp 87°C); if your condenser is inefficient at scale, you may be losing pyrrolidine before it can complete the ring-opening. Consider adding a slight excess (up to 3.0 equiv) if using a less efficient reflux setup.

Q: During the Zincke cleavage step, I am seeing a highly colored, tarry mixture. Is my product degrading? A: No, this is a normal visual indicator of the reaction. The Zincke reaction (ring-opening of the pyridinium intermediate) generates a highly conjugated dienamine byproduct (Zincke aldehyde derivative), which is intensely colored (often deep red or purple). This color change serves as a real-time visual validation that the pyridinium ring has been successfully opened.

Q: Can I substitute pyridine with a stronger base like triethylamine (TEA) in the first step? A: It is highly discouraged. While TEA is a stronger base, pyridine is specifically chosen because it matches the leaving group of the 1-acetonylpyridinium salt, preventing complex counter-ion exchanges. Additionally, pyridine's basicity is perfectly tuned to deprotonate the active methylene without causing rapid degradation of the sensitive 2-amino-4-bromobenzaldehyde substrate.

Q: How can I optimize the downstream purification to avoid tedious flash chromatography at larger scales? A: Leverage the extreme pKa and polarity differences inherent to this specific methodology. Because the unreacted pyridinium salts and the acyclic Zincke byproducts are water-soluble, performing a rigorous biphasic extraction with DCM and saturated aqueous NaHCO3​ will leave almost all impurities in the aqueous phase[2]. At pilot scales, you can replace chromatography entirely by taking the concentrated DCM extract, swapping the solvent to ethyl acetate, and crystallizing the product using heptane as an anti-solvent.

References
  • WO2024165577A1 - Gspt1 degrader compounds.
  • WO2024167423A1 - Composés de dégradation de gspt1.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 7-bromo-2-methylquinolin-3-amine: A Predictive ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of advancing medicinal chemistry.[1] Quinoline derivatives, in particular, represent a critical class of scaffolds, forming the core of numerous pharmaceuticals.[1] The precise substitution pattern on the quinoline ring system dictates its biological activity, making detailed characterization paramount. This guide provides an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-bromo-2-methylquinolin-3-amine, a polysubstituted quinoline of interest in synthetic chemistry. In the absence of direct experimental spectra in the public domain, this guide leverages established NMR principles and comparative data from structurally related analogs to provide a robust, predictive characterization for researchers in the field.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum offers a detailed roadmap of the proton environment within a molecule.[2] For 7-bromo-2-methylquinolin-3-amine, we can predict the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) for each proton. The predicted data is summarized in Table 1, with the subsequent discussion detailing the rationale based on the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for 7-bromo-2-methylquinolin-3-amine

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-47.8 - 8.0s-
H-57.9 - 8.1d8.5 - 9.0
H-67.4 - 7.6dd8.5 - 9.0, ~2.0
H-88.1 - 8.3d~2.0
-CH₃2.4 - 2.6s-
-NH₂4.5 - 5.5br s-

Note: Predicted chemical shifts are relative to TMS in a non-polar deuterated solvent like CDCl₃. The amine protons are expected to be a broad singlet and their chemical shift can be highly dependent on solvent and concentration.

Justification of Predicted ¹H Chemical Shifts and Multiplicities

The quinoline ring system's aromatic protons typically resonate between 6.5 and 9.0 ppm.[1] The introduction of the bromo, methyl, and amine substituents significantly influences the electronic environment of the ring protons.

  • H-4: This proton is situated on the pyridine ring and is expected to be a singlet due to the absence of adjacent protons. The presence of the electron-donating amine group at C-3 will shield this proton, shifting it slightly upfield compared to an unsubstituted quinoline. However, its position adjacent to the nitrogen-containing ring will still result in a relatively downfield shift.

  • H-5, H-6, and H-8: These protons are on the carbocyclic ring. The bromine atom at C-7 is an electron-withdrawing group via induction but can be weakly electron-donating through resonance. Its primary effect will be to deshield the ortho proton (H-6 and H-8) and the para proton (H-5).

    • H-8 is expected to be the most deshielded of the carbocyclic protons due to its proximity to the bromine and the peri-effect of the nitrogen lone pair.[1] It will appear as a doublet with a small meta-coupling to H-6.

    • H-5 will be a doublet due to ortho-coupling with H-6.

    • H-6 will appear as a doublet of doublets, being coupled to both H-5 (ortho-coupling) and H-8 (meta-coupling).

  • -CH₃: The methyl group at C-2 will be a singlet and is expected to resonate in the typical range for an aromatic methyl group.

  • -NH₂: The amine protons will likely appear as a broad singlet. Their chemical shift is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and exchange.

A Deeper Look: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.[3] Due to the low natural abundance of the ¹³C isotope, a higher sample concentration is often required for ¹³C NMR experiments.[4] The predicted chemical shifts for 7-bromo-2-methylquinolin-3-amine are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for 7-bromo-2-methylquinolin-3-amine

CarbonPredicted Chemical Shift (δ, ppm)
C-2155 - 158
C-3130 - 133
C-4120 - 123
C-4a147 - 150
C-5128 - 131
C-6126 - 129
C-7118 - 121
C-8129 - 132
C-8a135 - 138
-CH₃20 - 23

Note: Predicted chemical shifts are relative to TMS in a non-polar deuterated solvent like CDCl₃.

Rationale for Predicted ¹³C Chemical Shifts

The electron-donating and electron-withdrawing nature of the substituents will have a pronounced effect on the carbon chemical shifts.

  • C-2 and C-3: The C-2 carbon, attached to the methyl group and the nitrogen atom, will be significantly downfield. The C-3 carbon, bearing the amine group, will also be influenced by the nitrogen and the adjacent C-4.

  • Carbons of the Pyridine Ring (C-4, C-4a): These carbons will have chemical shifts typical for a substituted pyridine ring.

  • Carbons of the Carbocyclic Ring (C-5, C-6, C-7, C-8, C-8a): The C-7 carbon, directly bonded to the bromine atom, will exhibit a chemical shift in the expected range for a bromo-substituted aromatic carbon. The other carbons in this ring will have their chemical shifts influenced by the bromine's electronic effects.

Comparative Analysis with Structurally Related Compounds

To ground our predictions, it is instructive to compare the expected spectral features with known data for similar quinoline derivatives. For instance, the ¹H NMR spectrum of 2-chloroquinoline shows signals in the aromatic region between 7.35 and 8.15 ppm.[5] The introduction of a chlorine atom at the 2-position influences the chemical shifts of the protons on the pyridine ring.[5] Similarly, the presence of substituents on the carbocyclic ring in other reported quinolines provides a basis for our predictions for the bromo-substituted ring of our target molecule.[6]

Experimental Protocol for NMR Characterization

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of 7-bromo-2-methylquinolin-3-amine.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4][7]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts and should be reported.[4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[1]

  • Internal Standard: If quantitative analysis is required, a known amount of an internal standard such as tetramethylsilane (TMS) can be added.[7]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.[5]

II. NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Optimize parameters such as the spectral width, acquisition time, and relaxation delay.

    • For dilute samples, increase the number of scans to improve the signal-to-noise ratio.[7]

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.[4]

    • A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR due to the lower natural abundance and longer relaxation times of ¹³C nuclei.[7]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.[4]

Visualizing the Process

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum setup->acquire_C13 process Process Data (FT, Phase, Baseline) acquire_H1->process acquire_C13->process reference Reference Spectrum process->reference interpret Interpret Spectra (Chemical Shift, Integration, Multiplicity) reference->interpret elucidate Structure Elucidation interpret->elucidate

Caption: Structure of 7-bromo-2-methylquinolin-3-amine with key atoms labeled.

Conclusion

References

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • MDPI. Supporting information. Available at: [Link]

  • Trinh Thi Huan. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. 2021;104(2):237. Available at: [Link]

  • MDPI. SUPPLEMENTARY DATA Characteristics of the constituents from the roots of Polygonum multiflorum. Available at: [Link]

  • MDPI. Supporting information. Available at: [Link]

  • NMR Sample Preparation Guidelines. Available at: [Link]

  • University of Bristol. NMR Sample Preparation Guidelines. 2011. Available at: [Link]

  • Harper T. Interpreting ¹HNMR Spectra | Organic Chemistry Lab Techniques. YouTube. 2024. Available at: [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. Available at: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. 2025. Available at: [Link]

  • MDPI. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. 2025. Available at: https://www.mdpi.com/1420-3049/30/12/2301
  • PubChemLite. 7-bromo-2-methylquinolin-3-amine (C10H9BrN2). Available at: [Link]

  • PubChem. 7-Bromoisoquinolin-3-amine. Available at: [Link]

  • ResearchGate. (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Available at: [Link]

  • ChemSearch Journal. Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one. 2021;12(1). Available at: [Link]

  • PubChem. 7-Bromoquinolin-2-amine. Available at: [Link]

  • Natural Products Atlas. compound npa002023. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 165889928, 7-bromo-2-methylquinolin-3-amine. Available at: [Link]

  • PubMed. Complete 1H and 13C NMR assignments and anti fungal activity of two 8-hydroxy flavonoids in mixture. 2007. Available at: [Link]

  • AERU. Ipflufenoquin (Ref: NF-180). 2026. Available at: [Link]

Sources

Comparative Anticancer Activity of Quinoline vs. Isoquinoline Derivatives: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for targeted oncology therapeutics intensifies, nitrogen-containing heterocycles have emerged as foundational pillars in drug design. Among these, quinoline (1-azanaphthalene) and isoquinoline (2-azanaphthalene) derivatives represent two of the most privileged scaffolds in medicinal chemistry. While structurally similar, the simple positional shift of a single nitrogen atom profoundly alters their electron density, basicity, and spatial orientation within biological targets.

This guide provides an objective, data-driven comparison of quinoline and isoquinoline derivatives, detailing their divergent mechanisms of action, comparative in vitro efficacies, and the self-validating experimental protocols required to evaluate them.

Structural Rationale and Divergent Mechanisms of Action

The position of the nitrogen atom dictates the dipole moment and hydrogen-bonding capabilities of these molecules, which in turn drives their primary mechanism of target engagement[1].

Quinoline Derivatives: The Kinase Inhibitor Paradigm

Quinoline derivatives predominantly function by interfering with cellular signaling pathways, specifically acting as ATP-competitive inhibitors of various protein kinases[2]. Their structural geometry allows them to perfectly mimic the adenine ring of ATP, anchoring into the highly conserved hinge region of kinases via hydrogen bonding.

  • Key Targets: Receptor tyrosine kinases (e.g., VEGFR, c-Met) and the NAK kinase family. Recent library screenings have demonstrated that 4,6-disubstituted quinolines exhibit 3, showing immense promise against Ewing Sarcoma[3].

Isoquinoline Derivatives: The Topoisomerase Poison Paradigm

Isoquinoline derivatives, particularly fused polycyclic systems like pyrrolo[2,1-a]isoquinolines (e.g., marine Lamellarins) and indolo[3,2-c]isoquinolines, operate primarily as DNA intercalators and enzyme poisons. Their extended planar aromatic surfaces allow them to slide between DNA base pairs.

  • Key Targets: Topoisomerase I and II. Instead of merely inhibiting the enzyme, these derivatives stabilize the transient4[4]. This "poisoning" prevents DNA religation, triggering catastrophic double-strand breaks, reactive oxygen species (ROS) generation, and rapid apoptosis[5].

MoA_Comparison Q Quinoline Scaffold K Tyrosine Kinase Pocket (ATP-Competitive Binding) Q->K High affinity IQ Isoquinoline Scaffold T DNA-Topoisomerase Cleavage Complex IQ->T Intercalation A Inhibition of Proliferation (G1/S Arrest) K->A B Double-Strand DNA Breaks (ROS Generation) T->B C Cancer Cell Apoptosis A->C B->C

Fig 1: Divergent primary anticancer mechanisms of quinoline and isoquinoline derivatives.

Quantitative Efficacy: Comparative In Vitro Data

To objectively compare performance, the table below synthesizes the half-maximal inhibitory concentrations (IC50) of distinct quinoline and isoquinoline derivatives across standard human cancer cell lines.

Compound Class / DerivativeCore ScaffoldTarget Cell LinePrimary Mechanism of ActionIC50 (µM)
Indolo[3,2-c]isoquinoline (Cmpd 31) IsoquinolineHCT116 (Colon)Topo I/II Dual Poison0.53
Lamellarin D Pyrrolo-isoquinolineHeLa (Cervical)Topo I Inhibitor< 1.00
4-substituted quinoline (HTI 21) QuinolineHL-60 (Leukemia)Mitochondrial Permeabilization1.50 - 4.60
Quinoline-thiosemicarbazone (3c) QuinolineEwing SarcomaNAK/GAK Kinase Inhibitor0.08 (80 nM)

(Data aggregated from authoritative structural-activity relationship (SAR) studies[5],[3],[4].)

Self-Validating Experimental Methodologies

Evaluating these derivatives requires a rigorous, self-validating experimental pipeline. As an application scientist, it is critical not just to execute steps, but to understand the biophysical causality behind each action to prevent data artifacts.

Validation_Workflow S1 1. Cell Viability (MTT Assay) S2 2. IC50 Calculation (Non-linear Curve) S1->S2 Dose-response S3 3. Apoptosis Profiling (Annexin V/PI) S2->S3 IC50 dosing S4 4. Target Validation (Kinase/Topo Assays) S3->S4 Mechanistic link

Fig 2: Self-validating experimental workflow for evaluating heterocyclic anticancer agents.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

The 6 of new quinoline/isoquinoline libraries[6].

  • Cell Seeding & Synchronization: Seed cells at an optimized density (e.g., 5x10³ cells/well) in a 96-well plate and incubate overnight.

    • Causality: This ensures cells adhere and remain in the logarithmic (exponential) growth phase during the 48-72h treatment window. Over-confluent cells trigger contact inhibition, which artificially lowers metabolic rates and skews IC50 calculations, masking the true efficacy of anti-proliferative kinase inhibitors.

  • Compound Treatment: Apply a logarithmic concentration gradient of the derivative (e.g., 0.01 µM to 100 µM).

    • Causality: A wide logarithmic gradient is mathematically required to capture both the upper and lower asymptotes of the dose-response curve, enabling accurate non-linear regression modeling for the IC50 value.

  • MTT Addition: Add MTT reagent (5 mg/mL) and incubate for 3-4 hours.

    • Causality: Viable cells utilize active mitochondrial succinate dehydrogenase to reduce the yellow tetrazolium dye into insoluble purple formazan. This biochemical conversion acts as a direct, quantifiable proxy for mitochondrial viability.

  • Formazan Solubilization: Aspirate the media completely and add 100 µL of DMSO to each well. Read absorbance at 570 nm.

    • Causality: Formazan crystals are impermeable and insoluble in aqueous cell culture media. DMSO completely lyses the cellular membranes and solubilizes the crystals, ensuring a uniform optical density that correlates linearly with the live cell count.

Protocol B: Apoptotic Pathway Validation (Annexin V/PI Flow Cytometry)

Once an IC50 is established, flow cytometry is used to validate whether the cell death is programmed (apoptosis) or uncontrolled (necrosis).

  • Comprehensive Cell Harvesting: Collect the culture supernatant, wash the adherent cells with PBS, trypsinize, and pool all fractions together.

    • Causality: Apoptotic cells (especially those treated with Topoisomerase-poisoning isoquinolines) undergo cytoskeletal collapse and detach from the plate. Discarding the supernatant eliminates the late-apoptotic population, causing a massive false-negative viability assessment.

  • Dual Fluorophore Staining: Resuspend the cell pellet in binding buffer and incubate with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

    • Causality: Annexin V binds specifically to phosphatidylserine, a lipid that flips to the outer cellular membrane exclusively during early apoptosis. PI is a membrane-impermeable DNA intercalator that only stains cells with compromised membranes (late apoptosis/necrosis).

  • Self-Validating Quadrant Analysis: Run the samples through a flow cytometer.

    • Causality: This dual-staining methodology creates a self-validating quadrant system. If a compound shows high PI-only staining without progressing through the Annexin V+/PI- phase, the researcher immediately knows the drug is causing acute toxic necrosis rather than targeted, therapeutically viable apoptosis.

References

  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents Source: ResearchGate URL
  • Discovery of Indolo[3,2-c]isoquinoline Derivatives as Novel Top1/2 Dual Inhibitors with Orally Efficacious Antitumor Activity Source: ACS Publications URL
  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents Source: RSC Publishing URL
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds Source: Benchchem URL
  • Source: PMC (National Institutes of Health)
  • Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate Structure-Activity Relationships Source: Benchchem URL

Sources

Distinguishing quinoline isomers using GC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Chemist’s Guide to Distinguishing Quinoline Isomers via GC-MS

As a Senior Application Scientist, I frequently encounter a classic analytical bottleneck in drug development and petrochemical profiling: the differentiation of azanaphthalene isomers. Quinoline and isoquinoline are structural isomers (C₉H₇N) that serve as critical pharmacophores. However, their nearly identical physicochemical properties make them notoriously difficult to distinguish using standard analytical workflows.

This guide objectively compares the performance of conventional chromatographic resolution against cutting-edge advanced mass spectrometry (MS) techniques. By understanding the mechanistic causality behind these methods, you can build a self-validating analytical system for your laboratory.

Under standard 70 eV Electron Ionization (EI), both quinoline and isoquinoline yield a prominent molecular ion (M⁺•) at m/z 129[1]. Because both molecules possess highly stable, fused bicyclic aromatic structures, their internal energy distributions upon ionization are remarkably similar[2].

The primary fragmentation pathway for both isomers involves the expulsion of neutral hydrogen cyanide (HCN, 27 Da), requiring high-energy ring opening and rearrangement to form the stable [C₈H₆]⁺• radical cation at m/z 102[1]. Consequently, their standard EI mass spectra are virtually indistinguishable. Relying solely on an MS detector under these conditions is a critical failure point; the system is effectively blind to the isomerism without orthogonal separation techniques.

Methodological Comparison: Two Axes of Differentiation

To overcome the limitations of standard EI-MS, we must exploit either the macroscopic physical properties of the molecules (chromatography) or their divergent gas-phase reactivities (advanced MS).

Approach A: Chromatographic Resolution (Standard GC-EI-MS)

When the mass spectrometer cannot differentiate the analytes, the burden of separation falls entirely on the gas chromatograph (GC). The position of the nitrogen atom in the aromatic ring alters the molecular dipole and the boiling point. Quinoline boils at 237 °C, whereas isoquinoline boils at 243 °C. On a standard non-polar stationary phase, separation is driven primarily by dispersive forces, meaning quinoline will consistently elute before isoquinoline[3].

Approach B: Pressure-Tunable Oxygen Attachment Dissociation (OAD-MS)

For laboratories requiring higher throughput without relying on long chromatographic gradients, advanced ionization techniques offer a solution. Recent developments in Pressure-Tunable Oxygen Attachment Dissociation (OAD) utilize a Deuterium (D₂) lamp-based photoionization source in the presence of oxygen[4]. The distinct electronic structures of the isomers lead to divergent gas-phase ion-molecule reactions. Under OAD conditions, quinoline forms a characteristic product ion at m/z 149 ([C₈H₇NO₂]⁺), whereas isoquinoline exhibits a unique product ion at m/z 118 ([C₈H₆O]⁺)[4].

GCMS_Workflow Start Isomeric Mixture (Quinoline & Isoquinoline) GC_Step Gas Chromatography Separation (Non-polar Column) Start->GC_Step Elution_Q Early Elution Quinoline (BP: 237°C) GC_Step->Elution_Q Lower Boiling Point Elution_IQ Late Elution Isoquinoline (BP: 243°C) GC_Step->Elution_IQ Higher Boiling Point EI_MS Standard 70 eV EI-MS (Indistinguishable Spectra) Elution_Q->EI_MS OAD_MS Advanced OAD-MS (Pressure-Tunable) Elution_Q->OAD_MS Elution_IQ->EI_MS Elution_IQ->OAD_MS EI_Result m/z 129 (M+) m/z 102 (-HCN) EI_MS->EI_Result OAD_Q Quinoline Specific Ion m/z 149[C8H7NO2]+ OAD_MS->OAD_Q O2 Attachment OAD_IQ Isoquinoline Specific Ion m/z 118[C8H6O]+ OAD_MS->OAD_IQ O2 Attachment

Logical workflow comparing standard EI-MS vs. advanced OAD-MS for quinoline isomer differentiation.

Quantitative Data Presentation

To facilitate objective comparison, the performance metrics and diagnostic ions for both methodologies are summarized below.

Table 1: Physicochemical & Standard EI-MS Profiles

Compound Boiling Point (°C) GC Elution Order (Non-polar) EI-MS Molecular Ion (m/z) EI-MS Base Peak (m/z)
Quinoline 237 1st 129 102

| Isoquinoline | 243 | 2nd | 129 | 102 |

Table 2: Advanced MS (OAD) Differentiation Data

Compound OAD Carrier Gas Mixture Primary Diagnostic Ion (m/z) Secondary Common Ions (m/z)
Quinoline 80% N₂ / 20% O₂ 149 [C₈H₇NO₂]⁺ 145, 117

| Isoquinoline | 80% N₂ / 20% O₂ | 118 [C₈H₆O]⁺ | 145, 117 |

Experimental Methodologies (Self-Validating Protocols)

A robust analytical method must prove its own validity during every run. Below are the step-by-step protocols emphasizing the causality behind each parameter.

Protocol 1: Chromatographic Resolution via GC-EI-MS
  • System Suitability Preparation: Prepare a 10 µg/mL standard mixture of quinoline and isoquinoline in dichloromethane. Spike the mixture with Quinoline-d7 as an internal standard[3].

    • Causality: The deuterated standard creates a self-validating system. If the retention time of the native analyte shifts due to column degradation, the standard shifts proportionally, preventing false identifications.

  • Column Selection: Install a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

    • Causality: Separation relies entirely on dispersive forces (boiling point differences) rather than polarity.

  • Temperature Programming: Set the initial oven temperature to 60 °C (hold 1 min), then ramp at 10 °C/min to 250 °C.

    • Causality: The boiling points differ by only 6 °C. A steep temperature ramp will cause co-elution, destroying the assay's resolving power. A shallow ramp through the 200–250 °C window ensures baseline resolution (Rs > 1.5).

  • Data Acquisition: Operate the MS in full scan mode (m/z 50–200) at 70 eV. Identify peaks based on elution order (Quinoline first, Isoquinoline second) while confirming the presence of m/z 129 and 102[1].

Protocol 2: Orthogonal Confirmation via GC-OAD-MS
  • Source Configuration: Equip the MS with a Deuterium (D₂) lamp-based photoionization source[4].

  • Carrier Gas Modification: Introduce an 80% N₂ / 20% O₂ gas mixture into the source.

    • Causality: Standard inert environments (He or pure N₂) cannot facilitate Oxygen Attachment Dissociation. The 20% O₂ acts as the reactive species necessary for the diagnostic ion-molecule reactions[4].

  • Pressure Tuning: Maintain the source pressure strictly at 900 Pa.

    • Causality: Lower pressures fail to facilitate sufficient ion-molecule collisions. Tuning the pressure to 900 Pa maximizes the degree of OAD, yielding the highest abundance of diagnostic ions[4].

  • Data Acquisition: Monitor the specific m/z 149 transition to confirm the presence of quinoline, and the m/z 118 transition to confirm isoquinoline[4].

Conclusion

For routine quality control, standard GC-EI-MS is sufficient provided that the chromatographic gradient is carefully optimized to exploit the 6 °C boiling point differential. However, for complex matrices where co-elution is a risk, standard EI-MS becomes a liability due to the identical fragmentation pathways of these isomers. In such high-stakes environments, upgrading to an OAD-MS framework provides a chromatographically-independent, definitive axis of identification, ensuring absolute structural confidence.

References

  • [2] J. Phys. Chem. A. "Dissociative Photoionization of Quinoline and Isoquinoline."[Link]

  • [4] Analytical Chemistry (ACS Publications). "Pressure-Tunable Oxygen Attachment Dissociation in a Deuterium Lamp-Based Photoionization Source for Isomer Differentiation." [Link]

  • [3] ResearchGate. "Total ion chromatogram, shown in two different retention time spans, from ATD-GC/MS."[Link]

Sources

Structure-Activity Relationship (SAR) of Bromo-Substituted Quinolines: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the core for numerous antimalarial, anticancer, and antiviral therapeutics. However, the functionalization of this scaffold dictates its ultimate biological efficacy. This guide provides a rigorous comparative analysis of the Structure-Activity Relationship (SAR) of bromo-substituted quinolines against unsubstituted, chloro-substituted, and methyl-substituted alternatives. By analyzing experimental data across anticancer and anti-HIV (NNRTI) applications, this guide elucidates the mechanistic advantages of bromine substitution and provides validated experimental protocols for downstream research.

Mechanistic Foundations: Why Bromine?

In lead optimization, the transition from an unsubstituted quinoline to a halogenated derivative is rarely arbitrary. Bromine substitution offers three distinct mechanistic advantages over lighter halogens (fluorine, chlorine) or alkyl groups (methyl):

  • The σ -Hole and Halogen Bonding: Bromine possesses a highly polarizable electron cloud. The electron-withdrawing nature of the quinoline ring induces an electron-deficient region (the σ -hole) on the bromine atom. This allows for highly directional and potent halogen bonding with Lewis base residues (e.g., backbone carbonyls) in target protein binding pockets.

  • Enhanced Lipophilicity (logP): Bromine significantly increases the lipophilicity of the quinoline core compared to hydroxyl or methyl groups, facilitating superior passive diffusion across phospholipid bilayers—a critical factor for intracellular targets like Topoisomerase I or viral reverse transcriptase[1].

  • Steric Bulk: The van der Waals radius of bromine (1.85 Å) provides optimal steric bulk to lock molecular conformations, reducing entropic penalties upon target binding compared to the smaller chlorine (1.75 Å) or fluorine (1.47 Å).

Comparative Performance Data

Anticancer Efficacy: Topoisomerase I Inhibition

The antiproliferative potential of quinolines is heavily dependent on substitution patterns. Studies evaluating 8-hydroxyquinoline and 8-methoxyquinoline derivatives demonstrate that di-bromo substitution (specifically at the C-5 and C-7 positions) dramatically enhances cytotoxicity against various tumor cell lines[2][3].

Mechanistically, 5,7-dibromo-8-hydroxyquinoline intercalates into DNA and stabilizes the DNA-Topoisomerase I cleavage complex, leading to double-strand breaks and apoptosis[2]. Unsubstituted quinolines or isomers with bromine at the C-3 or C-6 positions often fail to exhibit this inhibitory activity due to suboptimal alignment within the enzyme's active site[1]. Furthermore, the synergistic impact of combining bromine with a nitro group (e.g., 6,8-dibromo-5-nitroquinoline) yields remarkable potency[2].

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM) of Quinoline Derivatives

CompoundSubstitution PatternC6 (Rat Brain) IC₅₀HeLa (Cervix) IC₅₀HT29 (Colon) IC₅₀Reference
Quinoline (Core) Unsubstituted> 100> 100> 100[2]
8-Hydroxyquinoline 8-OH45.252.148.9[3]
5,7-Dibromo-8-HQ 5,7-diBr, 8-OH6.7 12.4 8.5 [3]
6,8-Dibromoquinoline 6,8-diBr> 100> 100> 100[2]
Compound 17 6,8-diBr, 5-NO₂50.024.126.2[2]
5-Fluorouracil (Ctrl) Standard Drug240.8258.3245.1[2]

Data synthesis indicates that 5,7-dibromo substitution on an 8-hydroxyquinoline scaffold provides a >30-fold increase in potency over the standard chemotherapeutic 5-Fluorouracil in these specific cell lines.

TopoI_Pathway A 5,7-Dibromo-8-hydroxyquinoline B Cellular Uptake (Enhanced Lipophilicity) A->B C Topoisomerase I Binding (Halogen Bonding) B->C D DNA Cleavage Complex Stabilization C->D E DNA Damage Response (Double-Strand Breaks) D->E F Apoptosis (Cancer Cell Death) E->F

Mechanism of action: 5,7-dibromo-8-hydroxyquinoline inducing apoptosis via Topoisomerase I inhibition.

Anti-HIV Efficacy: NNRTI Binding Affinity

Beyond oncology, quinoline derivatives are potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1. In pyrimidine-quinoline hybrid series, SAR studies reveal that substitution at the para-position of the appended phenyl ring dictates binding affinity[4].

Experimental docking and bioassays confirm that electron-withdrawing bromo groups outperform both electron-releasing methyl groups and smaller halogens (chloro/fluoro)[4][5]. The bromo-substituent perfectly occupies the hydrophobic pocket of the HIV-1 RT allosteric site, maximizing van der Waals contacts without causing steric clashes.

Table 2: SAR Comparison of Pyrimidine-Quinoline Derivatives against HIV-1 RT

Substituent (R-group)Electronic NatureDocking Score (PDB: 4I2P)Relative Bioactivity
-CH₃ (Methyl) Electron-Releasing-7.850Low
-F (Fluoro) Electron-Withdrawing-8.920Moderate
-Cl (Chloro) Electron-Withdrawing-9.450High
-Br (Bromo) Electron-Withdrawing-10.675 Highest

Data derived from comparative molecular docking studies on HIV-1 RT[5].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis of bromo-quinolines and their subsequent biological evaluation.

Protocol A: Regioselective Bromination of Quinoline Scaffolds

Objective: Synthesize a highly pure bromo-substituted quinoline using N-Bromosuccinimide (NBS) to ensure regiocontrol. Causality Note: NBS is preferred over molecular bromine ( Br2​ ) as it provides a controlled, low steady-state concentration of electrophilic bromine, preventing over-bromination and favoring specific activated positions (e.g., C-5 or C-7).

  • Preparation: Dissolve 1.0 equivalent of the starting quinoline (e.g., 8-hydroxyquinoline) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Why DMF? Its polar aprotic nature stabilizes the transition state of the electrophilic aromatic substitution.

  • Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 2.1 equivalents of N-Bromosuccinimide (NBS) in small portions over 30 minutes. Why 2.1 eq? To drive the formation of the di-bromo derivative while accounting for trace moisture consumption.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4-6 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

  • Quenching & Extraction: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the pure bromo-quinoline isomer.

Protocol B: MTT Assay for Anticancer Evaluation

Objective: Quantify the antiproliferative activity (IC₅₀) of the synthesized bromo-quinolines. Causality Note: The MTT assay measures mitochondrial metabolic rate. A self-validating setup requires both a vehicle control (to baseline 100% viability) and a positive control (to prove assay sensitivity).

  • Cell Seeding: Seed cancer cells (e.g., HeLa or HT29) in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for cellular adherence.

  • Compound Treatment: Prepare serial dilutions of the bromo-quinoline compound in DMSO (ensure final DMSO concentration in wells is <0.5% to prevent solvent toxicity). Treat the cells with concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin or 5-Fluorouracil).

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Reading: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes in the dark.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

MTT_Workflow S1 Cell Seeding (96-well plate) S2 Compound Treatment (24-72h Incubation) S1->S2 S3 MTT Reagent Addition (2-4h Incubation) S2->S3 S4 Formazan Solubilization (DMSO) S3->S4 S5 Absorbance Read (570 nm) S4->S5

Step-by-step workflow for the MTT cell viability assay used to evaluate quinoline cytotoxicity.

Conclusion

The rational design of quinoline-based therapeutics relies heavily on precise structural modifications. As demonstrated by comparative SAR data, bromo-substituted quinolines consistently outperform their unsubstituted, methylated, and lighter-halogenated counterparts in both anticancer and antiviral assays. The unique combination of enhanced lipophilicity, optimal steric bulk, and the capacity for strong halogen bonding makes bromine an indispensable tool in the medicinal chemist's arsenal for optimizing the quinoline scaffold.

References

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors Source: ResearchGate URL:[Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents Source: ResearchGate URL:[Link]

Sources

A Comparative Guide to the Biological Activity of 7-Bromo vs. 5-Bromo Quinoline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bromine Placement on the Quinoline Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1] The introduction of a bromine atom to the quinoline ring is a well-established strategy to enhance these biological effects. However, the specific position of this halogen substituent dramatically influences the molecule's physicochemical properties and, consequently, its therapeutic efficacy.[2][3] This guide provides a comparative analysis of the biological activities of 7-bromoquinoline and 5-bromoquinoline isomers. While direct head-to-head comparisons of the parent compounds are limited in the literature, this document synthesizes available experimental data on their derivatives to infer structure-activity relationships (SAR) and guide future research.

Comparative Biological Activity: A Tale of Two Isomers

The placement of the bromine atom at either the 7- or 5-position of the quinoline ring results in distinct biological profiles. The following sections compare the anticancer and antimicrobial activities of derivatives of these two isomers, drawing upon experimental data from various studies.

Anticancer Activity: Positional Importance in Cytotoxicity

The antiproliferative potential of bromoquinolines is a significant area of investigation.[2] Evidence suggests that the presence of bromine at both the C-5 and C-7 positions can contribute to potent anticancer effects.[2][4]

Derivatives of 5-bromoquinoline have shown considerable promise. For instance, 6-bromo-5-nitroquinoline has demonstrated significant antiproliferative activity against various cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29).[5] This suggests that substitution at the 5-position is a viable strategy for developing cytotoxic agents. The addition of a nitro group in this case likely enhances the compound's activity.[5]

Similarly, derivatives of 7-bromoquinoline are also prominent in anticancer research. Compounds such as 7-bromoquinoline-5,8-dione have been synthesized and evaluated for their biological activities.[6] Furthermore, the well-studied 5,7-dibromo-8-hydroxyquinoline, which contains bromine at both positions, exhibits strong antiproliferative activity against C6, HeLa, and HT29 cell lines.[3][4] This highlights the potential synergistic or additive effects of having bromine at both the 5- and 7-positions.

Table 1: Comparative Anticancer Activity of Bromoquinoline Derivatives

Compound/DerivativeCancer Cell Line(s)Reported Activity (IC50/GI)Reference(s)
6-Bromo-5-nitroquinolineC6, HeLa, HT29Significant antiproliferative activity[5]
5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT29IC50 values ranging from 5.45–9.6 μg/mL[4]
Pyridin-2-one derivative of quinoline (4c)Various (Leukemia, Lung, CNS, Melanoma, Ovarian, Renal, Prostate, Breast)GI50 values ranging from 2.21–8.17 μM
Pyridinethione derivative of quinoline (5c)Various (Leukemia, Lung, Renal, Breast)Moderate cytotoxic activity
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32, MDA-MB-231, A549High activity, comparable to cisplatin/doxorubicin[7]
Antimicrobial Activity: Halogen Placement and Bacterial Inhibition

Bromoquinoline isomers are also recognized for their broad-spectrum antimicrobial properties.[2] The position of the bromine atom can influence both the potency and the spectrum of activity against various bacterial and fungal pathogens.

Derivatives of 7-bromoquinoline , such as those based on the 7-bromoquinoline-5,8-dione scaffold, have been synthesized and have shown antibiotic potency with MIC ranges of 0.80–1.00 mg/ml against certain bacterial and fungal strains.[6]

While specific data on the antimicrobial activity of simple 5-bromoquinoline derivatives is less prevalent in the reviewed literature, the potent activity of 5,7-dibromo-2-methyl-8-hydroxyquinoline against a range of Gram-positive and Gram-negative bacteria suggests that the 5-bromo substitution contributes to the overall antimicrobial effect.[3] The mechanism of action for many of these compounds is often attributed to the chelation of metal ions that are essential for bacterial enzyme function.[3]

Table 2: Comparative Antimicrobial Activity of Bromoquinoline Derivatives

Compound/DerivativeTarget Microorganism(s)Reported Activity (MIC)Reference(s)
N-(7-bromoquinoline-5,8-dione) sulphonamide derivativesBacterial and fungal strains0.80–1.00 mg/ml[6]
Quinolone coupled hybrid (5d)Gram-positive and Gram-negative strains0.125–8 μg/mL[8][9]
Quinolinequinones (QQ1, QQ5, QQ6)Staphylococcus aureus1.22 μg/mL[10]
CiprofloxacinVarious Gram-negative organisms0.03-0.37 mg/l (MIC90)[11]

Mechanism of Action: A Deeper Look into Bromoquinoline's Biological Interactions

The biological activities of bromoquinoline isomers are underpinned by their interactions with various cellular targets. A common mechanism of action is enzyme inhibition. For example, certain quinoline derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[12] This inhibition ultimately leads to bacterial cell death.

Enzyme_Inhibition_by_Bromoquinoline cluster_Cell Bacterial Cell Bromoquinoline Bromoquinoline Derivative Enzyme DNA Gyrase / Topoisomerase IV Bromoquinoline->Enzyme Inhibits DNA_Replication DNA Replication Enzyme->DNA_Replication Essential for Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to caption Inhibition of Bacterial DNA Gyrase/Topoisomerase by Bromoquinoline Derivatives.

Sources

Optimizing In Silico Workflows for Quinoline Derivatives: A Comparative Guide to DFT and Molecular Docking Engines

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline derivatives are highly privileged pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties[1]. As the chemical space for quinoline modifications expands, researchers increasingly rely on computational chemistry to prioritize lead compounds before physical synthesis.

As an application scientist, designing a robust in silico pipeline requires selecting the right computational engines. This guide objectively compares the leading Density Functional Theory (DFT) and Molecular Docking software packages, providing self-validating experimental protocols to ensure scientific integrity in your drug discovery workflows.

Part 1: Density Functional Theory (DFT) Engines

DFT is routinely employed to map the electronic properties of quinoline scaffolds. By calculating the HOMO-LUMO energy gap and mapping the molecular electrostatic potential (MEP), researchers can predict the chemical reactivity, stability, and potential target interaction sites of novel derivatives[2].

Gaussian 16 vs. ORCA 5: A Performance Comparison

When optimizing quinoline geometries, the choice of DFT engine significantly impacts computational throughput and convergence success.

  • ORCA 5 has rapidly become a favorite in academic settings. Its primary advantage is the implementation of the Resolution of Identity (RIJCOSX) approximation, which drastically accelerates hybrid functional calculations (like B3LYP or M06-2X) without sacrificing accuracy.

  • Gaussian 16 remains the industry standard for its highly robust Self-Consistent Field (SCF) convergence algorithms. For highly conjugated or complex anionic quinoline systems, Gaussian often achieves convergence with default settings where other programs require extensive manual tweaking[3].

Table 1: Quantitative Comparison of DFT Engines for Quinoline Optimization

Feature/MetricGaussian 16ORCA 5.0Impact on Quinoline Workflow
Algorithm / Acceleration Standard Integration / GPU Support[3]RIJCOSX ApproximationORCA is up to 3–5x faster for hybrid functionals on standard CPU nodes.
SCF Convergence >95% success on default settingsRequires tuning for complex anionsGaussian minimizes manual troubleshooting for exotic quinoline derivatives.
Licensing / Cost Commercial (Academic site licenses available)Free for Academic UseORCA democratizes high-level quantum mechanics for budget-conscious labs.
Recommended Functional B3LYP or M06-2XB3LYP or wB97X-D3Both support dispersion corrections (D3/D4) crucial for π-π stacking predictions.
Protocol 1: Self-Validating DFT Geometry Optimization

To ensure trustworthiness, a DFT protocol must validate its own outputs. Never use a geometry without confirming it represents a true local minimum.

  • Conformational Search: Generate initial 3D coordinates using a molecular mechanics force field (e.g., MMFF94). Causality: DFT is computationally expensive; starting with a low-energy conformer prevents SCF non-convergence and reduces optimization cycles.

  • Geometry Optimization: Run the optimization using a reliable functional and basis set (e.g., B3LYP/def2-TZVP). Causality: B3LYP provides a well-benchmarked balance of accuracy for organic heterocycles, while the def2-TZVP basis set minimizes basis set superposition errors.

  • Frequency Calculation (The Validation Step): Append a vibrational frequency calculation to the end of the optimization job. Causality: A mathematically valid energy minimum must possess zero imaginary frequencies . If an imaginary frequency is detected, the structure is trapped in a transition state. You must displace the geometry along the normal mode of the imaginary frequency and re-optimize.

Part 2: Molecular Docking Engines

Following DFT optimization, molecular docking predicts the binding affinity and orientation of the quinoline derivative within the active site of a biological target (e.g., elastase, DHFR, or EGFR)[1].

AutoDock Vina vs. Schrödinger Glide: A Performance Comparison
  • Schrödinger Glide (SP/XP): Glide utilizes a systematic search algorithm coupled with the OPLS force field[4]. It is widely regarded for its pose prediction accuracy, outperforming many open-source alternatives in reproducing native crystal structures[5].

  • AutoDock Vina: Vina employs an empirical scoring function and a Lamarckian genetic algorithm. While Glide leads slightly in absolute accuracy, Vina offers an unmatched speed-to-accuracy ratio, making it the superior choice for high-throughput virtual screening of massive quinoline libraries[6].

Table 2: Quantitative Comparison of Docking Engines

Feature/MetricAutoDock VinaSchrödinger Glide (SP)Impact on Quinoline Workflow
Scoring Algorithm Empirical + Lamarckian GASystematic Search + OPLS[4]Glide better handles subtle induced-fit electrostatic interactions.
Computational Speed ~3–15 seconds per ligand[6]~10–60 seconds per ligandVina is optimal for initial library screening; Glide for lead refinement.
Pose Accuracy (RMSD < 2Å) ~80% success rate[6]~85% success rate[6]Both are highly reliable, but Glide edges out in complex binding pockets.
Cost Open-Source / FreeCommercialVina allows massive cloud-parallelization without license bottlenecks.
Protocol 2: Self-Validating Molecular Docking

A docking score is meaningless if the grid and scoring function cannot accurately model the specific protein-ligand environment.

  • Target Preparation: Download the target PDB. Use tools like Epik to assign correct protonation states at a physiological pH of 7.4. Causality: Raw PDB files lack hydrogen atoms. Incorrect protonation of active-site residues (like Histidine or Aspartate) will completely invalidate the predicted hydrogen-bonding network.

  • Grid Generation: Define the search space by centering a grid box directly over the co-crystallized native ligand.

  • Redocking (The Validation Step): Remove the native co-crystallized ligand and dock it back into the empty grid. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original crystal pose. Causality:If the RMSD is > 2.0 Å, your protocol is invalid. You must adjust grid size, protonation states, or flexibility parameters before screening your novel quinoline derivatives.

  • Production Docking: Once validated, dock the DFT-optimized quinoline library. Rank the compounds based on binding affinity (kcal/mol) and visually inspect for key π-π stacking interactions inherent to the quinoline core.

Part 3: Integrated Workflow Visualization

The following diagram illustrates the logical flow and self-validating checkpoints of a combined DFT and Docking pipeline.

G cluster_dft DFT Optimization & Validation cluster_docking Molecular Docking & Validation Start Quinoline Library Design GeomOpt Geometry Optimization (e.g., B3LYP/def2-TZVP) Start->GeomOpt FreqCalc Frequency Calculation (Zero-Point Energy) GeomOpt->FreqCalc Validation Imaginary Frequencies = 0? FreqCalc->Validation Validation->GeomOpt No (Displace & Re-optimize) Prep Ligand & Protein Prep (Protonation at pH 7.4) Validation->Prep Yes Redock Redocking Native Ligand (RMSD < 2.0 Å) Prep->Redock Dock Production Docking (Rank by Binding Affinity) Redock->Dock Hit Hit Identification (Lead Quinoline Candidates) Dock->Hit

Integrated DFT and molecular docking workflow for screening quinoline derivatives.

Conclusion

For researchers developing novel quinoline derivatives, the optimal computational strategy is often a hybrid approach. Utilize ORCA 5 for rapid, cost-effective DFT geometry optimizations of large libraries, reserving Gaussian 16 for complex, hard-to-converge anionic intermediates. For molecular docking, deploy AutoDock Vina for the initial high-throughput virtual screen, followed by Schrödinger Glide to refine the poses and accurately rank the top 1% of hits. Always enforce the self-validation steps (frequency checks and redocking RMSD) to maintain strict scientific integrity.

Sources

Validating product purity of 7-bromo-2-methylquinolin-3-amine via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Validating Product Purity of 7-Bromo-2-methylquinolin-3-amine via HPLC: A Comparative Guide

For researchers and drug development professionals, establishing the purity of highly functionalized heterocyclic building blocks is a critical quality attribute (CQA). 7-bromo-2-methylquinolin-3-amine—a compound featuring a basic primary amine, an electron-withdrawing halogen, and a conjugated aromatic quinoline core—presents unique chromatographic challenges. Co-elution of structurally similar related substances (such as des-bromo impurities or regioisomers) is a frequent hurdle.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) stationary phases for the purity validation of 7-bromo-2-methylquinolin-3-amine, grounded in the latest regulatory standards and mechanistic chromatography principles.

Regulatory Grounding & Analytical Target Profile (ATP)

In alignment with the newly effective ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines, modern analytical workflows must follow a science- and risk-based approach[1]. The Analytical Target Profile (ATP) for 7-bromo-2-methylquinolin-3-amine dictates that the method must achieve baseline resolution ( Rs​≥2.0 ) between the active pharmaceutical ingredient (API) and its related impurities[2].

To achieve this, the selection of the stationary phase cannot be arbitrary; it must be driven by the specific physicochemical properties of the quinoline derivative.

Stationary Phase Comparison: C18 vs. Biphenyl

Historically, alkyl-bonded phases like C18 have been the default choice in reversed-phase HPLC. However, C18 columns rely almost exclusively on hydrophobic (van der Waals) dispersion forces. When analyzing aromatic alkaloids and quinoline derivatives, C18 columns often fail to provide adequate selectivity, leading to the co-elution of critical isobaric pairs[3].

The Causality of Selectivity: Biphenyl stationary phases have emerged as a superior alternative for aromatic compounds[4]. The biphenyl ligand offers a mixed-mode retention mechanism. In addition to standard hydrophobic interactions, the biphenyl rings provide strong π−π interactions with the highly delocalized π -electron system of the quinoline core[5]. Because π−π interactions are highly sensitive to steric and electronic differences, the biphenyl column can easily resolve the brominated API from a des-bromo impurity—a separation where C18 typically struggles.

Furthermore, the choice of organic modifier is critical. Methanol is preferred over acetonitrile when using biphenyl columns. Acetonitrile possesses its own π electrons, which compete with and suppress the π−π interactions between the analyte and the stationary phase. Methanol lacks π electrons, thereby maximizing the unique selectivity of the biphenyl ligand[5].

Table 1: Comparative Selectivity Profile
ParameterC18 Stationary PhaseBiphenyl Stationary PhaseMechanistic Driver / Causality
Primary Interaction Hydrophobic (van der Waals)Hydrophobic + π−π Biphenyl rings interact directly with the quinoline aromatic core.
Selectivity for Isomers Poor to ModerateExcellent π−π interactions are highly sensitive to minor electronic/steric shifts.
Optimal Mobile Phase Acetonitrile / WaterMethanol / WaterMethanol enhances π−π interactions; Acetonitrile suppresses them.
Retention of Amines Low (Risk of early elution)Moderate to HighEnhanced retention prevents the basic amine from eluting in the void volume.

Experimental Protocol: HPLC Purity Validation Workflow

To ensure a self-validating system, the following protocol integrates System Suitability Testing (SST) directly into the workflow, adhering to ICH Q2(R2) standards[2].

System Configuration:

  • Instrument: HPLC equipped with a Photodiode Array (PDA) Detector.

  • Column: Superficially porous Biphenyl column (2.7 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

  • Detection Wavelength: 254 nm (Optimal for quinoline chromophores).

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of the 7-bromo-2-methylquinolin-3-amine product.

  • Dissolve in 10 mL of Methanol:Water (50:50 v/v) to achieve a 1.0 mg/mL stock solution.

  • Sonicate for 10 minutes at room temperature to ensure complete dissolution.

  • Dilute to a working target concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: Chromatographic Execution

  • Equilibrate the biphenyl column with 5% Phase B for 10 minutes at a flow rate of 1.0 mL/min.

  • Inject 5 µL of the filtered sample.

  • Execute a linear gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, and re-equilibrate at 5% B for 4 minutes.

Step 3: Validation Execution (ICH Q2(R2))

  • Specificity: Inject a blank (diluent) and a sample spiked with a known des-bromo impurity. Verify that the resolution ( Rs​ ) between the API and the impurity is >2.0 .

  • Linearity: Prepare and inject 5 concentration levels ranging from 50% to 150% of the target concentration (25 µg/mL to 75 µg/mL). Plot peak area versus concentration.

  • Precision (Repeatability): Perform 6 replicate injections of the 100% target concentration (50 µg/mL) and calculate the Relative Standard Deviation (%RSD) of the peak areas.

Quantitative Data Summary

The following table summarizes the expected validation parameters when comparing the performance of a traditional C18 column versus a Biphenyl column for this specific quinoline derivative.

Table 2: Method Validation Performance Data
Validation ParameterC18 Column PerformanceBiphenyl Column PerformanceICH Q2(R2) Acceptance Criteria
Resolution ( Rs​ ) 1.4 (Co-elution risk)2.8 (Baseline separation) Rs​≥2.0
Linearity ( R2 ) 0.99850.9998 R2≥0.999
Precision (%RSD) 1.8%0.6% ≤2.0%
LOD (Signal-to-Noise) 0.5 µg/mL0.1 µg/mL S/N≥3:1
LOQ (Signal-to-Noise) 1.5 µg/mL0.3 µg/mL S/N≥10:1

Visualizations

Workflow Start Define ATP for 7-bromo-2-methylquinolin-3-amine ColEval Stationary Phase Screening Start->ColEval C18 C18 Column (Hydrophobic Only) ColEval->C18 Biphenyl Biphenyl Column (Hydrophobic + Pi-Pi) ColEval->Biphenyl Fail Poor Resolution of Structurally Similar Impurities C18->Fail Pass Baseline Resolution (Rs > 2.0) Biphenyl->Pass Val ICH Q2(R2) Validation (Specificity, Linearity, Precision) Pass->Val

Caption: Decision tree for HPLC column selection and validation based on ICH Q14/Q2(R2) guidelines.

Mechanism Analyte Quinoline Analyte Hydro Van der Waals Forces Analyte->Hydro PiPi Pi-Pi Interactions Analyte->PiPi C18 C18 Phase Hydro->C18 Biph Biphenyl Phase Hydro->Biph PiPi->Biph Res Enhanced Resolution Biph->Res

Caption: Dual-mode retention mechanism of biphenyl phases enhancing quinoline separation.

References

  • Food and Drug Administration (FDA). Q14 Analytical Procedure Development. Retrieved from:[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from:[Link]

  • Restek Corporation. Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Retrieved from:[Link]

  • Taylor & Francis. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from:[Link]

Sources

Cytotoxicity comparison between halogenated and non-halogenated quinolines

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antimicrobial, antimalarial, and anticancer agents. A critical strategy in optimizing the efficacy of these compounds is halogenation—the substitution of hydrogen atoms with fluorine, chlorine, bromine, or iodine.

This guide provides an in-depth, objective comparison of the cytotoxicity profiles of halogenated versus non-halogenated quinolines. Designed for drug development professionals, it synthesizes structural rationales, quantitative performance data, and self-validating experimental workflows to support rigorous preclinical evaluation.

Mechanistic Divergence: How Halogenation Drives Cytotoxicity

The introduction of a halogen atom onto the quinoline ring does not merely alter the compound's molecular weight; it fundamentally shifts its pharmacokinetic and pharmacodynamic landscape[1]. The enhanced cytotoxicity of halogenated quinolines compared to their non-halogenated counterparts is driven by three primary mechanisms:

  • Enhanced Lipophilicity and Membrane Permeability: Non-halogenated quinolines (e.g., the parent 8-hydroxyquinoline) possess baseline cell permeability. Halogenation significantly increases the partition coefficient (LogP), driving superior intracellular accumulation[2]. This is particularly critical for targeting intracellular kinases or nuclear DNA.

  • Halogen Bonding (σ-Hole Interactions): Halogen atoms possess an electrophilic region known as the σ-hole, which can form highly directional, non-covalent interactions with nucleophilic residues (e.g., backbone carbonyls) in target protein binding pockets. This mechanism drastically increases target affinity compared to non-halogenated analogs.

  • Target-Specific Kinase Inhibition: In specific derivatives, such as 4-phenoxy-quinolines, halogenation at the 6-position acts as a structural switch that disrupts critical mitotic pathways, such as the localization of Aurora Kinase B (AURKB)[3].

Mechanism HQ Non-Halogenated Quinoline Metal Intracellular Metal Chelation HQ->Metal Baseline XQ Halogenated Quinoline Perm Enhanced Membrane Permeability (↑ LogP) XQ->Perm High HalBond Halogen Bonding (σ-hole interactions) XQ->HalBond High Perm->Metal AURKB Kinase Inhibition (e.g., AURKB) HalBond->AURKB Apop Cytotoxicity / Apoptosis AURKB->Apop Metal->Apop

Mechanistic pathways driving enhanced cytotoxicity in halogenated quinolines.

Comparative Cytotoxicity Profiles

The position, size, and electronegativity of the halogen substituent dictate the magnitude of the cytotoxic response[3],[4]. While non-halogenated 8-hydroxyquinoline (8HQ) exhibits potent baseline antimicrobial properties[5], halogenated derivatives demonstrate markedly superior antiproliferative activity against human cancer cell lines[2].

The table below synthesizes quantitative experimental data comparing these structural classes.

Table 1: Cytotoxicity and Target Engagement of Quinoline Derivatives
Scaffold ClassSubstitutionTarget Cell Line / ProteinEfficacy MetricMechanistic Note
8-Hydroxyquinoline None (Parent)Gram-positive BacteriaMIC: 3.44–13.78 μM[5]Baseline metal chelation; moderate cellular uptake.
Halogenated 8-HQs Cl, Br, I (Pos 4, 6, 9)MCF-7, HCT116, HepG2IC₅₀: 0.7–45.5 µg/mL[2]Enhanced lipophilicity drives high intracellular accumulation.
4-Phenoxy-quinoline 6-FluoroAURKB (RPE-MYCH2B)MEC: 100-300 nM[3]High electronegativity, but smallest atomic radius limits optimal fit.
4-Phenoxy-quinoline 6-ChloroAURKB (RPE-MYCH2B)MEC: 30-100 nM[3]Intermediate kinase inhibition and mislocalization.
4-Phenoxy-quinoline 6-BromoAURKB (RPE-MYCH2B)MEC: 10-30 nM[3]Optimal size/electronegativity for potent AURKB interference.
4-Phenoxy-quinoline 6-IodoAURKB (RPE-MYCH2B)MEC: 30-100 nM[3]Increased steric hindrance slightly reduces target engagement compared to Br.

(Note: MEC = Minimum Effective Concentration required to induce phenotypes reminiscent of target inhibition).

Self-Validating Experimental Protocols for Cytotoxicity

Expertise Insight: A common pitfall in evaluating the cytotoxicity of quinolines—particularly 8-hydroxyquinolines—is their inherent ability to chelate metals (like Cu²⁺ and Zn²⁺) and participate in redox cycling. This can lead to the abiotic reduction of tetrazolium salts (like MTT), resulting in false-negative viability readings.

To ensure absolute trustworthiness of your data, you must employ a self-validating system that pairs a metabolic assay (MTT) with an orthogonal membrane integrity assay (LDH Release).

Step-by-Step Methodology

Step 1: Cell Seeding & Equilibration

  • Harvest target cells (e.g., MCF-7, HepG2) at 80% confluence.

  • Seed cells into a 96-well flat-bottom plate at a density of 5×103 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment and metabolic recovery.

Step 2: Compound Preparation & Treatment

  • Causality Note: Halogenated quinolines are highly lipophilic. Dissolve compounds in 100% DMSO to create a 10 mM stock.

  • Perform serial dilutions in culture media. Ensure the final DMSO concentration in the wells never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treat cells with the halogenated vs. non-halogenated quinolines across a log-scale concentration range (e.g., 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (0.5% DMSO).

Step 3: Orthogonal Validation (LDH Release Assay - Membrane Integrity)

  • Before adding MTT, transfer 50 µL of the culture supernatant from each well to a fresh 96-well plate.

  • Add 50 µL of LDH reaction mixture (containing lactate, NAD⁺, and diaphorase/INT) to the transferred supernatant.

  • Incubate in the dark for 30 minutes at room temperature. Measure absorbance at 490 nm. High absorbance indicates membrane rupture (true cytotoxicity), validating the downstream MTT results.

Step 4: Primary Readout (MTT Assay - Metabolic Activity)

  • To the remaining cells in the original plate, add 10 µL of MTT solution (5 mg/mL in PBS) per well[3].

  • Incubate for 2–4 hours at 37°C until intracellular purple formazan crystals are visible.

  • Carefully aspirate the media and dissolve the crystals in 100 µL of DMSO. Measure absorbance at 570 nm.

Step 5: Data Analysis

  • Normalize the MTT absorbance data against the vehicle control (set to 100% viability).

  • Calculate the IC₅₀ utilizing a 4-parameter logistic non-linear regression model. Cross-reference the IC₅₀ curve with the LDH release curve to confirm that metabolic inhibition correlates directly with cell death.

Workflow Seed Cell Seeding & Attachment Treat Compound Treatment Seed->Treat MTT Primary Readout (MTT Assay) Treat->MTT LDH Orthogonal Validation (LDH Assay) Treat->LDH Valid Data Cross- Validation MTT->Valid LDH->Valid IC50 IC50 Calculation Valid->IC50

Self-validating cytotoxicity workflow combining MTT and LDH assays.

References

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: MDPI URL:[Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer Source: MDPI URL: [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to Safely Handling 7-bromo-2-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risks of Quinoline Derivatives

While a specific Safety Data Sheet (SDS) for 7-bromo-2-methylquinolin-3-amine is not currently available, the quinoline scaffold and its substituted derivatives are well-characterized. Based on data from analogous compounds, it is prudent to handle 7-bromo-2-methylquinolin-3-amine as a hazardous substance with the potential for multiple health effects.[1][2]

The primary hazards associated with quinoline derivatives include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled as dust or mist.[1][3][4]

  • Skin and Eye Irritation: Causes skin irritation and is expected to cause serious eye irritation or damage.[1][3][5][6]

  • Sensitization: May cause an allergic skin reaction.[1]

  • Long-Term Health Effects: Quinoline itself is suspected of causing genetic defects and may cause cancer.[1][3] Therefore, all derivatives should be handled with appropriate precautions to minimize long-term exposure.

The presence of a bromine atom and an amine group may also influence the compound's reactivity and toxicological profile.[7]

Table 1: Hazard Profile of Structurally Related Quinoline Compounds

Hazard ClassificationAnalogous Compound(s)Key Findings
Acute Toxicity (Oral, Dermal, Inhalation)Quinoline, 2-Amino-6-bromo-3-methylquinolineHarmful if swallowed, in contact with skin, or inhaled.[3][4]
Skin Corrosion/IrritationQuinoline, 7-BromoquinolineCauses skin irritation.[3][5][6]
Serious Eye Damage/IrritationQuinoline, 7-Bromo-2-methylquinolineCauses serious eye irritation or damage.[3][6][8]
Germ Cell MutagenicityQuinolineSuspected of causing genetic defects.[1][3]
CarcinogenicityQuinolineMay cause cancer.[1][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to create a reliable barrier against potential exposure. The following table outlines the minimum required PPE for handling 7-bromo-2-methylquinolin-3-amine.

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationPurpose & Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374).[1][2]To prevent skin contact and absorption. Double gloving is recommended for extended procedures.
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be used when there is a splash hazard.[1][9]To protect eyes from dust particles and splashes.
Skin and Body Protection A laboratory coat is the minimum requirement. For larger quantities or tasks with a high risk of splashes, a chemically resistant apron or suit is recommended.[1][2]To prevent skin exposure.
Respiratory Protection All handling of solid material should be performed in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required.[2][9]To prevent inhalation of dust or aerosols.

Operational Protocols: From Benchtop to Disposal

Adherence to strict operational procedures is critical for minimizing risk. The following step-by-step guidance outlines the safe handling, spill management, and disposal of 7-bromo-2-methylquinolin-3-amine.

Safe Handling Workflow

This workflow is designed to be a self-validating system, ensuring safety at each stage of the process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a well-ventilated work area (fume hood). gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe gather_mats Gather all necessary equipment and reagents. gather_ppe->gather_mats weigh Weigh the compound in the fume hood. gather_mats->weigh Proceed to handling dissolve Dissolve or react the compound. weigh->dissolve transfer Transfer solutions using appropriate techniques. dissolve->transfer decontaminate Decontaminate all surfaces and equipment. transfer->decontaminate Proceed to cleanup dispose_waste Dispose of all waste as hazardous. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order. dispose_waste->remove_ppe wash Wash hands thoroughly. remove_ppe->wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.